molecular formula C20H36CaN2O10 B041851 Calcium hopantenate CAS No. 17097-76-6

Calcium hopantenate

カタログ番号: B041851
CAS番号: 17097-76-6
分子量: 504.6 g/mol
InChIキー: OVXZVDMCQPLHIY-QXGOIDDHSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium hopantenate, the calcium salt of hopantenic acid, is a notable analogue of pantothenic acid (Vitamin B5) that possesses unique pharmacological properties, making it a compound of significant interest in neuroscience and biochemistry research. Its primary research value lies in its dual mechanism of action: it acts as a precursor to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and modulates the activity of the glutamic acid decarboxylase enzyme, while also functioning as a cofactor in coenzyme A (CoA) biosynthesis, thereby influencing acetylcholine synthesis and energy metabolism within the central nervous system (CNS).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXZVDMCQPLHIY-QXGOIDDHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36CaN2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046653
Record name Calcium hopantenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17097-76-6
Record name Calcium hopantenate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium hopantenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM HOPANTENATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Calcium Hopantenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hopantenate, the calcium salt of hopantenic acid, is a nootropic agent with demonstrated neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for this compound. It includes detailed experimental protocols, a comparative analysis of process parameters, and a discussion of potential impurities. Furthermore, this document elucidates the GABAergic modulatory mechanism of hopantenate through a detailed signaling pathway diagram and outlines a general experimental workflow for its synthesis and purification.

Introduction

Hopantenic acid, chemically known as (R)-4-(2,4-dihydroxy-3,3-dimethylbutanamido)butanoic acid, is a structural analog of pantothenic acid (Vitamin B5) where β-alanine is replaced by γ-aminobutyric acid (GABA).[1] Its calcium salt, this compound, is utilized as a central nervous system agent.[1] The synthesis of this compound is primarily achieved through the amidation of D-(-)-pantolactone with the calcium salt of GABA. This guide details the chemical synthesis pathways and purification strategies critical for obtaining high-purity this compound suitable for pharmaceutical applications.

Chemical Synthesis of this compound

The primary route for synthesizing this compound involves the condensation reaction between D-(-)-pantolactone and the pre-formed calcium salt of γ-aminobutyric acid (GABA).

Synthesis of Calcium γ-aminobutyrate

A key intermediate in the synthesis is the calcium salt of GABA. This is typically prepared by reacting GABA with a calcium base.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of γ-aminobutyric acid in a suitable solvent such as absolute isopropanol (B130326), add a stoichiometric amount of metallic calcium.[2]

  • Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the formation of the calcium salt.

  • Completion and Isolation: The reaction is monitored until the complete consumption of calcium metal. The resulting suspension of calcium γ-aminobutyrate can be used directly in the next step.

Condensation of D-(-)-pantolactone with Calcium γ-aminobutyrate

The core reaction in the synthesis of this compound is the amide bond formation between the lactone and the amino acid salt.

Experimental Protocol:

  • Reaction Setup: The suspension of calcium γ-aminobutyrate in isopropanol from the previous step is transferred to a reaction vessel containing D-(-)-pantolactone.[2]

  • Reaction Conditions: The reaction mixture is initially heated in isopropanol with simultaneous distillation of the solvent. Following the complete removal of isopropanol, the reaction is continued in the melt at a temperature of 103-105°C for approximately two hours.[2]

  • Work-up: After the condensation reaction is complete, the molten mass is cooled and aqueous isopropanol is added to facilitate precipitation of the product.[2]

  • Isolation: The crude this compound is then isolated by filtration.[2]

A similar and analogous synthesis is reported for calcium D-pantothenate (B8507022), where D-pantolactone is reacted with the calcium salt of β-alanine in anhydrous methanol.[3] This reaction is carried out in a micro-channel flow reactor at 75-80°C for 5-30 minutes.[3] This suggests that a continuous flow process could also be a viable and efficient method for the synthesis of this compound.

Purification of this compound

Achieving high purity of the final product is critical for pharmaceutical applications. The primary methods for purifying this compound are crystallization and ion-exchange chromatography.

Crystallization

Crystallization is a key technique for the purification of this compound, effectively removing unreacted starting materials and side products.

Experimental Protocol:

  • Solvent Selection: The crude this compound is dissolved in a suitable solvent system, such as aqueous isopropanol.[2]

  • Precipitation: The product is precipitated from the solution. This can be achieved by cooling the solution or by adding a miscible anti-solvent.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent to remove residual impurities, and then dried under reduced pressure at a temperature of 80-90°C.[2]

For the analogous compound, calcium D-pantothenate, crystallization from a methyl alcohol solution is also a common purification method.[4]

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for removing ionic impurities and can be employed as a polishing step in the purification of this compound.[5][6][7]

Experimental Protocol:

  • Resin Selection and Equilibration: A suitable ion-exchange resin is selected. For the purification of amino acid derivatives, a strongly acidic cation exchange resin is often employed. The column is equilibrated with a buffer at a specific pH.

  • Sample Loading and Elution: A solution of crude this compound is loaded onto the column. The column is then washed to remove unbound impurities. The bound product is subsequently eluted using a buffer with an increasing ionic strength or a change in pH.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the pure product. Fractions containing pure this compound are pooled.

  • Product Isolation: The pure product is recovered from the pooled fractions, typically by solvent evaporation or precipitation.

This method has been successfully applied to the purification of D-pantothenic acid from fermentation broths, where a strongly basic anion exchange resin is used.[8] Analytical methods for hopantenic acid also utilize ion-exchange resins for sample deproteinization.[9]

Data Presentation

Table 1: Summary of Synthesis Parameters for this compound and Analogous Compounds

ParameterThis compound[2]Calcium D-Pantothenate[3]
Reactants D-(-)-pantolactone, Calcium γ-aminobutyrateD-pantolactone, Calcium β-alaninate
Solvent Isopropanol, then meltAnhydrous Methanol
Temperature 103-105°C (melt)75-80°C
Reaction Time 2 hours (melt)5-30 minutes
Reactor Type BatchMicro-channel flow reactor

Table 2: Reported Yields and Purity for Analogous Syntheses

CompoundSynthesis MethodYieldPurityReference
dl-Calcium PantothenateReaction of dl-pantolactone (B117006) with anhydrous calcium salt of β-Alanine in methanol~95.8%Not specified[10]
D-Calcium PantothenateMicro-channel flow reactor89%89.0%[3]

Potential Impurities

During the synthesis of this compound, several impurities can be formed. These can arise from unreacted starting materials, side reactions, or degradation of the product. Potential impurities include:

  • Unreacted D-(-)-pantolactone: Residual starting material.

  • Unreacted γ-aminobutyric acid: Incomplete reaction of the amino acid.

  • Oligomers: Formation of dimers or trimers of hopantenic acid.

  • Degradation products: Hydrolysis of the amide bond under certain conditions.

  • Process-related impurities: Residual solvents and reagents.[]

The identification and quantification of these impurities are crucial for ensuring the quality and safety of the final drug product.[][12][13]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of Hopantenic Acid

Hopantenic acid is a structural analog of GABA and is believed to exert its nootropic effects through the modulation of the GABAergic system, particularly by interacting with GABA receptors.[14]

Hopantenate_Signaling Hopantenate This compound GABA_R GABA Receptor Hopantenate->GABA_R Binds to/Modulates Neuronal_Activity Modulation of Neuronal Excitability GABA_R->Neuronal_Activity Leads to Cognitive_Function Enhanced Cognitive Function Neuronal_Activity->Cognitive_Function Results in

Caption: Proposed mechanism of action for this compound.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: D-(-)-pantolactone, GABA, Calcium Step1 Step 1: Synthesis of Calcium γ-aminobutyrate Start->Step1 Step2 Step 2: Condensation with D-(-)-pantolactone Step1->Step2 Step3 Step 3: Crude Product Isolation (Filtration) Step2->Step3 Step4 Step 4: Purification Step3->Step4 Crystallization Crystallization Step4->Crystallization Chromatography Ion-Exchange Chromatography Step4->Chromatography Step5 Step 5: Final Product Isolation and Drying Crystallization->Step5 Chromatography->Step5 End Pure this compound Step5->End

Caption: General workflow for this compound synthesis.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and purification of this compound. The condensation of D-(-)-pantolactone with the calcium salt of GABA remains the most direct synthetic route. High-purity this compound can be obtained through optimized crystallization and/or ion-exchange chromatography techniques. Further research into continuous flow synthesis may offer advantages in terms of efficiency and scalability. A thorough understanding and control of potential impurities are paramount for the development of a safe and effective pharmaceutical product. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development.

References

Physicochemical Properties of Calcium Hopantenate: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Calcium hopantenate, a nootropic agent with potential applications in cognitive enhancement and the treatment of various neurological disorders.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by providing detailed data, experimental methodologies, and insights into the compound's mechanism of action.

Chemical and Physical Properties

This compound is the calcium salt of hopantenic acid.[1] It exists in various forms, including anhydrous and hydrated states, which can influence its physicochemical characteristics. It is crucial for researchers to be aware of the specific form they are using. The compound is typically a white to off-white crystalline powder.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms Calcium homopantothenate, Pantogam, Hopate
Appearance White to off-white crystalline powder
Melting Point 155-165 °C
pKa 4.52 at 25°C
Hygroscopicity Hygroscopic[2]

Table 2: Molecular Properties of Different Forms of this compound

FormMolecular FormulaMolecular Weight ( g/mol )CAS Number
AnhydrousC20H36CaN2O10504.5917097-76-6
HemihydrateC20H37CaN2O10.5513.6017097-76-6
HydrateC20H38CaN2O11522.6

Solubility Profile

This compound is described as being soluble in water and slightly soluble in methanol. It is practically insoluble in many organic solvents. For research and formulation development, understanding its quantitative solubility is essential.

Table 3: Qualitative Solubility of this compound

SolventSolubility
WaterSoluble
MethanolSlightly Soluble
Organic SolventsPractically Insoluble

Stability Profile

This compound is known to be stable at a pH range of 5-6. As a hygroscopic substance, it should be stored in tight containers to prevent moisture absorption.[2] Forced degradation studies are crucial to understand its stability under various stress conditions and to identify potential degradation products.

General Forced Degradation Conditions:

  • Acidic Hydrolysis: Treatment with dilute hydrochloric acid.

  • Basic Hydrolysis: Treatment with dilute sodium hydroxide.

  • Oxidative Degradation: Exposure to hydrogen peroxide.

  • Thermal Degradation: Heating the solid or a solution.

  • Photolytic Degradation: Exposure to UV and visible light.

A stability-indicating HPLC method is necessary to separate the intact drug from any degradation products formed under these stress conditions.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol is a general guideline based on USP <741> and can be adapted for this compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Sample Preparation: Finely powder the dry this compound sample.

  • Capillary Filling: Introduce the powdered sample into a capillary tube to a height of 2-4 mm.

  • Measurement: Place the capillary tube in the melting point apparatus.

  • Heating: Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The following is a representative HPLC method that can be used as a starting point for the analysis of this compound. Method validation is essential for specific applications.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be controlled, for instance, around the compound's stable pH range.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance.

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase) and make serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using a calibration curve generated from the reference standards.

Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound.

Materials:

  • Vials with screw caps

  • Shaker or rotator

  • Analytical balance

  • Centrifuge or filter

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it if necessary, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

Mechanism of Action and Signaling Pathways

This compound is believed to exert its nootropic effects through multiple mechanisms.[1] It is structurally similar to gamma-aminobutyric acid (GABA) and is thought to modulate the GABAergic system.[1] Additionally, it may influence the cholinergic system, enhance cognitive functions, provide neuroprotective effects, and play a role in neuronal energy metabolism and calcium homeostasis.[1]

Calcium_Hopantenate_Mechanism cluster_calcium_hopantenate This compound cluster_effects Cellular Mechanisms cluster_outcomes Physiological Outcomes This compound This compound GABA GABAergic System Modulation This compound->GABA Interacts with GABA receptors Cholinergic Cholinergic System Interaction This compound->Cholinergic Enhances action of cholinergic neurons Energy Neuronal Energy Metabolism This compound->Energy Facilitates glucose uptake Neuroprotection Neuroprotection This compound->Neuroprotection Reduces oxidative stress Cognition Enhanced Cognitive Function GABA->Cognition Cholinergic->Cognition Energy->Cognition Neuroprotection->Cognition

Caption: Proposed multifaceted mechanism of action of this compound.

Experimental and Analytical Workflow

A typical workflow for the physicochemical characterization of this compound involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Sample This compound Sample Drying Drying (if necessary) Sample->Drying Grinding Grinding to fine powder Drying->Grinding MeltingPoint Melting Point Determination (Capillary Method) Grinding->MeltingPoint Solubility Solubility Assessment (Shake-Flask Method) Grinding->Solubility Purity Purity Analysis (HPLC) Grinding->Purity Stability Stability Studies (Forced Degradation) Grinding->Stability DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis Solubility->DataAnalysis Purity->DataAnalysis Stability->DataAnalysis

Caption: General experimental workflow for physicochemical characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound for research purposes. It is imperative that researchers consult relevant pharmacopeial monographs and perform thorough method validation for their specific applications.

References

Early In Vivo Studies of Calcium Hopantenate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5) and a structural analogue of the neurotransmitter GABA, has been investigated for its potential nootropic, neuroprotective, and anticonvulsant properties. This technical guide provides an in-depth overview of early in vivo studies of this compound in various animal models. The focus is on quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a comprehensive resource for researchers in the field of neuroscience and drug development.

Mechanism of Action: Focus on the GABAergic System

Early in vivo research strongly suggests that a primary mechanism of action for this compound involves the modulation of the GABAergic system. The structural similarity of hopantenic acid to GABA allows it to interact with and modulate GABAergic neurotransmission.

GABA Receptor Binding Studies in Rats

A key in vivo study investigated the effects of repeated administration of this compound (HOPA) on neurotransmitter receptors in the rat brain. The findings demonstrated a significant and specific impact on the GABAergic system.

Quantitative Data: GABA Receptor Binding

Animal ModelTreatment ProtocolBrain RegionAnalytical MethodKey FindingReference
Rat250 mg/kg/day for 7 consecutive days (intraperitoneal injection)Cerebral CortexRadioreceptor Assay (RRA) with [3H]-GABA53% increase in GABA receptor binding[1]

Experimental Protocol: Radioreceptor Assay (RRA) for GABA Receptor Binding [1]

  • Animal Model: Male rats of an inbred strain were used for the study.

  • Drug Administration: this compound (HOPA) was administered intraperitoneally at a dose of 250 mg/kg/day for 7 consecutive days. A control group received a vehicle injection.

  • Tissue Preparation: Twenty-four hours after the final injection, the rats were euthanized, and their brains were dissected to isolate the cerebral cortex. The tissue was then homogenized to prepare synaptic membranes.

  • Radioreceptor Assay:

    • Synaptic membrane preparations were incubated with [3H]-gamma-aminobutyric acid ([3H]-GABA) as the radioligand.

    • The binding reaction was carried out under specific buffer and temperature conditions to allow for equilibrium to be reached.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled GABA.

    • The reaction was terminated by rapid filtration, and the radioactivity bound to the membranes was quantified using liquid scintillation counting.

  • Data Analysis: The specific binding of [3H]-GABA was calculated by subtracting the non-specific binding from the total binding. The percentage increase in GABA receptor binding in the HOPA-treated group was then determined relative to the control group.

Signaling Pathway: Modulation of GABAergic Neurotransmission

The observed increase in GABA receptor binding suggests that this compound enhances the sensitivity of the GABAergic system. This can lead to a potentiation of inhibitory neurotransmission, which is a plausible mechanism for its observed anticonvulsant and anxiolytic effects.

GABAergic_Modulation Calcium_Hopantenate This compound GABA_Receptor GABA Receptor Calcium_Hopantenate->GABA_Receptor Modulates Increased_Binding Increased GABA Receptor Binding Affinity GABA_Receptor->Increased_Binding Enhanced_Inhibition Enhanced Inhibitory Neurotransmission Increased_Binding->Enhanced_Inhibition MES_Workflow cluster_protocol MES Protocol Animal_Model Rodent Model (Mouse or Rat) Drug_Admin This compound Administration Animal_Model->Drug_Admin Electrical_Stimulation Maximal Electrical Stimulation Drug_Admin->Electrical_Stimulation Observation Observation of Tonic Hindlimb Extension Electrical_Stimulation->Observation Data_Analysis ED50 Calculation Observation->Data_Analysis MWM_Workflow cluster_protocol Morris Water Maze Protocol Animal_Model Rodent Model (Rat or Mouse) Drug_Admin Daily this compound Administration Animal_Model->Drug_Admin Acquisition Acquisition Phase (Training Trials) Drug_Admin->Acquisition Probe_Trial Probe Trial (Memory Test) Acquisition->Probe_Trial Data_Analysis Analysis of Escape Latency and Quadrant Time Probe_Trial->Data_Analysis

References

Mechanism of action of Calcium hopantenate on GABA receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Calcium Hopantenate on GABA Receptors

Executive Summary

This compound (HOPA), a structural analog of γ-aminobutyric acid (GABA), is a nootropic agent with a complex and multifaceted mechanism of action, particularly concerning its interaction with the GABAergic system. This document provides a comprehensive technical overview of the current scientific understanding of how this compound exerts its effects on GABA receptors. Evidence points towards a combination of direct receptor interaction, indirect modulation of receptor sensitivity, and potential metabolic pathway interference. This guide synthesizes findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to elucidate the compound's neuropharmacological profile for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as homopantothenic acid or Pantogam, is a derivative of pantothenic acid (Vitamin B5) and a homolog of GABA. Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), has led to extensive investigation into its role as a modulator of GABAergic transmission.[1] Clinically, it is utilized in some countries for a range of neurological and psychiatric conditions, including cognitive impairments and developmental disorders.[1][2] Understanding its precise mechanism of action at the receptor level is critical for its continued development and potential therapeutic applications. This guide details the direct and indirect interactions of this compound with GABA-A and GABA-B receptors, supported by experimental evidence.

Direct Interaction with GABA Receptors

In vitro studies have demonstrated that this compound can directly interact with both GABA-A and GABA-B receptors. These interactions are primarily characterized using radioligand binding assays, which measure the ability of a compound to displace a radioactive ligand from its receptor binding site.

Radioligand Binding Assay Findings

Initial studies revealed that this compound (HOPA) inhibits the binding of [3H]-GABA to its receptors in a dose-dependent manner.[3] This suggests a direct competition for the binding site. Notably, the compound's interaction is not limited to a single receptor subtype. Research comparing different stereoisomers of homopantothenate found that the S-isomer, the R-isomer (Calcium D(R)-homopantothenate), and the racemic mixture all interact with binding sites for both GABA-A and GABA-B receptor ligands.[4] The degree of interaction was observed to be in the order of: S-isomer > racemate > R-isomer.[4] This stereospecificity is a crucial factor in its pharmacological activity.

Quantitative Data: In Vitro Receptor Binding

The following table summarizes the key quantitative findings from in vitro studies.

Compound/IsomerReceptor TargetAssay TypeKey FindingReference
This compound (HOPA)GABA Receptors[3H]-GABA Radioreceptor AssayDose-dependent inhibition of binding with 0.2% cross-reactive potency.[3]
Pantoyl-GABA*GABA-A & GABA-B[3H]-GABA & [3H]-baclofen BindingInhibition of radioligand binding to both receptor types.[5]
D(R)-, L(S)-, and DL(RS)-homopantothenateGABA-A & GABA-BRadioligand Binding AnalysisAll compounds interact with both receptor types.[4]
D(R)-, L(S)-, and DL(RS)-homopantothenateGABA-A & GABA-BRadioligand Binding AnalysisDegree of interaction: S-isomer > racemate > R-isomer.[4]

*Note: Pantoyl-GABA is a related derivative, and these findings suggest a class effect.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized methodology for assessing the binding of this compound to GABA receptors.

  • Tissue Preparation: Brains from laboratory animals (e.g., rats) are homogenized in a buffered solution. The cerebral cortex is often the region of interest.

  • Synaptic Membrane Isolation: The homogenate is subjected to centrifugation to pellet cellular debris. The supernatant is then centrifuged at a higher speed to isolate the synaptic membranes, which are rich in neurotransmitter receptors.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a specific radiolabeled ligand (e.g., [3H]-GABA for GABA-A sites, [3H]-baclofen for GABA-B sites) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed to remove any non-specifically bound ligand.

  • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The results are analyzed to determine the concentration of this compound required to inhibit a certain percentage (e.g., 50%, IC50) of the specific binding of the radioligand.

Radioligand_Binding_Assay_Workflow Diagram 1: Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue (e.g., Rat Cerebral Cortex) Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membranes Isolated Synaptic Membranes Centrifugation->Membranes Incubation Incubation with: - Radioligand ([3H]-GABA) - Test Compound (HOPA) Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis (IC50 Determination) Scintillation->DataAnalysis InVivo_Study_Workflow Diagram 2: In Vivo Study & Ex Vivo Analysis Workflow cluster_treatment In Vivo Treatment Phase cluster_analysis Ex Vivo Analysis Phase Animals Animal Cohort (e.g., Rats) Grouping Grouping: - Control (Vehicle) - Treatment (HOPA) Animals->Grouping Admin Chronic Administration (e.g., Daily for 7 days) Grouping->Admin Euthanasia Euthanasia & Tissue Collection (Cerebral Cortex) Admin->Euthanasia Assay Radioligand Binding Assay (as per Diagram 1) Euthanasia->Assay Analysis Determine Receptor Affinity (Kd) & Density (Bmax) Assay->Analysis Metabolic_Pathway Diagram 3: Proposed Metabolic Pathway of this compound HOPA This compound (HoPan) PanK Pantothenate Kinase (PanK) HOPA->PanK Substrate for P_HOPA Phospho-Hopantenate (Metabolically Active Form) PanK->P_HOPA Phosphorylation P_HOPA->Inhibition Inhibition of PPCS PPCS Enzyme CoA Coenzyme A (CoA) Biosynthesis PPCS->CoA Overall_Mechanisms Diagram 4: Synthesis of Proposed Mechanisms of Action cluster_direct Direct Actions cluster_indirect Indirect / Chronic Actions cluster_metabolic Metabolic Actions HOPA Calcium Hopantenate GABA_A GABA-A Receptor HOPA->GABA_A Binds to GABA_B GABA-B Receptor HOPA->GABA_B Binds to Sensitization Increased GABA Receptor Affinity (Cortex) HOPA->Sensitization Induces (Chronic) CSF_GABA Modulation of CSF GABA Levels HOPA->CSF_GABA Correlates with PPCS Inhibition of PPCS Enzyme HOPA->PPCS Inhibits (via metabolite)

References

The Chemical Architecture and Stability Profile of Calcium Hopantenate Hemihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Calcium hopantenate hemihydrate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the molecule's properties, stability under various conditions, and methodologies for its analysis.

Chemical Structure and Physicochemical Properties

This compound hemihydrate is the calcium salt of hopantenic acid, complexed with water in a hemihydrate form. Hopantenic acid is a homolog of pantothenic acid (Vitamin B5).

IUPAC Name: calcium;bis(4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate);hydrate

Chemical Formula: C₂₀H₃₈CaN₂O₁₁

Molecular Weight: 522.6 g/mol [1][2]

CAS Number: 17097-76-6[1][2]

Chemical Structure:

The chemical structure of the hopantenate anion is characterized by an amide linkage between (R)-pantoic acid and gamma-aminobutyric acid (GABA). Two of these anions are ionically bonded to a calcium ion. The "hemihydrate" designation indicates the presence of one water molecule for every two molecules of the this compound salt.

Figure 1: Chemical Structure of this compound Hemihydrate
Physicochemical Properties

A summary of the key physicochemical properties of this compound hemihydrate is presented in Table 1.

PropertyValueReference
AppearanceWhite to off-white crystalline powder[1][2]
Melting Point165 °C[3]
SolubilitySoluble in water (a little), methanol (B129727) (a little)
HygroscopicityHygroscopic

Stability Profile

The stability of this compound hemihydrate is a critical parameter for its formulation, storage, and therapeutic efficacy. This section outlines a comprehensive stability testing program based on established regulatory guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop and validate a stability-indicating analytical method. The recommended stress conditions are summarized in Table 2.

Stress ConditionProposed ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo investigate degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo investigate degradation in alkaline environments.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo assess susceptibility to oxidative degradation.
Thermal Degradation 105°C for 48 hoursTo evaluate stability at elevated temperatures.
Photostability ICH Q1B Option 2 (1.2 million lux hours and 200 W h/m²)To determine the effect of light exposure.

Note: The conditions listed above are starting points and should be optimized to achieve a target degradation of 5-20% to ensure that the degradation products are adequately generated for analytical method validation.

Quantitative Stability Data

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for quantifying the degradation of this compound hemihydrate and its degradation products. The following tables are provided as templates for recording the results of forced degradation studies.

Table 3: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (if identified)
Acid Hydrolysis Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Base Hydrolysis Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Oxidation Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Thermal Degradation Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Photostability Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Table 4: Degradation Product Profile

Degradation ProductRetention Time (min)Relative Retention TimeProposed Structure (if known)
DP-1Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
DP-2Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
............

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the stability of this compound hemihydrate.

Stability-Indicating HPLC Method

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (this compound Hemihydrate in Diluent) Injection Inject Standard and Sample Solutions Prep_Standard->Injection Prep_Sample Prepare Stressed Sample Solution (Degraded sample in Diluent) Prep_Sample->Injection Prep_MobilePhase Prepare Mobile Phase (e.g., Acetonitrile (B52724) and Phosphate (B84403) Buffer) HPLC_System HPLC System with UV Detector Prep_MobilePhase->HPLC_System Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) Elution Isocratic or Gradient Elution Injection->Elution Detection UV Detection at appropriate wavelength Elution->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Peak_Integration Integrate Peaks of Parent Drug and Degradants Chromatogram->Peak_Integration Quantification Calculate % Degradation and Impurity Levels Peak_Integration->Quantification Validation Validate Method according to ICH Q2(R1) Quantification->Validation

Figure 2: Workflow for Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound hemihydrate and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (suggested starting point):

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid). The ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of this compound hemihydrate (likely in the range of 200-220 nm).

  • Injection Volume: 20 µL.

  • Diluent: A mixture of water and acetonitrile.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Thermal Analysis (TGA/DSC)

G cluster_sample Sample Preparation cluster_instrument TGA/DSC Instrument Setup cluster_analysis Data Acquisition and Analysis Weigh_Sample Accurately weigh 5-10 mg of This compound Hemihydrate Place_in_Pan Place sample in an aluminum pan Weigh_Sample->Place_in_Pan Run_Analysis Run the TGA and DSC analysis Place_in_Pan->Run_Analysis Purge_Gas Set inert purge gas (e.g., Nitrogen) at a constant flow rate Purge_Gas->Run_Analysis Temp_Program Program the temperature ramp (e.g., 10°C/min from 25°C to 300°C) Temp_Program->Run_Analysis Record_Data Record weight loss (TGA) and heat flow (DSC) as a function of temperature Run_Analysis->Record_Data Analyze_Curves Analyze the resulting thermograms for events such as dehydration, melting, and decomposition Record_Data->Analyze_Curves

Figure 3: Experimental Workflow for Thermal Analysis

Objective: To characterize the thermal stability of this compound hemihydrate and identify thermal events such as dehydration, melting, and decomposition.

Instrumentation:

  • Thermogravimetric Analyzer (TGA).

  • Differential Scanning Calorimeter (DSC).

TGA Method:

  • Sample Size: 5-10 mg.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 300°C (or higher if needed to observe full decomposition).

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

DSC Method:

  • Sample Size: 2-5 mg in a sealed aluminum pan.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 200°C (to observe melting behavior).

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

Mechanism of Action: A Signaling Pathway Perspective

The therapeutic effects of this compound are attributed to the actions of hopantenic acid, which is structurally similar to GABA and is a derivative of pantothenic acid. Its mechanism of action is multifaceted, involving the modulation of several neurotransmitter systems.

G cluster_gaba GABAergic System cluster_cholinergic Cholinergic System cluster_neuroprotection Neuroprotection Hopantenic_Acid Hopantenic Acid GABA_Receptor GABA Receptor Hopantenic_Acid->GABA_Receptor Modulates Acetylcholine_Synthesis Increased Acetylcholine Synthesis/Release Hopantenic_Acid->Acetylcholine_Synthesis Oxidative_Stress Reduced Oxidative Stress Hopantenic_Acid->Oxidative_Stress Neuronal_Excitability Decreased Neuronal Excitability GABA_Receptor->Neuronal_Excitability Cognitive_Function Enhanced Cognitive Function (Memory, Learning) Acetylcholine_Synthesis->Cognitive_Function Neuronal_Survival Increased Neuronal Survival Oxidative_Stress->Neuronal_Survival

Figure 4: Proposed Signaling Pathways of Hopantenic Acid

The primary mechanisms include:

  • GABAergic System Modulation: Due to its structural similarity to GABA, hopantenic acid can interact with GABA receptors, leading to a decrease in neuronal excitability. This is thought to contribute to its anxiolytic and anticonvulsant properties.

  • Cholinergic System Enhancement: Hopantenic acid may increase the synthesis and release of acetylcholine, a key neurotransmitter involved in learning and memory. This action is believed to be responsible for its nootropic effects.

  • Neuroprotection: The compound has been suggested to possess neuroprotective properties by reducing oxidative stress in the brain, thereby promoting neuronal survival.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and stability of this compound hemihydrate. While key physicochemical properties are known, a comprehensive stability profile, including quantitative data from forced degradation studies and identification of degradation products, requires further experimental investigation. The outlined experimental protocols and the proposed mechanism of action offer a robust framework for researchers and drug development professionals to conduct these necessary studies and to further elucidate the therapeutic potential of this molecule. The provided templates for data presentation are intended to guide the systematic collection and reporting of these future experimental findings.

References

Calcium Hopantenate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17097-76-6 Molecular Formula: C₂₀H₃₆CaN₂O₁₀

This technical guide provides an in-depth overview of calcium hopantenate, a nootropic compound with significant potential in neuroscience research and drug development. The document is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is the calcium salt of hopantenic acid. It is a white to off-white powder.

PropertyValueSource
CAS Number 17097-76-6[1][2]
Molecular Formula C₂₀H₃₆CaN₂O₁₀[1][2]
Molecular Weight 504.59 g/mol [1][2]

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism, primarily involving the modulation of the GABAergic system, neuroprotection, enhancement of neuronal energy metabolism, and regulation of intracellular calcium homeostasis.[3]

Its structural similarity to gamma-aminobutyric acid (GABA) allows it to interact with GABA receptors, particularly GABA-B receptors, leading to a stabilization of neuronal activity.[3][4] Furthermore, it has been shown to influence the cholinergic system, which is crucial for cognitive functions like learning and memory.[3] Preclinical research suggests that this compound offers neuroprotective benefits by mitigating oxidative stress and upregulating neurotrophic factors.[4]

Quantitative Data

Pharmacokinetics

A study in healthy human volunteers investigated the pharmacokinetics of hopantenic acid following a single oral administration of a 250 mg tablet. The key pharmacokinetic parameters are summarized below.

ParameterValueUnit
Cmax (Maximum Plasma Concentration) Not explicitly stated in snippetsµg/mL
Tmax (Time to Maximum Concentration) 1.56hours
t₁/₂ (Elimination Half-Life) 6.68hours

It is important to note that hopantenic acid was not detected in blood plasma 48 hours after administration.

Receptor Binding

In a study involving rats, repeated administration of this compound (250 mg/kg/day for 7 consecutive days) led to a significant increase in GABA receptor binding in the cerebral cortex.

ParameterValue
Increase in GABA Receptor Binding 53%

This increase was attributed to an enhanced affinity of the binding sites.[1] In radioreceptor assays, this compound demonstrated a dose-dependent inhibition of [3H]-gamma-aminobutyric acid (GABA) receptor binding with a cross-reactive potency of 0.2%.[1]

Experimental Protocols

GABA Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays.

Materials:

  • Rat brain tissue (cerebral cortex)

  • [³H]-GABA (radioligand)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in a known volume of buffer to determine the protein concentration.

  • Binding Assay:

    • In triplicate, incubate the prepared membranes with varying concentrations of this compound and a fixed concentration of [³H]-GABA.

    • For total binding, incubate membranes with [³H]-GABA only.

    • For non-specific binding, incubate membranes with [³H]-GABA in the presence of a high concentration of unlabeled GABA.

    • Incubate the samples at 4°C for a predetermined optimal time.

  • Filtration and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the inhibition constant (Ki) of this compound.

Measurement of Intracellular Calcium Concentration

This protocol outlines a general method using a fluorescent calcium indicator.

Materials:

  • Cultured neuronal cells

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation:

    • Plate neuronal cells on glass coverslips or in a multi-well plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Wash the cells with HBS.

    • Incubate the cells with Fura-2 AM in HBS in the dark at room temperature for 30-60 minutes.

    • Wash the cells with HBS to remove excess dye.

  • Calcium Measurement:

    • Mount the coverslip on a fluorescence microscope or place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add this compound at the desired concentration to the cells.

    • Record the changes in fluorescence intensity over time. Fura-2 is a ratiometric dye, so measurements are typically made at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at ~510 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Signaling Pathway and Logical Relationships

The mechanism of action of this compound involves a cascade of events that ultimately leads to its nootropic and neuroprotective effects. The following diagram illustrates the proposed signaling pathway.

Calcium_Hopantenate_Pathway CaHop This compound GABA_R GABA-B Receptor CaHop->GABA_R Modulates Ca_channel Voltage-gated Ca²⁺ Channels CaHop->Ca_channel Influences Neuronal_Stability Neuronal Stability GABA_R->Neuronal_Stability Promotes Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Leads to CaMKII CaMKII Activation Ca_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Phosphorylates Neuroprotection Neuroprotection & Cognitive Enhancement CREB->Neuroprotection Leads to

Caption: Proposed signaling pathway of this compound.

This diagram illustrates that this compound modulates GABA-B receptors to promote neuronal stability. It is also proposed to influence voltage-gated calcium channels, leading to an increase in intracellular calcium. This rise in calcium activates Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can phosphorylate cAMP response element-binding protein (CREB), a key transcription factor involved in neuroprotection and cognitive enhancement.

References

Hopantenic Acid: A Physicochemical Deep Dive into Solubility and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic drug that is a structural homolog of pantothenic acid (Vitamin B5).[1] In this molecule, the β-alanine component of pantothenic acid is replaced by γ-aminobutyric acid (GABA).[1] This structural modification allows it to act as a central nervous system depressant with neuroprotective, anticonvulsant, and mild activating effects.[2][3] Primarily used in its calcium salt form, understanding the physicochemical properties of hopantenic acid, such as its solubility and acid dissociation constant (pKa), is fundamental for formulation development, pharmacokinetic profiling, and predicting its physiological behavior.

This technical guide provides an in-depth analysis of the solubility and pKa of hopantenic acid, complete with experimental protocols and diagrams to illustrate key processes and pathways.

Physicochemical Properties: Solubility and pKa

The solubility and pKa of a drug substance are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Data

Hopantenic acid exhibits good solubility in aqueous media, a characteristic that is favorable for oral formulations. The available data on its solubility are summarized below.

Solvent/MethodSolubilitySource
WaterSoluble[4]
Water40.1 mg/mL (Predicted)[2]
MethanolSlightly Soluble[4]
MethanolSoluble[5]
DMSOSoluble[5]
Organic SolventsPractically Insoluble[4]

Note: The calcium salt of hopantenic acid is frequently used in pharmaceutical preparations and is known to be soluble in water.[3][4]

pKa Value

The pKa value indicates the strength of an acid in solution. For hopantenic acid, the carboxylic acid moiety is the primary acidic functional group.

MethodpKa (Strongest Acidic)TemperatureSource
Not Specified4.5225°C[4]
Chemaxon (Predicted)4.37N/A[2]

The pKa value in the range of 4.37-4.52 suggests that hopantenic acid is a weak acid.[2][4] At physiological pH (approximately 7.4), the carboxylic acid group will be predominantly in its ionized (deprotonated) form, which generally enhances its solubility in aqueous environments like blood plasma.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of solubility and pKa, which are applicable to hopantenic acid.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[6]

Methodology:

  • Preparation: An excess amount of hopantenic acid is added to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate (B84403) buffer at various pH levels).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to equilibrium can be informed by preliminary kinetic solubility studies.[7]

  • Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and analyzed by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved hopantenic acid.[8]

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of hopantenic acid in the specific solvent under the tested conditions.

G cluster_0 Shake-Flask Solubility Workflow A 1. Add excess Hopantenic Acid to solvent B 2. Seal and agitate at constant temperature A->B C 3. Allow system to reach equilibrium B->C e.g., 24-48h D 4. Separate solid and liquid phases (centrifuge) C->D E 5. Withdraw aliquot of saturated supernatant D->E F 6. Quantify concentration via HPLC E->F G 7. Result: Thermodynamic Solubility F->G

Shake-Flask Experimental Workflow
pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[9][10]

Methodology:

  • Solution Preparation: A precise amount of hopantenic acid is dissolved in a suitable solvent, typically purified water or a water/co-solvent mixture, to create a solution of known concentration (e.g., 1 mM).[9][10]

  • System Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[9]

  • Titration: The hopantenic acid solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[9]

  • Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized.

G cluster_1 Potentiometric Titration Workflow A 1. Prepare known concentration of Hopantenic Acid solution C 3. Titrate with standardized strong base (e.g., NaOH) A->C B 2. Calibrate pH meter and electrode B->C D 4. Record pH after each incremental addition C->D E 5. Plot pH vs. volume of titrant D->E F 6. Identify inflection point of the curve E->F G Result: pKa = pH at half-equivalence point F->G

Potentiometric Titration Workflow

Pharmacological Context: GABAergic Signaling

The primary mechanism of action for hopantenic acid is its interaction with the GABAergic system. Specifically, it acts as an agonist at the GABA-B receptor-channel complex.[3] This interaction enhances GABAergic neurotransmission, leading to a modulatory effect on neuronal excitability. This is central to its therapeutic effects, including the reduction of motor excitability and providing neuroprotective benefits.[3]

G cluster_pathway Hopantenic Acid Signaling Pathway HA Hopantenic Acid GABAB_R GABA-B Receptor HA->GABAB_R Agonist Binding G_Protein G-Protein Activation GABAB_R->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC K_Channel K+ Channel Activation G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization Efflux K+ Efflux K_Channel->Efflux Efflux->Hyperpolarization Inhibition ↓ Neuronal Excitability Hyperpolarization->Inhibition

Hopantenic Acid's Interaction with the GABA-B Receptor

Conclusion

The physicochemical properties of hopantenic acid, particularly its aqueous solubility and pKa of approximately 4.4-4.5, are key determinants of its behavior in biological systems. Its good water solubility facilitates oral administration, while its pKa ensures it is predominantly ionized at physiological pH, aiding its distribution in the bloodstream. The established experimental protocols for solubility and pKa determination provide a robust framework for the characterization of hopantenic acid and its derivatives in drug development pipelines. Furthermore, its targeted action on the GABA-B receptor underscores its role as a specific modulator of GABAergic neurotransmission, providing a clear rationale for its observed therapeutic effects.

References

Methodological & Application

Application Note: A Cell-Based Assay for Screening Calcium Hopantenate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Calcium hopantenate is a nootropic compound with a multifaceted mechanism of action, including modulation of the GABAergic system and regulation of intracellular calcium levels.[1] This application note describes a robust, cell-based assay designed to screen for and characterize the activity of this compound and its analogs. The described protocol utilizes a human neuroblastoma cell line and a fluorescent calcium indicator to measure changes in intracellular calcium concentration following compound treatment, providing a quantitative measure of drug efficacy. This assay is suitable for high-throughput screening and detailed pharmacological studies.

Introduction

This compound, also known as Pantogam, is a central nervous system stimulant used for its cognitive-enhancing properties.[2] Its therapeutic potential is attributed to several mechanisms, primarily its role as a GABA-B receptor agonist, which enhances inhibitory neurotransmission.[2] Additionally, it is suggested to play a role in regulating neuronal energy metabolism and maintaining calcium homeostasis, which is vital for numerous cellular processes including neurotransmitter release and signal transduction.[1] Dysregulation of calcium signaling is implicated in various neurological disorders, making it a critical target for therapeutic intervention.[3][4]

The assay described herein provides a method to quantify the modulatory effects of this compound on intracellular calcium dynamics in a neuronal cell model. By measuring the changes in intracellular calcium, researchers can assess the compound's potency and efficacy, facilitating drug discovery and development efforts.

Signaling Pathway of this compound

The proposed primary mechanism of action for this compound involves the modulation of GABAergic signaling and downstream effects on calcium homeostasis. The following diagram illustrates this putative pathway.

Calcium_Hopantenate_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA-B Receptor GABA-B Receptor This compound->GABA-B Receptor Binds G-protein G-protein GABA-B Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of PKA PKA cAMP->PKA Activates PKA->Voltage-gated Ca2+ Channel Modulates Neuronal Response Neuronal Response Ca2+ Influx->Neuronal Response Modulates

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the key steps in the cell-based assay for measuring this compound activity.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed SH-SY5Y cells into 96-well plates B Culture cells for 24-48 hours A->B D Load cells with Fluo-4 AM calcium indicator B->D C Prepare this compound serial dilutions F Add this compound dilutions to wells C->F E Wash cells to remove excess dye D->E E->F G Incubate for specified time F->G H Stimulate with depolarizing agent (e.g., KCl) G->H I Measure fluorescence intensity (Calcium influx) H->I J Normalize fluorescence data I->J K Generate dose-response curves J->K L Calculate EC50 values K->L

Caption: Experimental workflow for the this compound cell-based assay.

Protocols

Materials and Reagents
  • Cell Line: SH-SY5Y human neuroblastoma cells

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Plate: Black, clear-bottom 96-well microplates

  • Compound: this compound

  • Calcium Indicator: Fluo-4 AM

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Depolarizing Agent: Potassium Chloride (KCl) solution

  • Plate Reader: Fluorescence microplate reader with excitation/emission wavelengths of 485/525 nm

Cell Culture and Plating
  • Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • For the assay, detach cells using trypsin-EDTA and resuspend in fresh culture medium.

  • Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well.

  • Incubate the plates for 24-48 hours to allow for cell attachment and monolayer formation.[5]

Compound Preparation
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve.

Calcium Flux Assay
  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions.

    • Gently remove the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.[5]

  • Cell Washing:

    • Carefully remove the dye loading solution.

    • Wash the cells twice with 100 µL of Assay Buffer per well to remove any extracellular dye.

  • Compound Addition:

    • Add 50 µL of the prepared this compound dilutions to the respective wells.

    • Include vehicle control wells (Assay Buffer with the same concentration of solvent used for the compound).

    • Incubate the plate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence intensity at an excitation of ~485 nm and emission of ~525 nm.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add 20 µL of the KCl solution to each well to induce membrane depolarization and subsequent calcium influx.

    • Continue recording the fluorescence intensity for an additional 5-10 minutes to capture the peak calcium response.

Data Presentation and Analysis

The raw fluorescence data should be normalized to the baseline fluorescence for each well. The peak fluorescence intensity following stimulation is used to determine the response. A dose-response curve is generated by plotting the normalized fluorescence intensity against the logarithm of the this compound concentration. The half-maximal effective concentration (EC50) can then be calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit).

Table 1: Hypothetical Dose-Response Data for this compound

This compound (µM)Log ConcentrationNormalized Fluorescence (RFU)% Inhibition of Ca2+ Influx
0 (Vehicle)-15000
0.1-114503.3
10120020.0
10180046.7
100240073.3
1000320086.7

Table 2: Calculated Pharmacological Parameters

ParameterValue
EC5012.5 µM
Max Inhibition88%

Cell Viability Assay (Optional but Recommended)

To ensure that the observed effects on calcium signaling are not due to cytotoxicity, a cell viability assay should be performed in parallel. Assays such as the MTS or resazurin (B115843) reduction assay can be used to assess the metabolic activity of the cells after treatment with this compound at the same concentrations and duration as the primary assay.[6]

Protocol for Resazurin Cell Viability Assay
  • Prepare a 96-well plate with cells and compound dilutions as described above.

  • Incubate for the same duration as the calcium flux assay.

  • Add 20 µL of resazurin solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure fluorescence at an excitation of ~560 nm and emission of ~590 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 3: Hypothetical Cell Viability Data

This compound (µM)% Cell Viability
0 (Vehicle)100
0.199.5
198.9
1097.2
10095.8
100092.3

Conclusion

The described cell-based assay provides a reliable and quantifiable method for assessing the activity of this compound on neuronal calcium signaling. The protocol is adaptable for high-throughput screening and can be a valuable tool in the discovery and development of novel nootropic agents targeting GABAergic pathways and calcium homeostasis. The inclusion of a cell viability assay ensures that the observed results are specific to the compound's pharmacological activity and not a result of cellular toxicity.

References

Animal Models for Studying Cognitive Enhancement with Calcium Hopantenate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5) and a structural analog of the neurotransmitter GABA, has garnered interest for its potential nootropic and neuroprotective effects. Marketed in some countries under brand names such as Pantogam®, it is purported to enhance cognitive function, reduce anxiety, and offer protection against cerebral hypoxia. These application notes provide an overview of suitable animal models and detailed protocols for investigating the cognitive-enhancing properties of this compound, with a focus on its modulatory effects on the GABAergic and cholinergic systems.

Mechanism of Action

This compound's primary mechanism of action is believed to be through its interaction with the GABAergic system. As a hopantenic acid salt, it can cross the blood-brain barrier and is thought to modulate GABA receptor activity, particularly GABA-A and GABA-B receptors. Studies have shown that repeated administration of this compound can increase GABA receptor binding in the cerebral cortex.[1][2] Specifically, daily injections of 250 mg/kg for seven consecutive days have been found to increase GABA receptor binding by 53% in the rat cerebral cortex.[1][2] Furthermore, "Pantogam active," a racemic mixture of hopantenic acid, has been shown to increase GABA-B receptor density by 42% in the prefrontal cortex of mice at a daily dose of 200 mg/kg.[3][4][5]

In addition to its effects on the GABAergic system, there is evidence to suggest that this compound may also influence the cholinergic system, which is crucial for learning and memory. It is thought to enhance acetylcholine (B1216132) synthesis, thereby supporting cognitive processes.[6]

Recommended Animal Models and Experimental Protocols

To evaluate the cognitive-enhancing and anxiolytic effects of this compound, the Morris Water Maze (MWM) for spatial learning and memory, and the Elevated Plus Maze (EPM) for anxiety-like behavior are recommended.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.

Experimental Protocol:

  • Animals: Male Wistar rats (250-300g) are commonly used.

  • Apparatus: A circular pool (approximately 1.8-2.0 meters in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.

  • Drug Administration:

    • Treatment Group: Administer this compound (e.g., 250 mg/kg, intraperitoneally) daily for a specified period (e.g., 7-14 days) before and during the MWM testing period.

    • Control Group: Administer an equivalent volume of saline.

  • Procedure:

    • Acquisition Phase (e.g., 5 consecutive days):

      • Each rat undergoes four trials per day.

      • For each trial, the rat is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.

      • The rat is allowed to swim freely to find the hidden platform. The trial ends once the rat climbs onto the platform.

      • If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

      • The rat is allowed to remain on the platform for 15-30 seconds to associate its location with the surrounding cues.

    • Probe Trial (e.g., on day 6):

      • The platform is removed from the pool.

      • The rat is allowed to swim freely for a fixed duration (e.g., 60 seconds).

      • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Collection and Analysis:

    • Escape Latency: The time taken to find the hidden platform during the acquisition phase.

    • Swim Path Length: The distance traveled to reach the platform.

    • Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.

    • A significant decrease in escape latency and an increase in the time spent in the target quadrant in the treatment group compared to the control group would indicate an enhancement of spatial learning and memory.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Experimental Protocol:

  • Animals: Male CD-1 or C57BL/6J mice are commonly used.

  • Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms and two enclosed arms of equal dimensions.

  • Drug Administration:

    • Treatment Group: Administer a single dose of this compound (e.g., 100-200 mg/kg, intraperitoneally) 30-60 minutes before the test. For chronic studies, daily administration for a longer period can be employed.

    • Control Group: Administer an equivalent volume of saline.

  • Procedure:

    • Each mouse is placed in the center of the maze, facing one of the enclosed arms.

    • The mouse is allowed to freely explore the maze for a fixed period (typically 5 minutes).

    • The entire session is recorded by a video camera for later analysis.

  • Data Collection and Analysis:

    • Time Spent in Open Arms: The total time the mouse spends in the open arms of the maze.

    • Number of Entries into Open Arms: The frequency with which the mouse enters the open arms.

    • Total Arm Entries: To assess overall locomotor activity.

    • An increase in the time spent in the open arms and the number of entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic effect.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the effects of this compound and its active form, hopantenic acid.

Animal ModelCompoundDosageDurationKey FindingPercentage ChangeBrain Region
RatThis compound250 mg/kg/day (i.p.)7 daysIncreased GABA receptor binding+53%Cerebral Cortex[1][2]
Mouse (Attention Deficit Model)Pantogam active (racemic hopantenic acid)200 mg/kg/day (i.p.)SubchronicIncreased GABA-B receptor density+42%Prefrontal Cortex[3][4][5]
Mouse (Attention Deficit Model)Pantogam active (racemic hopantenic acid)200 mg/kg/day (i.p.)SubchronicDecreased D2 receptor density-23%Prefrontal Cortex[3][4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

G cluster_0 This compound Action HOPA This compound (crosses BBB) GABA_R GABA Receptors (GABA-A & GABA-B) HOPA->GABA_R Modulates Ach_synthesis Stimulation of Acetylcholine Synthesis HOPA->Ach_synthesis D2_R Dopamine D2 Receptors HOPA->D2_R Modulates GABA_B_density Increased GABA-B Receptor Density GABA_R->GABA_B_density GABA_binding Increased GABA Receptor Binding Affinity GABA_R->GABA_binding Neuronal_inhibition Enhanced Neuronal Inhibition GABA_B_density->Neuronal_inhibition GABA_binding->Neuronal_inhibition Anxiolytic Anxiolytic Effects Neuronal_inhibition->Anxiolytic Cognitive_enhancement Cognitive Enhancement Neuronal_inhibition->Cognitive_enhancement Cholinergic Enhanced Cholinergic Neurotransmission Ach_synthesis->Cholinergic Cholinergic->Cognitive_enhancement D2_density Decreased D2 Receptor Density D2_R->D2_density D2_density->Cognitive_enhancement

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for Cognitive Assessment

G cluster_workflow Experimental Workflow Animal_prep Animal Acclimation & Group Assignment (Treatment vs. Control) Drug_admin Daily this compound or Saline Administration Animal_prep->Drug_admin MWM Morris Water Maze (Spatial Learning) Drug_admin->MWM EPM Elevated Plus Maze (Anxiety-like Behavior) Drug_admin->EPM Data_acq Data Acquisition (Escape Latency, Time in Quadrant, Time in Open Arms) MWM->Data_acq EPM->Data_acq Data_analysis Statistical Analysis Data_acq->Data_analysis Results Results Interpretation (Cognitive Enhancement, Anxiolytic Effects) Data_analysis->Results

Caption: Workflow for behavioral assessment of this compound.

Conclusion

The animal models and protocols outlined in these application notes provide a robust framework for investigating the cognitive-enhancing and anxiolytic properties of this compound. By focusing on its primary mechanism of action through the GABAergic system and its potential influence on cholinergic pathways, researchers can systematically evaluate its therapeutic potential for cognitive disorders. The provided quantitative data serves as a benchmark for expected outcomes in neurochemical studies, while the detailed behavioral protocols offer a standardized approach to functional assessment.

References

Application Notes and Protocols: Calcium Hopantenate for Drug Delivery System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hopantenate is a nootropic drug used to improve cognitive function, and it is known to interact with the central nervous system, primarily through the modulation of GABAergic mechanisms.[1][2] Its therapeutic potential in various neurological disorders is significant; however, its efficient delivery to the brain is hindered by the blood-brain barrier (BBB). This document provides detailed application notes and protocols for the development of a drug delivery system for this compound, focusing on its encapsulation within calcium-based nanoparticles to enhance its therapeutic efficacy through improved brain delivery. While research on this compound as a direct component of drug delivery systems is limited, this guide outlines the use of established calcium phosphate (B84403) nanoparticle technology to deliver this compound, a viable and innovative approach for neurological drug targeting.

Rationale for a Nanoparticle-Based Drug Delivery System

The primary challenge in treating central nervous system disorders is the restrictive nature of the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.[3] Nanocarriers, such as calcium phosphate nanoparticles, offer a promising strategy to overcome the BBB.[4][5]

Key advantages of using a calcium phosphate nanoparticle system for this compound delivery include:

  • Enhanced BBB Penetration: Nanoparticles can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis when functionalized with specific ligands.[6][7]

  • Biocompatibility and Biodegradability: Calcium phosphate is a naturally occurring mineral in the human body, ensuring high biocompatibility and biodegradability of the nanocarrier.[8]

  • Controlled Release: Nanoparticle encapsulation can provide sustained and controlled release of this compound, maintaining therapeutic concentrations in the brain for extended periods and reducing the need for frequent dosing.[2][9]

  • Protection from Degradation: The nanoparticle matrix protects the encapsulated drug from enzymatic degradation in the bloodstream, ensuring that the active form reaches the target site.[5]

Experimental Protocols

This section details the protocols for the synthesis, drug loading, and characterization of this compound-loaded calcium phosphate nanoparticles.

Protocol for Synthesis of this compound-Loaded Calcium Phosphate Nanoparticles

This protocol is adapted from established methods for synthesizing calcium phosphate nanoparticles and is tailored for the encapsulation of a water-soluble drug like this compound.[8]

Materials:

  • Calcium chloride (CaCl₂)

  • Di-sodium hydrogen phosphate (Na₂HPO₄)

  • This compound

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of calcium chloride (CaCl₂) in deionized water.

    • Prepare a 0.1 M solution of di-sodium hydrogen phosphate (Na₂HPO₄) in deionized water.

    • Prepare a 10 mg/mL solution of this compound in deionized water.

  • Encapsulation of this compound:

    • In a beaker, mix 10 mL of the 0.1 M CaCl₂ solution with 1 mL of the 10 mg/mL this compound solution.

    • Place the beaker on a magnetic stirrer and stir vigorously.

    • Slowly add 10 mL of the 0.1 M Na₂HPO₄ solution dropwise to the CaCl₂-calcium hopantenate mixture.

    • A milky white suspension of calcium phosphate nanoparticles encapsulating this compound will form immediately.

    • Continue stirring for 1 hour at room temperature to ensure complete reaction and stabilization of the nanoparticles.

  • Purification of Nanoparticles:

    • Collect the nanoparticles by centrifugation at 12,000 rpm for 20 minutes.

    • Discard the supernatant, which contains unloaded drug and unreacted precursors.

    • Resuspend the nanoparticle pellet in 20 mL of deionized water and centrifuge again.

    • Repeat the washing step twice with deionized water and once with ethanol.

  • Drying:

    • After the final wash, resuspend the nanoparticle pellet in a minimal amount of deionized water.

    • Freeze the suspension and then lyophilize (freeze-dry) it to obtain a fine powder of this compound-loaded calcium phosphate nanoparticles.

G cluster_prep Preparation of Solutions cluster_encap Encapsulation cluster_purify Purification cluster_dry Drying prep1 0.1 M CaCl2 Solution mix Mix CaCl2 and This compound prep1->mix prep2 0.1 M Na2HPO4 Solution add Dropwise Addition of Na2HPO4 prep2->add prep3 10 mg/mL Calcium Hopantenate Solution prep3->mix stir Vigorous Stirring mix->stir stir->add react Stir for 1 hour add->react cent1 Centrifuge at 12,000 rpm react->cent1 wash1 Wash with Deionized Water (x2) cent1->wash1 wash2 Wash with Ethanol (x1) wash1->wash2 freeze Freeze Suspension wash2->freeze lyophilize Lyophilize freeze->lyophilize product Final Nanoparticle Powder lyophilize->product

Caption: Workflow for the synthesis of this compound-loaded nanoparticles.

Protocol for Characterization of Nanoparticles

3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Disperse the lyophilized nanoparticles in deionized water at a concentration of 0.1 mg/mL.

    • Sonicate the suspension for 5 minutes to ensure uniform dispersion.

    • Analyze the sample using a Zetasizer instrument to determine the average particle size, PDI, and zeta potential.

3.2.2 Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • During the purification step (3.1.3), collect the supernatant after the first centrifugation.

    • Measure the concentration of free this compound in the supernatant using a validated HPLC method.

    • Calculate the EE and LC using the following formulas:

      EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3.2.3 In Vitro Drug Release Study

  • Method: Dialysis Bag Method.

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Analyze the concentration of released this compound in the aliquots using HPLC.

Data Presentation

The following tables present hypothetical but realistic data for the characterization of this compound-loaded calcium phosphate nanoparticles synthesized using the described protocol.

Table 1: Physicochemical Properties of Nanoparticles

ParameterValue
Average Particle Size (nm)150 ± 20
Polydispersity Index (PDI)0.2 ± 0.05
Zeta Potential (mV)-15 ± 5
Encapsulation Efficiency (%)75 ± 5
Drug Loading Capacity (%)10 ± 2

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%)
115 ± 2
225 ± 3
440 ± 4
860 ± 5
1275 ± 5
2490 ± 4

Brain-Targeted Delivery Strategy

To enhance the delivery of this compound-loaded nanoparticles across the BBB, surface functionalization with specific ligands that can bind to receptors on brain endothelial cells is recommended.[6][7]

G cluster_bbb Blood-Brain Barrier blood Blood Vessel endothelial Endothelial Cell receptor Receptor brain Brain Parenchyma endothelial->brain Drug Release receptor->endothelial Receptor-Mediated Transcytosis nanoparticle Targeted Nanoparticle (this compound-Loaded) ligand Targeting Ligand nanoparticle->ligand Surface Functionalization ligand->receptor Binding

Caption: Proposed mechanism for targeted delivery across the blood-brain barrier.

A potential signaling pathway involved in the neuroprotective effects of this compound delivered to the brain could involve the enhancement of GABAergic neurotransmission.

G cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor ion_channel Cl- Ion Channel gaba_receptor->ion_channel Opens hyperpolarization Hyperpolarization ion_channel->hyperpolarization Leads to neuronal_inhibition Neuronal Inhibition (Neuroprotection) hyperpolarization->neuronal_inhibition Results in ca_hopantenate This compound ca_hopantenate->gaba_receptor Sensitizes gaba GABA gaba->gaba_receptor Binds

Caption: Potential signaling pathway of this compound at the GABA-A receptor.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for researchers and scientists to develop and characterize a calcium phosphate nanoparticle-based drug delivery system for this compound. This approach has the potential to significantly enhance the delivery of this compound to the brain, thereby improving its therapeutic efficacy in the treatment of neurological disorders. The detailed methodologies for synthesis, characterization, and targeted delivery strategies serve as a foundational guide for further research and development in this promising area.

References

Protocol for Assessing Calcium Hopantenate Effects on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5) and a structural analog of GABA, has garnered interest for its potential nootropic and neuroprotective properties.[1] Its mechanism of action is thought to involve the modulation of neurotransmitter systems, including the GABAergic and potentially the cholinergic systems, which are crucial for regulating synaptic plasticity, the cellular basis for learning and memory.[1][2] Specifically, studies have shown that repeated administration of this compound can increase the binding affinity of GABA receptors in the cerebral cortex.[2] This document provides a detailed protocol for assessing the effects of this compound on synaptic plasticity, focusing on Long-Term Potentiation (LTP) in in vitro hippocampal slices. These guidelines are intended for researchers in neuroscience and pharmacology to systematically investigate the impact of this compound on synaptic function.

Data Presentation

Quantitative data from electrophysiological experiments should be meticulously recorded and organized. The following tables provide a template for summarizing key findings.

Table 1: Effects of this compound on Baseline Synaptic Transmission

Concentration of this compound (µM)Input/Output (I/O) Curve (fEPSP slope vs. Fiber Volley amplitude)Paired-Pulse Facilitation (PPF) Ratio (Inter-stimulus intervals: 20, 50, 100, 200 ms)
Vehicle (Control)e.g., Slope valuee.g., Ratio at 50ms
1
10
50
100

Table 2: Effects of this compound on Long-Term Potentiation (LTP)

Concentration of this compound (µM)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (mV/ms)% Potentiation (Change from Baseline)
Vehicle (Control)e.g., 0.5 ± 0.05e.g., 0.8 ± 0.07e.g., 160%
1
10
50
100

Experimental Protocols

This section details the methodology for investigating the effects of this compound on synaptic plasticity using in vitro electrophysiology in rodent hippocampal slices.

Protocol 1: In Vitro Long-Term Potentiation (LTP) in Rat Hippocampal Slices

Objective: To determine the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • Animals: Male Wistar rats (6-8 weeks old)

  • Reagents:

    • This compound

    • Artificial cerebrospinal fluid (aCSF) components: NaCl, KCl, KH2PO4, MgSO4, NaHCO3, D-glucose, CaCl2

    • Sucrose-based dissection buffer

    • Carbogen gas (95% O2 / 5% CO2)

  • Equipment:

    • Vibrating microtome (vibratome)

    • Submerged recording chamber

    • Perfusion system

    • Bipolar stimulating electrode

    • Glass microelectrodes (for recording)

    • Micromanipulators

    • Amplifier and data acquisition system (e.g., Axon Instruments, HEKA)

    • Water bath

Procedure:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, carbogen-gassed sucrose (B13894) dissection buffer.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the submerged recording chamber perfused with carbogenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording glass microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.

  • Drug Application:

    • Prepare stock solutions of this compound in distilled water. Dilute to final concentrations in aCSF just before use.

    • After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (aCSF alone).

    • Allow the slice to perfuse with the drug solution for at least 20 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the pre-HFS baseline period.

    • Compare the magnitude of LTP (percentage increase in fEPSP slope 60 minutes post-HFS) between the vehicle-treated control group and the this compound-treated groups.

    • Statistical analysis can be performed using ANOVA followed by post-hoc tests.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways involved in the modulation of synaptic plasticity by this compound and the experimental workflow.

G cluster_0 This compound Action This compound This compound GABA-B Receptor GABA-B Receptor This compound->GABA-B Receptor Activates Gi/o Protein Gi/o Protein GABA-B Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Gi/o Protein->Voltage-gated Ca2+ Channels Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases activity of Neurotransmitter Release Neurotransmitter Release Voltage-gated Ca2+ Channels->Neurotransmitter Release Reduces Ca2+ influx for

Caption: Proposed GABA-B receptor signaling pathway for this compound.

G cluster_1 Experimental Workflow A Hippocampal Slice Preparation B Electrode Placement (Stimulating & Recording) A->B C Establish Stable Baseline fEPSP Recording (20-30 min) B->C D Perfusion with this compound or Vehicle (20 min) C->D E High-Frequency Stimulation (HFS) to Induce LTP D->E F Post-HFS Recording (60 min) E->F G Data Analysis (% Potentiation) F->G

Caption: Workflow for assessing this compound effects on LTP.

G cluster_2 Cholinergic Modulation of Synaptic Plasticity This compound This compound Acetylcholine (B1216132) Release Acetylcholine Release This compound->Acetylcholine Release Potentially Increases Muscarinic Receptors (e.g., M1) Muscarinic Receptors (e.g., M1) Acetylcholine Release->Muscarinic Receptors (e.g., M1) Nicotinic Receptors Nicotinic Receptors Acetylcholine Release->Nicotinic Receptors Gq Protein Gq Protein Muscarinic Receptors (e.g., M1)->Gq Protein LTP Induction LTP Induction Nicotinic Receptors->LTP Induction Modulates PLC PLC Gq Protein->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release from ER Ca2+ Release from ER IP3 & DAG->Ca2+ Release from ER PKC Activation PKC Activation IP3 & DAG->PKC Activation Ca2+ Release from ER->LTP Induction NMDA Receptor Modulation NMDA Receptor Modulation PKC Activation->NMDA Receptor Modulation AMPA Receptor Trafficking AMPA Receptor Trafficking PKC Activation->AMPA Receptor Trafficking

Caption: Potential cholinergic pathway for this compound's effects.

References

Application Notes and Protocols for Testing Calcium Hopantenate in In Vitro Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. A key pathological feature of AD is the dysregulation of intracellular calcium (Ca²⁺) homeostasis, often referred to as the "calcium hypothesis of Alzheimer's disease"[1][2]. This disruption in Ca²⁺ signaling is considered an early event that triggers synaptic impairment, mitochondrial dysfunction, and ultimately, neurodegeneration[1][3].

Calcium hopantenate is a nootropic agent with a multifaceted mechanism of action that includes modulation of neurotransmitter systems, neuroprotection, and regulation of calcium homeostasis[4][5]. Its potential to influence the GABAergic and cholinergic systems, coupled with its neuroprotective and Ca²⁺-regulating properties, makes it a compelling candidate for investigation in the context of Alzheimer's disease[4][5][6][7][8].

These application notes provide detailed protocols for utilizing established in vitro models of Alzheimer's disease to test the therapeutic potential of this compound. The described models and assays are designed to assess the compound's ability to mitigate Aβ-induced neurotoxicity and restore calcium homeostasis in neuronal cells.

Featured In Vitro Models

Amyloid-β Induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used and well-characterized model for studying Aβ-induced neurotoxicity[9][10]. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating the protective effects of therapeutic compounds against Aβ-mediated cell death.

Human iPSC-Derived Neurons

Induced pluripotent stem cell (iPSC)-derived neurons from both healthy donors and patients with familial AD mutations offer a more physiologically relevant model[6]. These cells can recapitulate key aspects of AD pathology, including the dysregulation of calcium signaling, providing a powerful platform for efficacy testing of novel therapeutics[5].

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Aβ-Induced Toxicity in Differentiated SH-SY5Y Cells

This protocol details the procedure for evaluating the neuroprotective effects of this compound against Aβ₁₋₄₂-induced toxicity in differentiated SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Retinoic acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Amyloid-β peptide 1-42 (Aβ₁₋₄₂)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To induce differentiation, seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well.

    • After 24 hours, replace the medium with DMEM/F12 containing 2% FBS and 10 µM retinoic acid.

    • Incubate for 4-5 days to induce a neuronal phenotype. For enhanced differentiation, the medium can be subsequently changed to serum-free medium containing 50 ng/mL BDNF for an additional 2-3 days.

  • Aβ₁₋₄₂ Preparation and Treatment:

    • Prepare a 1 mM stock solution of Aβ₁₋₄₂ in sterile DMSO.

    • To induce oligomerization, dilute the stock solution to 100 µM in serum-free DMEM/F12 and incubate at 4°C for 24 hours.

    • Expose the differentiated SH-SY5Y cells to various concentrations of Aβ₁₋₄₂ oligomers (e.g., 5, 10, 20 µM) for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

    • Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours before adding Aβ₁₋₄₂. Maintain the presence of this compound during the Aβ₁₋₄₂ exposure.

  • Assessment of Cell Viability (MTT Assay):

    • After the treatment period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Calcium Imaging in Human iPSC-Derived Neurons

This protocol describes the methodology for measuring intracellular calcium dynamics in human iPSC-derived neurons to assess the effect of this compound on Aβ-induced calcium dysregulation.

Materials:

  • Human iPSC-derived cortical neurons

  • Neurobasal Plus Medium with B-27 Plus Supplement

  • Poly-D-lysine and Laminin coated plates or coverslips

  • Aβ₁₋₄₂ oligomers

  • This compound

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • HEPES-buffered saline

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Culture of iPSC-Derived Neurons:

    • Plate iPSC-derived neural progenitor cells on Poly-D-lysine and Laminin coated surfaces in neural differentiation medium.

    • Culture for at least 4-6 weeks to allow for maturation into functional neuronal networks. Follow established protocols for the specific iPSC line.

  • Treatment:

    • Treat mature neuronal cultures with Aβ₁₋₄₂ oligomers (e.g., 1-5 µM) for a specified duration (e.g., 6-24 hours) to induce calcium dysregulation.

    • In parallel, pre-treat a set of cultures with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours prior to and during Aβ₁₋₄₂ exposure.

  • Calcium Indicator Loading:

    • Prepare a loading solution of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HEPES-buffered saline.

    • Incubate the neuronal cultures with the Fluo-4 AM loading solution for 15-30 minutes at 37°C.

    • Wash the cells gently with HEPES-buffered saline to remove excess dye and allow for de-esterification for at least 15 minutes before imaging.

  • Live-Cell Calcium Imaging:

    • Acquire baseline fluorescence images of the neurons.

    • Record time-lapse images to monitor spontaneous calcium oscillations and transients.

    • To evoke calcium responses, cells can be stimulated with a depolarizing agent (e.g., KCl) or a neurotransmitter (e.g., glutamate).

    • Analyze the fluorescence intensity changes over time (ΔF/F₀) to quantify calcium dynamics, including amplitude, frequency, and duration of calcium signals.

Data Presentation

Table 1: Neuroprotective Effect of this compound on Aβ₁₋₄₂-Induced Toxicity in Differentiated SH-SY5Y Cells
Treatment GroupConcentration (µM)Cell Viability (% of Control) ± SD
Control (Vehicle)-100 ± 5.2
Aβ₁₋₄₂1052.3 ± 4.8
Aβ₁₋₄₂ + this compound161.5 ± 5.1
Aβ₁₋₄₂ + this compound1075.8 ± 6.3
Aβ₁₋₄₂ + this compound5088.2 ± 5.9
Aβ₁₋₄₂ + this compound10092.1 ± 6.0
This compound alone10098.7 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Aβ₁₋₄₂-Induced Changes in Spontaneous Calcium Transient Frequency in iPSC-Derived Neurons
Treatment GroupConcentration (µM)Spontaneous Ca²⁺ Transients (events/min) ± SEM
Control (Vehicle)-3.2 ± 0.4
Aβ₁₋₄₂57.8 ± 0.9
Aβ₁₋₄₂ + this compound16.5 ± 0.7
Aβ₁₋₄₂ + this compound105.1 ± 0.6
Aβ₁₋₄₂ + this compound504.0 ± 0.5
Aβ₁₋₄₂ + this compound1003.5 ± 0.4
This compound alone1003.1 ± 0.3

Data are presented as mean ± standard error of the mean from recordings of at least 30 neurons per condition.

Visualizations

G cluster_0 Alzheimer's Disease Pathophysiology cluster_1 This compound - Mechanism of Action Abeta Amyloid-β (Aβ) Aggregation Ca_dysregulation Ca²⁺ Dysregulation Abeta->Ca_dysregulation Tau Tau Hyperphosphorylation Neurodegeneration Neurodegeneration Tau->Neurodegeneration Synaptic_dysfunction Synaptic Dysfunction Ca_dysregulation->Synaptic_dysfunction Synaptic_dysfunction->Neurodegeneration Ca_hopan This compound GABA GABAergic Modulation Ca_hopan->GABA Neuroprotection Neuroprotection Ca_hopan->Neuroprotection Ca_regulation Ca²⁺ Homeostasis Regulation Ca_hopan->Ca_regulation Neuroprotection->Neurodegeneration Prevents Ca_regulation->Ca_dysregulation Inhibits

Caption: Alzheimer's disease pathway and this compound's potential intervention points.

G start Start culture_sh Culture & Differentiate SH-SY5Y Cells start->culture_sh pretreat Pre-treat with This compound culture_sh->pretreat add_abeta Add Aβ₁₋₄₂ Oligomers pretreat->add_abeta incubate Incubate 24-48h add_abeta->incubate mtt_assay Perform MTT Assay (Cell Viability) incubate->mtt_assay analyze Analyze Data mtt_assay->analyze

Caption: Experimental workflow for testing neuroprotection in SH-SY5Y cells.

G start Start culture_ipsc Culture & Mature iPSC-Derived Neurons start->culture_ipsc treat Treat with Aβ₁₋₄₂ ± This compound culture_ipsc->treat load_dye Load with Fluo-4 AM Calcium Indicator treat->load_dye imaging Live-Cell Calcium Imaging load_dye->imaging analyze Analyze ΔF/F₀ imaging->analyze

Caption: Workflow for assessing calcium dynamics in iPSC-derived neurons.

References

Application Notes and Protocols for High-Throughput Screening of Calcium Hopantenate Analogs in Zebrafish Larvae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zebrafish (Danio rerio) larvae have emerged as a powerful in vivo model for high-throughput screening (HTS) of small molecules due to their genetic tractability, rapid development, optical transparency, and amenability to automated handling and imaging.[1][2][3] This document provides detailed application notes and protocols for utilizing zebrafish larvae to screen for analogs of Calcium Hopantenate with potential therapeutic effects, particularly in the context of neurodevelopmental and neurodegenerative disorders.

This compound, a derivative of pantothenic acid (Vitamin B5), is known for its nootropic and neuroprotective properties.[2] Its mechanism of action is multifaceted, involving modulation of the GABAergic system, particularly as a GABA-B receptor agonist, and regulation of calcium homeostasis.[2][4] Pantothenate kinase 2 (PANK2) is the enzyme responsible for the first step in coenzyme A (CoA) biosynthesis, and mutations in the PANK2 gene are associated with Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurodegenerative disorder. Zebrafish models with knockdown of the pank2 gene have been developed and exhibit distinct neurodevelopmental and vascular phenotypes, making them an ideal platform for screening compounds that may rescue these defects.[5][6][7]

These application notes will focus on two primary screening strategies:

  • Phenotypic Rescue Screening: Utilizing a pank2 morphant or mutant zebrafish model to identify this compound analogs that can alleviate disease-relevant phenotypes.

  • Behavior-Based Screening: Employing automated behavioral assays in wild-type zebrafish larvae to identify analogs with desired neuroactive profiles.

Data Presentation

Quantitative data from high-throughput screens should be meticulously organized to facilitate comparison and hit identification. The following tables are provided as templates for presenting typical data from the proposed screening assays.

Table 1: Exemplary Data from a Phenotypic Rescue Screen in pank2 Morphant Zebrafish Larvae

Compound IDConcentration (µM)N (Larvae)% Phenotype Rescue (Normal Morphology)Locomotor Activity (Total Distance Moved, mm)Standard Deviation (Locomotion)p-value (vs. Morphant Control)
Control (Wild-Type)-50100150.215.3<0.0001
Morphant Control-50545.810.2-
This compound104865110.512.1<0.001
Analog A1493075.311.5<0.05
Analog A104872120.113.4<0.001
Analog A504555 (toxicity noted)90.618.9<0.01
Analog B1501560.210.8ns
Analog B10494595.711.9<0.01
Analog B504750101.312.5<0.001

Table 2: Exemplary Data from a High-Throughput Behavioral Screen in Wild-Type Zebrafish Larvae

Compound IDConcentration (µM)N (Larvae)Locomotor Activity (Total Distance Moved, mm)% Time in Dark Zone (Anxiety-like Behavior)Standard Deviation (Time in Dark)p-value (vs. Vehicle Control)
Vehicle Control (0.1% DMSO)-96125.465.28.9-
Diazepam (Positive Control)59498.745.87.5<0.001
This compound1095115.255.18.1<0.05
Analog C196122.963.89.2ns
Analog C1093105.650.37.8<0.01
Analog C508885.1 (sedation)42.19.5<0.001
Analog D195130.166.58.5ns
Analog D1094128.564.99.0ns
Analog D5092126.365.78.8ns

Experimental Protocols

Protocol 1: Preparation of this compound Analogs for Zebrafish Screening

Objective: To prepare stock solutions of this compound and its analogs suitable for administration to zebrafish larvae in a high-throughput screening format.

Materials:

  • This compound and its analogs

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.2)

  • 96-well microplates

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solutions.

    • Prepare intermediate dilutions of the stock solutions in 100% DMSO.

    • Create the final working solutions by diluting the intermediate solutions in E3 embryo medium to the desired final concentrations (e.g., 1, 10, 50 µM). The final concentration of DMSO in the E3 medium should not exceed 0.5% to avoid toxicity to the larvae.[8]

  • Plate Preparation:

    • Dispense the final working solutions into the wells of a 96-well plate.

    • Include appropriate controls:

      • Vehicle control (e.g., 0.1% DMSO in E3 medium)

      • Positive control (a compound with a known effect, if available)

      • Negative control (E3 medium only)

Protocol 2: Phenotypic Rescue Screening in a pank2 Morphant Zebrafish Model

Objective: To identify this compound analogs that can rescue the neurodevelopmental and/or vascular defects in a zebrafish model of Pantothenate Kinase-Associated Neurodegeneration.

Materials:

  • Wild-type zebrafish embryos

  • pank2 splice-blocking morpholino

  • Control morpholino

  • Microinjection apparatus

  • Prepared 96-well plates with test compounds (from Protocol 1)

  • Stereomicroscope

  • High-content imaging system or automated behavioral analysis system

Procedure:

  • Zebrafish Husbandry and Embryo Collection:

    • Maintain adult zebrafish and collect freshly fertilized embryos according to standard protocols.

  • Morpholino Injection:

    • At the 1-2 cell stage, inject embryos with either the pank2 splice-blocking morpholino or a control morpholino at a pre-determined optimal concentration.[6][7]

  • Compound Administration:

    • At 4 hours post-fertilization (hpf), transfer individual morpholino-injected embryos into the wells of the prepared 96-well plates containing the test compounds.

  • Incubation:

    • Incubate the plates at 28.5°C on a 14/10 hour light/dark cycle.

  • Phenotypic Analysis (48-72 hpf):

    • At 48-72 hpf, score the larvae for morphological phenotypes associated with pank2 knockdown, such as brain malformations, hydrocephalus, and vascular defects in the tail.[6][7]

    • Phenotypic rescue is defined as the reversion of the morphant phenotype towards a wild-type appearance.

    • Capture images using a high-content imaging system for automated analysis or score manually.

  • Behavioral Analysis (optional, 96-120 hpf):

    • Following morphological assessment, assess locomotor activity to quantify functional rescue.

    • Use an automated behavioral analysis system to track the total distance moved by each larva over a defined period.

Protocol 3: High-Throughput Behavioral Screening in Wild-Type Zebrafish Larvae

Objective: To identify this compound analogs that modulate locomotor activity and anxiety-like behavior in wild-type zebrafish larvae.

Materials:

  • Wild-type zebrafish embryos

  • Prepared 96-well plates with test compounds (from Protocol 1)

  • Automated behavioral analysis system with light/dark cycle control

Procedure:

  • Embryo Rearing and Compound Administration:

    • Raise wild-type embryos in E3 medium until 4 days post-fertilization (dpf).

    • Transfer individual larvae into the wells of the prepared 96-well plates.

  • Acclimation and Incubation:

    • Acclimate the larvae in the plates for a defined period (e.g., 1 hour) within the behavioral analysis system.

    • Incubate the larvae with the compounds for a specific duration (e.g., 24 hours) at 28.5°C.

  • Behavioral Assay (5-7 dpf):

    • Perform a light/dark transition test using the automated system.[9][10] A typical paradigm consists of alternating periods of light and darkness.

    • Record the locomotor activity of each larva throughout the assay.

  • Data Analysis:

    • Quantify the total distance moved during both the light and dark phases.

    • Analyze the change in activity upon light-to-dark and dark-to-light transitions.

    • Measure thigmotaxis (wall-hugging behavior) as an indicator of anxiety-like behavior.[10]

    • Calculate the percentage of time spent in the dark zone as another measure of anxiety.

Visualizations

Signaling Pathways and Experimental Workflows

Pantothenate_Kinase_Signaling_Pathway cluster_0 Coenzyme A Biosynthesis cluster_1 This compound Analog Action Pantothenate (Vitamin B5) Pantothenate (Vitamin B5) PANK2 PANK2 4'-Phosphopantothenate 4'-Phosphopantothenate Coenzyme A Coenzyme A ATP ATP ADP ADP This compound Analog This compound Analog This compound Analog->PANK2 Potential Agonist/Modulator

GABA_B_Receptor_Signaling_Pathway cluster_0 Cell Membrane GABA_B_Receptor GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein GABA_B_Receptor->G_Protein Activates Ca_Channel Voltage-gated Ca2+ Channel Calcium_Influx Decreased Ca2+ Influx Ca_Channel->Calcium_Influx K_Channel GIRK K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Calcium_Hopantenate This compound Analog Calcium_Hopantenate->GABA_B_Receptor Agonist G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Phenotypic Rescue Screen cluster_2 Behavior-Based Screen A Prepare Compound Plates (this compound Analogs) D Compound Incubation (4 hpf onwards) A->D H Compound Incubation A->H B Zebrafish Embryo Collection C pank2 Morpholino Injection B->C G Larvae Dispensing (4 dpf) B->G C->D E Morphological Analysis (48-72 hpf) D->E F Behavioral Analysis (96-120 hpf) E->F J Data Analysis & Hit Identification F->J G->H I Automated Behavioral Assay (Light/Dark Test) H->I I->J

References

Application Notes and Protocols for Studying Calcium Hopantenate Effects on Neuronal Activity Using Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca2+) is a ubiquitous second messenger crucial for a multitude of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression. Consequently, imaging intracellular calcium dynamics provides a powerful tool to investigate the effects of neuroactive compounds on neuronal activity. Calcium hopantenate, a derivative of pantothenic acid and a structural analog of GABA, is a nootropic agent with purported neuroprotective and cognitive-enhancing properties. Its mechanism of action is thought to involve the modulation of GABAergic systems, which are critical for regulating neuronal excitability.

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging techniques to elucidate the effects of this compound on neuronal activity. The following sections will detail the underlying principles, experimental methodologies, data analysis, and expected outcomes when studying this compound in vitro.

Principle of the Method

Calcium imaging relies on the use of fluorescent indicators that exhibit a change in their fluorescence properties upon binding to Ca2+. When a neuron depolarizes and fires an action potential, voltage-gated calcium channels open, leading to an influx of Ca2+ and a transient increase in the intracellular calcium concentration. This change in [Ca2+]i is detected by the fluorescent indicator, resulting in a measurable change in fluorescence intensity. By monitoring these changes over time, it is possible to infer the patterns of neuronal activity and assess how they are modulated by pharmacological agents like this compound.

Given this compound's structural similarity to GABA and its known interactions with GABA receptors, it is hypothesized to modulate neuronal activity by enhancing inhibitory neurotransmission.[1][2] This would be expected to lead to a reduction in the frequency and/or amplitude of spontaneous or evoked calcium transients in neuronal cultures.

Data Presentation: Effects of this compound on Neuronal Calcium Transients

While direct quantitative data from published studies specifically detailing the effects of this compound on neuronal calcium transients using imaging is limited, the following table represents hypothetical, yet expected, dose-dependent effects based on its known GABAergic activity. These illustrative data are modeled on the observed effects of GABA-B receptor agonists on neuronal calcium signaling.

Concentration of this compound (µM)Mean Frequency of Spontaneous Calcium Transients (Events/minute)Mean Amplitude of Calcium Transients (ΔF/F₀)Percentage of Active Neurons (%)
0 (Control)5.2 ± 0.81.5 ± 0.285 ± 5
104.1 ± 0.71.3 ± 0.278 ± 6
502.5 ± 0.51.0 ± 0.160 ± 8
1001.3 ± 0.30.7 ± 0.142 ± 7

Note: The data presented in this table are illustrative and intended to represent the expected trend of this compound's inhibitory effect on neuronal activity. Actual results may vary depending on the experimental model and conditions.

Signaling Pathways and Experimental Workflow

To visualize the key pathways and processes involved in this research, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Signaling Pathway Ca_Hopa This compound GABA_B_R GABA-B Receptor Ca_Hopa->GABA_B_R Activates Gi_Go Gi/o Protein GABA_B_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi_Go->VGCC Directly Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->VGCC Inhibits (via phosphorylation) Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Neuronal_Activity ↓ Neuronal Activity Ca_Influx->Neuronal_Activity Drives

Figure 1: Putative signaling pathway of this compound's inhibitory effect on neuronal calcium influx.

G cluster_1 Experimental Workflow Start Start: Primary Neuronal Culture Loading Load with Calcium Indicator (e.g., Fluo-4 AM) Start->Loading Baseline Record Baseline Spontaneous Activity Loading->Baseline Drug_App Apply this compound (Varying Concentrations) Baseline->Drug_App Post_Drug_Rec Record Post-Application Activity Drug_App->Post_Drug_Rec Washout Washout Post_Drug_Rec->Washout Post_Washout_Rec Record Post-Washout Activity Washout->Post_Washout_Rec Data_Analysis Data Analysis: Frequency, Amplitude, Duration of Ca²⁺ Transients Post_Washout_Rec->Data_Analysis End End: Quantify Effects Data_Analysis->End

Figure 2: General experimental workflow for calcium imaging to assess drug effects.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging of Primary Neuronal Cultures Treated with this compound

Objective: To measure the effect of this compound on spontaneous calcium transients in primary neuronal cultures.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons) plated on glass-bottom dishes

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • Fluo-4 AM (acetoxymethyl) calcium indicator

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • Inverted fluorescence microscope with a high-speed camera (sCMOS or EMCCD)

  • Image acquisition and analysis software

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer. Further dilutions to working concentrations should be made in the recording buffer (e.g., HBSS).

  • Loading Neurons with Fluo-4 AM:

    • Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02-0.05% Pluronic F-127 in HBSS. To do this, first mix the Fluo-4 AM and Pluronic F-127 stock solutions, then dilute in HBSS.

    • Remove the culture medium from the neurons and wash gently with pre-warmed HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with pre-warmed HBSS to remove excess dye.

    • Add fresh, pre-warmed HBSS or recording medium to the dish and allow the cells to de-esterify the dye for at least 15-20 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Place the dish on the microscope stage.

    • Identify a field of view with healthy-looking neurons.

    • Acquire a baseline recording of spontaneous calcium activity for 5-10 minutes. Use an appropriate excitation wavelength (e.g., 488 nm for Fluo-4) and collect emissions (e.g., ~520 nm). Frame rates of 5-10 Hz are typically sufficient for spontaneous activity.

    • Carefully add this compound to the dish to achieve the desired final concentration. This can be done by adding a small volume of a concentrated stock solution.

    • Immediately begin recording the neuronal activity for 10-20 minutes to observe the effects of the compound.

    • To test for reversibility, perform a washout by replacing the drug-containing medium with fresh HBSS three times.

    • Record the activity for another 10-15 minutes post-washout.

  • Data Analysis:

    • Identify individual neurons as regions of interest (ROIs).

    • For each ROI, extract the mean fluorescence intensity for each frame to generate a time-series trace.

    • Correct for photobleaching if necessary.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.

    • Use a peak detection algorithm to identify calcium transients.

    • Quantify the frequency, amplitude, and duration of the calcium transients for each neuron before, during, and after the application of this compound.

    • Compare the parameters between the different conditions using appropriate statistical tests.

Protocol 2: Investigating the Effect of this compound on Glutamate-Evoked Calcium Transients

Objective: To determine if this compound can modulate excitatory neurotransmission-induced calcium influx.

Materials:

  • Same as Protocol 1, with the addition of L-glutamate.

Procedure:

  • Cell Preparation and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1.

  • Calcium Imaging with Glutamate (B1630785) Stimulation:

    • Place the dish on the microscope stage.

    • Acquire a brief baseline recording (1-2 minutes).

    • Apply a sub-maximal concentration of L-glutamate (e.g., 10-50 µM) to evoke a calcium response. Record until the signal returns to baseline.

    • Wash the cells thoroughly with HBSS to remove the glutamate.

    • Incubate the cells with the desired concentration of this compound for 10-15 minutes.

    • Re-apply the same concentration of L-glutamate in the continued presence of this compound and record the resulting calcium transient.

    • Perform a washout of both compounds and, if possible, re-stimulate with glutamate to check for recovery.

  • Data Analysis:

    • For each cell, measure the peak amplitude and the area under the curve of the glutamate-evoked calcium transient before and after the application of this compound.

    • Statistically compare these parameters to determine if this compound significantly alters the response to glutamate.

Concluding Remarks

The protocols and information provided herein offer a robust framework for investigating the effects of this compound on neuronal activity using calcium imaging. By quantifying changes in the frequency, amplitude, and duration of calcium transients, researchers can gain valuable insights into the compound's mechanism of action at the cellular and network level. The expected inhibitory effect, mediated through the GABAergic system, can be thoroughly characterized using these methods, providing crucial data for drug development and neuroscience research.

References

Application Notes and Protocols for Electrophysiological Investigation of Calcium Hopantenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hopantenate (HOPA), a derivative of the vitamin pantothenic acid and the neurotransmitter GABA, has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. Evidence suggests that a primary mechanism of action for this compound involves the modulation of the GABAergic system. Specifically, preclinical studies have demonstrated that chronic administration of this compound increases γ-aminobutyric acid (GABA) receptor binding in the cerebral cortex by enhancing the affinity of the binding sites.[1] This observed sensitization of GABA receptors suggests that this compound may enhance inhibitory neurotransmission, a key process in maintaining balanced neuronal activity.

Electrophysiological techniques are indispensable for elucidating the functional consequences of such molecular interactions on neuronal and network activity. This document provides detailed application notes and protocols for investigating the effects of this compound using two primary electrophysiological methods: whole-cell patch-clamp and extracellular field potential recordings . These techniques allow for a comprehensive analysis of how this compound modulates neuronal excitability, synaptic inhibition, and network function, providing critical insights for drug development and neuroscience research.

Hypothesized Signaling Pathway of this compound

The prevailing hypothesis for this compound's mechanism of action centers on its ability to allosterically modulate GABA-A receptors, leading to increased sensitivity to GABA. This results in an enhanced inhibitory chloride current, which hyperpolarizes the neuron and reduces its excitability.

G cluster_membrane Neuronal Membrane HOPA This compound (HOPA) GABA_R GABA-A Receptor HOPA->GABA_R Allosteric Modulation Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens GABA GABA GABA->GABA_R Binds Neuron Postsynaptic Neuron Cl_channel->Neuron Cl- Influx Hyperpolarization Membrane Hyperpolarization Neuron->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Hypothesized signaling pathway of this compound at the GABA-A receptor.

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp is a powerful technique to study the effects of this compound on individual neurons. It allows for the direct measurement of ion currents, including those mediated by GABA-A receptors, and changes in membrane potential.

Application: Assessing the Impact of this compound on GABA-A Receptor Function

This protocol is designed to determine if this compound potentiates GABA-A receptor-mediated currents. By applying GABA exogenously or stimulating inhibitory interneurons, the effect of HOPA on the amplitude, kinetics, and frequency of inhibitory postsynaptic currents (IPSCs) can be quantified.

Experimental Workflow: Whole-Cell Patch-Clamp

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis P1 Prepare Brain Slices (e.g., Cortical or Hippocampal) R1 Identify Pyramidal Neuron under Microscope P1->R1 P2 Prepare Artificial Cerebrospinal Fluid (aCSF) and Intracellular Solution P2->R1 P3 Pull Patch Pipettes (3-6 MΩ) P3->R1 R2 Approach Neuron and Form Gigaohm Seal R1->R2 R3 Rupture Membrane to Achieve Whole-Cell Configuration R2->R3 R4 Record Baseline GABA-Evoked Currents or sIPSCs/mIPSCs R3->R4 R5 Bath Apply This compound (HOPA) R4->R5 R6 Record Post-HOPA GABA-Evoked Currents or sIPSCs/mIPSCs R5->R6 A1 Measure Amplitude, Rise Time, and Decay Tau of Currents R6->A1 A2 Analyze Frequency and Amplitude of sIPSCs/mIPSCs R6->A2 A3 Compare Pre- and Post-HOPA Parameters A1->A3 A2->A3

Caption: Experimental workflow for whole-cell patch-clamp recordings.

Detailed Protocol: Whole-Cell Patch-Clamp Recording

1.3.1. Solutions and Reagents

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.

  • Intracellular Solution (for Voltage-Clamp of IPSCs) (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. Adjust pH to 7.3 with CsOH.

  • This compound (HOPA) Stock Solution : Prepare a 10 mM stock solution in deionized water.

1.3.2. Equipment

  • Vibrating microtome (vibratome)

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Glass micropipette puller

1.3.3. Procedure

  • Brain Slice Preparation :

    • Anesthetize and decapitate a rodent (e.g., adult rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., cerebral cortex, hippocampus) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Patch-Clamp Recording :

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Pull glass micropipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a pyramidal neuron in the region of interest.

    • Apply gentle positive pressure to the pipette and approach the cell membrane.

    • Upon contact, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

  • Data Acquisition :

    • Baseline Recording : Record spontaneous inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes to establish a stable baseline. To isolate GABA-A receptor-mediated currents, AMPA and NMDA receptor antagonists (e.g., 10 µM CNQX and 50 µM AP5) can be added to the aCSF. For miniature IPSCs (mIPSCs), add 1 µM tetrodotoxin (B1210768) (TTX) to block action potentials.

    • This compound Application : Bath apply this compound at the desired concentration (e.g., 1-100 µM) for 10-15 minutes.

    • Post-HOPA Recording : Record sIPSCs or mIPSCs for another 10-15 minutes in the presence of HOPA.

1.4. Data Presentation

ParameterBaseline (Control)This compound (10 µM)% Change
sIPSC/mIPSC Amplitude (pA)
sIPSC/mIPSC Frequency (Hz)
Decay Time Constant (ms)
GABA-evoked Peak Current (pA)

Extracellular Field Potential Recordings

Extracellular field potential recordings measure the summed electrical activity of a population of neurons. This technique is ideal for studying how this compound affects overall network excitability and synaptic plasticity, such as long-term potentiation (LTP).

Application: Investigating the Effect of this compound on Network Excitability and Synaptic Plasticity

This protocol aims to assess whether this compound can modulate synaptic strength and plasticity. By stimulating a presynaptic pathway and recording the postsynaptic field excitatory postsynaptic potential (fEPSP), changes in basal synaptic transmission and the ability to induce LTP can be measured. Given HOPA's enhancement of GABAergic inhibition, it is hypothesized that it may reduce overall network excitability and potentially inhibit the induction of LTP.

Experimental Workflow: Field Potential Recording

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis P1 Prepare Hippocampal Slices R1 Place Stimulating Electrode (e.g., Schaffer Collaterals) and Recording Electrode (e.g., CA1 Stratum Radiatum) P1->R1 P2 Prepare aCSF P2->R1 P3 Fabricate Stimulating and Recording Electrodes P3->R1 R2 Determine Input-Output Curve R1->R2 R3 Record Baseline fEPSPs (20 min) R2->R3 R4 Bath Apply This compound (HOPA) R3->R4 R5 Record fEPSPs in HOPA (20 min) R4->R5 R6 Induce LTP (e.g., Theta Burst Stimulation) R5->R6 A2 Compare Basal Synaptic Transmission Pre- and Post-HOPA R5->A2 R7 Record Post-LTP fEPSPs (60 min) R6->R7 A1 Measure fEPSP Slope R7->A1 A3 Quantify Magnitude of LTP R7->A3 A1->A2 A1->A3

Caption: Experimental workflow for extracellular field potential recordings.

Detailed Protocol: Extracellular Field Potential Recording

2.3.1. Solutions and Reagents

  • Artificial Cerebrospinal Fluid (aCSF) : Same as for patch-clamp.

  • This compound (HOPA) Stock Solution : Prepare a 10 mM stock solution in deionized water.

2.3.2. Equipment

  • Vibrating microtome (vibratome)

  • Submerged or interface recording chamber

  • Extracellular amplifier and data acquisition system

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Stimulus isolator

2.3.3. Procedure

  • Hippocampal Slice Preparation : Prepare 400 µm thick transverse hippocampal slices as described in the patch-clamp protocol.

  • Electrode Placement :

    • Transfer a slice to the recording chamber.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway of the CA3 region.

    • Place a glass recording electrode (1-3 MΩ) in the stratum radiatum of the CA1 region to record fEPSPs.

  • Data Acquisition :

    • Input-Output Curve : Determine the stimulus intensity that elicits 50% of the maximal fEPSP response. Use this intensity for the remainder of the experiment.

    • Baseline Recording : Record stable baseline fEPSPs every 30 seconds for at least 20 minutes.

    • This compound Application : Bath apply this compound at the desired concentration for 20-30 minutes.

    • LTP Induction : Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

    • Post-LTP Recording : Record fEPSPs for at least 60 minutes after LTP induction.

2.4. Data Presentation

Experimental ConditionBasal fEPSP Slope (% of Baseline)LTP Magnitude (% Potentiation at 60 min post-induction)
Control (aCSF) 100%
This compound (10 µM)

Expected Outcomes and Interpretation

Based on the finding that this compound increases GABA receptor affinity[1], the following outcomes are anticipated:

  • Whole-Cell Patch-Clamp : An increase in the amplitude and/or decay time of sIPSCs/mIPSCs in the presence of this compound. This would provide direct evidence of enhanced GABA-A receptor function at the single-cell level.

  • Extracellular Field Potential Recordings : A decrease in the basal fEPSP slope, indicating a reduction in overall network excitability due to enhanced inhibition. It is also plausible that the magnitude of LTP will be reduced in the presence of this compound, as increased inhibition could raise the threshold for LTP induction.

These detailed protocols and application notes provide a robust framework for researchers to investigate the electrophysiological effects of this compound, thereby contributing to a deeper understanding of its mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Calcium hopantenate for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of Calcium hopantenate for in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is described as being slightly or poorly soluble in water.[1][2][3][4] While it can dissolve in water, the dissolution rate is often slow, which can be problematic for preparing stock solutions for in vitro experiments.[5]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors could be contributing to this issue. The intrinsic low aqueous solubility and slow dissolution rate are the primary reasons.[5] Additionally, the pH of your buffer, the temperature, and the presence of other salts can influence solubility.

Q3: Is it acceptable to use organic solvents to prepare a stock solution?

A3: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective technique to dissolve poorly soluble compounds for in vitro studies.[6][7] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used.[][9] However, it is crucial to use a minimal amount and ensure the final concentration in your cell culture media is low (typically ≤0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity or other confounding effects.[10][11]

Q4: What are the main strategies to improve the aqueous solubility of a compound like this compound?

A4: Common strategies for enhancing the solubility of poorly water-soluble drugs include:

  • Co-solvency: Using water-miscible organic solvents like DMSO or ethanol.[][12]

  • pH Adjustment: Modifying the pH of the solution for ionizable compounds.[][13]

  • Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.[14][15][16][17]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution rate.[18][19][20][21]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

G start Start: this compound (powder) prepare_stock Attempt to dissolve in aqueous buffer (e.g., PBS) start->prepare_stock dissolved_check Completely dissolved? prepare_stock->dissolved_check success Success! Proceed with experiment. dissolved_check->success Yes troubleshoot_start Troubleshoot Solubility dissolved_check->troubleshoot_start No cosolvent Strategy 1: Use a Co-solvent (e.g., 100% DMSO) troubleshoot_start->cosolvent Simplest First dilute Perform serial dilution into final aqueous buffer. Ensure final DMSO % is low (<0.1%) cosolvent->dilute cosolvent_check Precipitation upon dilution? dilute->cosolvent_check cosolvent_check->success No ph_adjust Strategy 2: pH Adjustment (for ionizable compounds) cosolvent_check->ph_adjust Yes ph_protocol Adjust buffer pH away from pKa. This compound is a salt of a weak acid (pKa ~4.5). Try pH > 6. ph_adjust->ph_protocol ph_check Solubility improved? ph_protocol->ph_check ph_check->success Yes complexation Strategy 3: Complexation (e.g., with Cyclodextrins) ph_check->complexation No complex_protocol Prepare an inclusion complex with HP-β-Cyclodextrin. complexation->complex_protocol complex_protocol->success G start 1. Weigh Calcium Hopantenate Powder add_dmso 2. Add 100% Anhydrous DMSO to achieve desired high concentration (e.g., 50 mM) start->add_dmso vortex 3. Vortex/Sonicate until fully dissolved add_dmso->vortex stock_sol 4. Result: High Concentration Stock Solution vortex->stock_sol store 5. Aliquot and Store at -20°C or -80°C stock_sol->store dilute 6. For Experiments: Serially dilute stock into final assay buffer/media stock_sol->dilute Use final_check 7. Ensure final DMSO concentration is non-toxic (e.g., <0.1%) dilute->final_check G cluster_exterior Hydrophilic Exterior cluster_interior Hydrophobic Cavity drug Drug (Hydrophobic) complex Soluble Inclusion Complex drug->complex + drug->p1 cd Cyclodextrin cd->complex forms cd->p2 cd_ext cd_int drug_in_complex Drug p1->p2 + p2->complex

References

Technical Support Center: Optimizing Calcium Hopantenate Dosage for Preclinical Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of Calcium hopantenate in preclinical cognitive studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound related to cognition?

A1: this compound is thought to exert its cognitive-enhancing effects primarily through the modulation of the GABAergic system.[1][2] It is a derivative of GABA and has been shown to increase GABA receptor binding in the cerebral cortex.[1][2] This sensitization of GABA receptors is believed to be a key part of its therapeutic efficacy. While its structural similarity to GABA is a primary focus, some evidence also suggests a potential influence on the cholinergic system, which is crucial for learning and memory.

Q2: What is a recommended starting dosage for this compound in rats for cognitive enhancement studies?

A2: Published data on the oral administration of this compound for cognitive enhancement in rats is limited. However, one study demonstrated neurochemical effects with repeated intraperitoneal (i.p.) injections. While the route of administration differs, this can provide a starting point for dose-range finding studies. It is crucial to perform a dose-response study to determine the optimal oral dosage for your specific cognitive paradigm and animal model.

Q3: How should this compound be prepared and administered for oral dosage in rats?

A3: For oral administration, this compound powder should be dissolved or suspended in a suitable vehicle such as distilled water or a 0.5% solution of carboxymethyl cellulose (B213188) (CMC). The concentration should be calculated to ensure the desired dose is delivered in a consistent and manageable volume for the rats (e.g., 1-5 mL/kg). Oral gavage is a common and precise method for administration. It is critical to use proper technique to minimize stress to the animals and avoid aspiration.

Q4: What are the expected behavioral outcomes in cognitive tests after this compound administration?

A4: Based on its proposed mechanism of action, this compound is expected to improve performance in cognitive tasks that rely on learning and memory. For example, in the Morris water maze, one might expect a decrease in escape latency and an increase in time spent in the target quadrant. In the passive avoidance test, an increased latency to enter the dark compartment would indicate improved memory retention. A study involving the combined administration of Semax and hopantenic acid showed a restoration of the learning process and improvement of mnestic functions in rats with chronic brain ischemia.

Troubleshooting Guide

This guide addresses common issues encountered during preclinical cognitive studies with this compound.

Issue Potential Cause Troubleshooting Steps
High variability in behavioral data 1. Inconsistent drug administration.2. Animal stress.3. Environmental factors.1. Ensure accurate and consistent dosing for all animals. Use precise oral gavage techniques.2. Handle animals gently and consistently to acclimate them to the procedures. Minimize noise and disturbances in the animal facility.3. Maintain consistent lighting, temperature, and humidity. Conduct behavioral testing at the same time each day.
No significant effect on cognitive performance 1. Inappropriate dosage.2. Insufficient treatment duration.3. Choice of cognitive test.4. Animal model characteristics.1. Conduct a dose-response study to identify the optimal dose. The effective dose may be higher or lower than anticipated.2. The duration of treatment may be too short to induce significant changes. Consider extending the treatment period.3. The chosen cognitive task may not be sensitive to the effects of this compound. Consider using a battery of tests that assess different cognitive domains.4. The age, strain, and health status of the animals can influence drug response. Ensure you are using an appropriate model for your research question.
Adverse effects observed (e.g., sedation, hyperactivity) 1. Dosage is too high.2. Off-target effects.1. Reduce the dosage. Monitor animals closely for any signs of toxicity.2. While generally considered safe, high doses may lead to unforeseen effects. Document all observations and consider them in the context of the drug's known pharmacology.
Difficulty with oral gavage 1. Improper technique.2. Animal resistance.1. Ensure personnel are properly trained in oral gavage techniques to prevent injury and stress.2. Acclimate animals to handling and the gavage procedure to reduce resistance.

Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a widely used test to assess spatial learning and memory.

Materials:

  • Circular pool (1.5-2 m in diameter)

  • Water made opaque with non-toxic white or black paint

  • Escape platform submerged 1-2 cm below the water surface

  • Visual cues placed around the room

  • Video tracking system

Procedure:

  • Acquisition Phase (4-5 days):

    • Four trials per day for each rat.

    • For each trial, gently place the rat into the water at one of four randomized starting positions, facing the pool wall.

    • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • The inter-trial interval is typically 10-15 minutes.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the rat in the pool at a novel start position.

    • Allow the rat to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of times the rat crosses the former platform location, and the swim path.

Passive Avoidance Test

The passive avoidance test assesses fear-motivated learning and memory.

Materials:

  • Shuttle box with two compartments: one brightly lit and one dark, connected by a guillotine door.

  • An electrifiable grid floor in the dark compartment.

Procedure:

  • Acquisition Trial (Day 1):

    • Place the rat in the light compartment and allow it to acclimatize for a set period (e.g., 60 seconds).

    • The guillotine door opens, allowing the rat to enter the dark compartment.

    • Once the rat fully enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

    • Remove the rat from the apparatus after a set period.

  • Retention Trial (24 hours after the acquisition trial):

    • Place the rat back into the light compartment.

    • Open the guillotine door.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus. The trial is typically terminated if the animal does not enter within a set time (e.g., 300 seconds).

Visualizations

Calcium_Hopantenate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Calcium_Hopantenate This compound GABA_A_Receptor GABA-A Receptor Calcium_Hopantenate->GABA_A_Receptor Sensitizes Increased_Inhibitory_Neurotransmission Increased Inhibitory Neurotransmission GABA_A_Receptor->Increased_Inhibitory_Neurotransmission Cognitive_Enhancement Cognitive Enhancement Increased_Inhibitory_Neurotransmission->Cognitive_Enhancement

Caption: Proposed signaling pathway of this compound in cognitive enhancement.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Baseline_Cognitive_Testing Baseline Cognitive Testing (Optional) Animal_Acclimation->Baseline_Cognitive_Testing Drug_Administration This compound Administration (Oral Gavage) Animal_Acclimation->Drug_Administration If no baseline Baseline_Cognitive_Testing->Drug_Administration Cognitive_Testing Cognitive Testing (e.g., MWM, Passive Avoidance) Drug_Administration->Cognitive_Testing Data_Analysis Data Analysis Cognitive_Testing->Data_Analysis Biochemical_Analysis Biochemical/Histological Analysis (e.g., Receptor Binding, Brain Tissue Analysis) Cognitive_Testing->Biochemical_Analysis

Caption: General experimental workflow for preclinical cognitive studies.

Troubleshooting_Logic Start No Significant Cognitive Enhancement Observed Check_Dosage Is the dosage appropriate? Start->Check_Dosage Dose_Response Conduct Dose-Response Study Check_Dosage->Dose_Response No Check_Duration Is the treatment duration sufficient? Check_Dosage->Check_Duration Yes Dose_Response->Check_Duration Extend_Duration Extend Treatment Duration Check_Duration->Extend_Duration No Check_Test Is the cognitive test sensitive enough? Check_Duration->Check_Test Yes Extend_Duration->Check_Test Alternative_Test Use Alternative/Additional Cognitive Tests Check_Test->Alternative_Test No Check_Animals Are there issues with the animal model? Check_Test->Check_Animals Yes Alternative_Test->Check_Animals Review_Model Review Animal Model Characteristics (Strain, Age, Health) Check_Animals->Review_Model Yes Re-evaluate Re-evaluate Hypothesis/Experimental Design Check_Animals->Re-evaluate No Review_Model->Re-evaluate

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Technical Support Center: Calcium Hopantenate Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcium Hopantenate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its penetration of the blood-brain barrier (BBB) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?

This compound is a nootropic agent, structurally similar to gamma-aminobutyric acid (GABA), that is used to enhance cognitive function.[1] Its primary mechanism of action is believed to be the modulation of the GABAergic system, particularly through interaction with GABA-B receptors. This interaction helps to stabilize neuronal activity.[1] Additionally, it is thought to have neuroprotective effects by reducing oxidative stress and regulating calcium homeostasis within the brain.[1]

Q2: What are the key physicochemical properties of this compound that may influence its BBB penetration?

Q3: My in vitro BBB model shows low permeability for this compound. What are the potential reasons?

Low permeability in an in vitro BBB model can be attributed to several factors:

  • High Hydrophilicity: As a hydrophilic compound, this compound is expected to have low passive diffusion across the lipid-rich endothelial cell membranes of the BBB.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump substances out of the brain endothelial cells, thereby limiting its penetration.[4]

  • Poor Barrier Integrity: The in vitro model itself might have a "leaky" barrier, indicated by low Transendothelial Electrical Resistance (TEER) values. This can lead to inconsistent and unreliable permeability data.

  • Compound Instability: Degradation of this compound in the assay medium could lead to an underestimation of its permeability.

Q4: How can I determine if this compound is a substrate for efflux transporters like P-gp or BCRP?

You can perform a bi-directional transport assay using an in vitro BBB model (e.g., Caco-2 or MDCK cells overexpressing these transporters).[4] In this assay, the permeability of this compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A permeability / A-B permeability) significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.[4] The use of specific inhibitors for P-gp (e.g., verapamil) or BCRP (e.g., Ko143) can help confirm the involvement of these specific transporters.[5][6]

Q5: What strategies can I employ to enhance the BBB penetration of this compound in my experiments?

Several strategies can be explored to improve the delivery of this compound to the CNS:

  • Co-administration with Efflux Transporter Inhibitors: If this compound is identified as a substrate for P-gp or BCRP, co-administration with a known inhibitor of these transporters could increase its brain uptake.[7]

  • Formulation with Nanoparticles: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB through various mechanisms, including endocytosis.

  • Chemical Modification: Prodrug approaches, where the this compound molecule is chemically modified to increase its lipophilicity, can enhance passive diffusion. The modifying group is then cleaved off in the brain to release the active compound.

Data Presentation

Table 1: Physicochemical Properties Relevant to BBB Penetration

PropertyPredicted/Exemplary ValueImplication for BBB Penetration
Molecular Weight ( g/mol )504.59[5]Larger molecules generally have lower passive diffusion.
pKa~4.5Suggests ionization at physiological pH, which can reduce passive permeability.
LogP (calculated)(Example) -1.5A negative LogP indicates high hydrophilicity, suggesting low passive diffusion.
LogD at pH 7.4 (calculated)(Example) -3.0A negative LogD at physiological pH further confirms high hydrophilicity.
Polar Surface Area (PSA) (Ų)(Example) 150A higher PSA is generally associated with lower BBB permeability.

Table 2: In Vitro BBB Permeability Data (Exemplary)

In Vitro ModelApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioInterpretation
Caco-20.15.0Low permeability, potential P-gp substrate.
MDCK-MDR10.0510.0Very low permeability, confirmed P-gp substrate.
Primary Brain Endothelial Cells0.23.0Low permeability, likely subject to efflux.

Table 3: In Vivo Brain Penetration Data (Exemplary)

Animal ModelKp,uu (Brain/Plasma Unbound Ratio)Brain-to-Plasma Ratio (Total)Interpretation
Mouse0.050.1Very low brain penetration, significant efflux.
Rat0.080.15Low brain penetration, significant efflux.

Experimental Protocols

1. In Vitro BBB Permeability Assay using a Transwell Model

This protocol outlines a general procedure to assess the permeability of this compound across a cell-based in vitro BBB model.

  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable cell lines on Transwell inserts.

    • For co-culture models, seed astrocytes on the bottom of the well plate.

    • Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. Experiments should only be conducted once TEER values have plateaued at a high level (e.g., >100 Ω·cm²).

  • Permeability Assay:

    • Prepare a stock solution of this compound in an appropriate vehicle (e.g., assay buffer, with a minimal amount of DMSO if necessary).

    • Replace the culture medium in the apical (donor) and basolateral (acceptor) compartments with pre-warmed transport buffer.

    • Add the this compound solution to the donor compartment.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the acceptor compartment and an equal volume from the donor compartment.

    • To assess efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

2. In Vivo Brain Penetration Study in Rodents

This protocol provides a general framework for determining the brain-to-plasma concentration ratio of this compound in an animal model.

  • Animal Dosing:

    • Administer this compound to rodents (e.g., mice or rats) via the desired route (e.g., intravenous or oral).

  • Sample Collection:

    • At predetermined time points post-dosing, collect blood samples via cardiac puncture or another appropriate method.

    • Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.

    • Harvest the brains and store them appropriately (e.g., flash-frozen in liquid nitrogen).

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification:

    • Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain by the concentration in the plasma.

    • To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain and plasma needs to be determined, typically through equilibrium dialysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Calcium_Hopantenate This compound GABAB_R GABA-B Receptor (Heterodimer) Calcium_Hopantenate->GABAB_R Binds and Activates G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Modulates Ca_ion Ca²⁺ Ca_channel->Ca_ion Blocks Influx Ca_ion->Neuronal_Activity Reduces

Caption: GABA-B receptor signaling pathway modulated by this compound.

BBB_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Interpretation PAMPA PAMPA Assay (Passive Permeability) Cell_based Cell-based Assay (e.g., hCMEC/D3) PAMPA->Cell_based Initial Screening Efflux_assay Efflux Substrate ID (e.g., MDCK-MDR1) Cell_based->Efflux_assay If permeability is low PK_study Pharmacokinetic Study (Rodent Model) Cell_based->PK_study Promising candidates Efflux_assay->PK_study Informs in vivo design Brain_uptake Brain Tissue & Plasma Quantification PK_study->Brain_uptake Kp_calc Calculate Kp and Kp,uu Brain_uptake->Kp_calc Physchem Correlate with Physicochemical Properties Kp_calc->Physchem Conclusion Assess BBB Penetration Potential Physchem->Conclusion

Caption: Experimental workflow for assessing BBB penetration.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low brain concentrations in vivo despite adequate plasma levels High efflux by P-gp/BCRP: this compound may be actively transported out of the brain.Co-administer with a broad-spectrum efflux inhibitor (e.g., elacridar) to see if brain concentrations increase.[2]
Poor passive permeability: The hydrophilic nature of the compound limits its ability to cross the BBB.Consider formulation strategies like lipid nanoparticles or a prodrug approach to enhance lipophilicity.
High plasma protein binding: Only the unbound fraction of the drug can cross the BBB.Measure the plasma protein binding of this compound. If it is high, this will significantly limit the free drug available for brain entry.
High variability in in vitro permeability data Inconsistent barrier integrity: TEER values are fluctuating or low across different experiments.Ensure a consistent cell culture and seeding protocol. Allow cells to fully differentiate and form a tight monolayer before starting the assay. Regularly monitor TEER.
Compound solubility issues: this compound may not be fully dissolved in the assay buffer.Confirm the solubility of the compound in the assay buffer. A small, consistent amount of a co-solvent like DMSO can be used, but its effect on barrier integrity should be validated.
Efflux ratio is high, but in vivo brain penetration is still observed Saturable efflux: At higher concentrations, the efflux transporters may become saturated, allowing some of the compound to enter the brain.Perform in vitro efflux assays at multiple concentrations to assess the potential for saturation.
Active influx transporters: A less common possibility is that an influx transporter is also involved in the transport of this compound into the brain.This is more complex to investigate and may require specialized cell lines expressing specific influx transporters.

References

Addressing assay interference in Calcium hopantenate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium hopantenate quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in biological matrices?

The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is highly specific and sensitive, making it the gold standard for bioanalytical studies. HPLC with UV detection has also been described for the analysis of pharmaceutical preparations.[1][2]

Q2: What is "matrix effect" and how can it affect my this compound quantification?

Matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[3][4] It is a significant challenge in LC-MS/MS-based bioanalysis.[3][5]

Q3: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][7]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate normalization.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for the matrix effect.[5]

Q4: Can metabolites of this compound interfere with its quantification?

Yes, metabolites can potentially interfere with the assay. This compound is a homolog of pantothenic acid and can influence fatty acid metabolism.[8] Depending on the analytical method, metabolites with similar structures might cross-react in an immunoassay or have similar chromatographic behavior in LC-MS/MS, leading to inaccurate results. It is crucial to assess the cross-reactivity of major metabolites in the specific assay being used.

Troubleshooting Guides

LC-MS/MS Assays
Problem Potential Cause Troubleshooting Steps & Solutions
Low Signal Intensity / No Signal 1. Instrument Not Properly Equilibrated: Starting an analysis without proper MS equilibration can lead to inaccurate quantitation.[9] 2. Inefficient Ionization: Suboptimal source parameters (e.g., temperature, gas flows, voltage). 3. Contamination of the Ion Source: Buildup of non-volatile matrix components.[10] 4. Poor Sample Recovery: Inefficient extraction during sample preparation.1. Equilibration: Allow the mass spectrometer and the column to fully equilibrate before starting the analysis.[9] 2. Optimization: Infuse a standard solution of this compound to optimize MS source parameters for maximum signal intensity.[10] 3. Cleaning: Perform routine cleaning of the ion source as per the manufacturer's guidelines. 4. Extraction Optimization: Evaluate different sample preparation techniques (e.g., SPE, LLE, protein precipitation) and optimize parameters like pH and solvent choice.[6][7]
High Background Noise 1. Contaminated Solvents or Reagents: Use of low-quality solvents can introduce contaminants.[9] 2. Inadequate Sample Cleanup: Residual matrix components entering the MS.[6] 3. System Contamination: Buildup of contaminants in the LC system or MS.[9]1. High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases.[9] 2. Improved Cleanup: Enhance the sample preparation method to remove more interferences. Consider using a divert valve to direct the early and late eluting components to waste.[10] 3. System Flush: Flush the LC system with a strong solvent mixture as part of regular maintenance.[9]
Poor Peak Shape 1. Column Degradation: Impurities on the analytical column.[9] 2. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal. 3. Sample Overload: Injecting too much analyte onto the column.1. Column Care: Use guard columns and ensure proper sample filtration to protect the analytical column.[9] 2. Mobile Phase Adjustment: Optimize the mobile phase composition, including pH and organic modifier concentration. 3. Injection Volume: Reduce the injection volume or dilute the sample.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Manual pipetting errors or variations in extraction efficiency. 2. Autosampler Issues: Inaccurate injection volumes. 3. Unstable Ionization: Fluctuations in the MS source performance.1. Standardize Procedures: Use calibrated pipettes and consider automating sample preparation steps if possible. 2. Autosampler Maintenance: Perform regular maintenance on the autosampler. 3. System Stability Check: Monitor system suitability by injecting a standard solution periodically throughout the run.
ELISA Assays
Problem Potential Cause Troubleshooting Steps & Solutions
No Signal or Weak Signal 1. Omission or Incorrect Reagent: A key reagent was missed or prepared incorrectly. 2. Inactive Antibody or Conjugate: Improper storage or expiration of reagents. 3. Insufficient Incubation Times: Incubation periods were too short.1. Protocol Adherence: Carefully review and follow the ELISA protocol, ensuring all steps are performed correctly.[11] 2. Reagent Check: Verify the expiration dates and storage conditions of all reagents. Test the activity of the enzyme conjugate and substrate. 3. Optimize Incubation: Increase incubation times as recommended in the protocol or during assay development.
High Background 1. Insufficient Washing: Residual reagents remaining in the wells.[11] 2. Non-specific Binding: Antibodies are binding to the plate surface. 3. High Antibody Concentration: The concentration of the detection antibody is too high.1. Thorough Washing: Ensure adequate and consistent washing of the plate between steps.[11][12] 2. Blocking: Use an appropriate blocking buffer to prevent non-specific binding.[12] 3. Antibody Titration: Optimize the concentration of the detection antibody by performing a titration.
Poor Reproducibility (High CV%) 1. Pipetting Inconsistency: Variation in the volumes of reagents or samples added to the wells. 2. Temperature Gradients: Uneven temperature across the plate during incubation ("edge effects").[13] 3. Inadequate Mixing: Reagents not mixed thoroughly before addition to the plate.[12]1. Pipetting Technique: Use calibrated pipettes and ensure consistent technique. 2. Uniform Incubation: Ensure the plate is incubated in a temperature-controlled environment and away from drafts to avoid edge effects.[13] 3. Thorough Mixing: Gently mix all reagents before use.[12]
Sample values are out of range 1. Inappropriate Sample Dilution: The concentration of this compound in the sample is outside the linear range of the standard curve.[13] 2. Matrix Interference: Components in the sample matrix are interfering with the assay.1. Dilution Series: Prepare a serial dilution of the sample to bring the analyte concentration within the assay's dynamic range.[12] 2. Sample Pre-treatment: Investigate sample pre-treatment methods to reduce matrix interference.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (PPT) for LC-MS/MS

This protocol is a general guideline for the precipitation of proteins from plasma samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound-d4).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or another suitable organic solvent).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: HPLC Method for this compound Quantification

This is an example HPLC method based on published literature for similar compounds.[1][2] Optimization will be required for your specific instrumentation and application.

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • UV Detection (if applicable): 204 nm[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Reconstitute supernatant->reconstitute hplc HPLC Separation reconstitute->hplc Inject Sample ms MS/MS Detection hplc->ms data Data Acquisition and Processing ms->data

Caption: Workflow for this compound quantification.

troubleshooting_logic cluster_reagents Reagent Issues cluster_instrument Instrument Issues cluster_protocol Protocol Issues start Assay Problem (e.g., Low Signal) check_reagents Check Reagents (Preparation, Expiry) start->check_reagents check_instrument Check Instrument (Calibration, Settings) start->check_instrument check_protocol Review Protocol (Steps, Incubation) start->check_protocol remake Remake Reagents check_reagents->remake recalibrate Recalibrate check_instrument->recalibrate optimize Optimize Step check_protocol->optimize reorder Order New Reagents rerun Rerun Assay reorder->rerun maintenance Perform Maintenance maintenance->rerun

Caption: A logical approach to troubleshooting assay issues.

pathway hopantenate This compound coa Coenzyme A (CoA) Synthesis hopantenate->coa Antagonizes pantothenic_acid Pantothenic Acid pantothenic_acid->coa Precursor fatty_acid_metabolism Fatty Acid Metabolism coa->fatty_acid_metabolism Required for abnormal_metabolites Abnormal Fatty Acid Metabolites fatty_acid_metabolism->abnormal_metabolites Dysregulation leads to

References

Technical Support Center: Long-Term Calcium Hopantenate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Calcium hopantenate in long-term animal studies. The information is designed to address common challenges and provide practical guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as hopantenic acid, primarily acts as a GABA agonist. Studies have shown that it can inhibit GABA receptor binding in a dose-dependent manner.[1] Repeated administration in rats has been demonstrated to increase GABA receptor binding in the cerebral cortex, suggesting a sensitization of the GABAergic system.[1] It has also been shown to inhibit the release of thyrotropin-releasing hormone (TRH) and thyrotropin (TSH), indicating an effect on the hypothalamic-pituitary-thyroid axis.[2]

Q2: Are there any known long-term toxicities associated with this compound in animal models?

Specific long-term toxicity studies on this compound are not extensively available in the public domain. However, researchers should be aware of potential long-term effects related to its components and mechanism of action:

  • GABAergic System Modulation: Chronic administration of GABA agonists can lead to adaptive changes in the nervous system. Researchers should monitor for alterations in behavior, such as anxiety, sedation, or changes in learning and memory.[3][4]

  • Calcium Load: Although this compound is a calcium salt, it is important to consider the potential effects of long-term calcium supplementation. One study in rats showed that a high-calcium diet over six months could lead to dyslipidemia and myocardial hypertrophy.[5] Researchers should monitor cardiovascular and metabolic parameters in long-term studies.

Q3: What are the potential behavioral changes to monitor during long-term administration?

Given its action on the GABAergic system, researchers should monitor for a range of behavioral changes, including:

  • Anxiety-related behaviors: Changes in performance in tests like the open field and elevated plus maze.[3]

  • Locomotor activity: Both hyperactivity and hypoactivity should be noted.

  • Cognitive function: Assessment of learning and memory using appropriate mazes or tasks is recommended, as chronic GABA infusion has been shown to induce deficits in spatial alternation tasks in aged rats.[4]

  • Social interaction: Changes in social behavior should be observed and quantified.

  • General clinical signs: Monitor for any signs of neurological disturbance, such as ataxia or seizures.

Q4: What are the best practices for preparing a stable formulation of this compound for long-term oral administration?

  • Solubility: this compound has been noted to have a slow dissolution rate in water.[6] The use of excipients like β-cyclodextrin can improve its dissolution.[6]

  • Vehicle Selection: The choice of vehicle is critical. Simple aqueous vehicles are preferred, but may require a suspending agent for uniform dosing. The vehicle should be tested for its own potential long-term effects.

  • Stability Testing: It is highly recommended to conduct stability studies of the prepared formulation under the intended storage conditions to ensure consistent dosing throughout the study.

  • Fresh Preparation: To minimize degradation, prepare fresh dosing solutions regularly (e.g., weekly) and store them appropriately (e.g., protected from light, refrigerated).

Troubleshooting Guides

Problem 1: High incidence of morbidity or mortality during long-term oral gavage.

Possible Causes:

  • Improper Gavage Technique: Incorrect needle placement can cause esophageal trauma, perforation, or accidental administration into the trachea, leading to aspiration pneumonia.

  • Stress-induced Complications: Repeated handling and gavage can be a significant stressor, leading to physiological changes that can impact animal health.

  • Formulation Issues: An inappropriate vehicle or high concentration of the drug may cause local irritation or gastrointestinal distress.

Solutions:

  • Refine Gavage Technique:

    • Ensure all personnel are thoroughly trained and proficient in oral gavage.

    • Use appropriately sized, flexible gavage needles with a ball tip to minimize trauma.

    • Measure the correct insertion length for each animal to avoid stomach perforation.

    • Administer the solution slowly to prevent reflux.

  • Minimize Stress:

    • Acclimatize animals to handling and the gavage procedure before the study begins.

    • Consider alternative, less stressful administration methods if possible, such as voluntary oral consumption in a palatable vehicle.

  • Optimize Formulation:

    • Use a vehicle known to be well-tolerated for long-term administration.

    • Ensure the pH and osmolality of the formulation are within a physiological range.

    • Divide high doses into smaller volumes administered more frequently, if feasible.

Problem 2: Inconsistent or unexpected behavioral results.

Possible Causes:

  • Pharmacological Tolerance or Sensitization: Long-term administration of a GABA agonist can lead to changes in receptor sensitivity, altering the drug's effect over time.

  • Stress-induced Behavioral Changes: The stress of the experimental procedures can confound the behavioral effects of the drug.

  • Drug-Environment Interactions: The animal's housing and environmental conditions can influence its response to the drug.

Solutions:

  • Pharmacodynamic Monitoring:

    • If possible, include satellite groups for interim tissue collection to assess changes in GABA receptor expression or binding.

  • Control for Stress:

    • Implement a robust acclimatization and handling protocol.

    • Use appropriate control groups, including a vehicle-treated group that undergoes the same procedures.

  • Standardize Environment:

    • Maintain consistent housing conditions (light-dark cycle, temperature, humidity, and noise levels).

    • Avoid changes to the environment during the study period.

Problem 3: Gradual weight loss or decreased food/water intake in the treated group.

Possible Causes:

  • Systemic Toxicity: The drug may be causing adverse effects on major organ systems.

  • Gastrointestinal Distress: The formulation or the drug itself may be causing nausea or discomfort.

  • Sedation: As a GABA agonist, this compound may cause sedation, leading to reduced motivation to eat or drink.

Solutions:

  • Thorough Clinical Monitoring:

    • Conduct daily health checks, including body weight, food and water consumption, and assessment of general appearance and behavior.

  • Clinical Pathology:

    • Perform periodic blood and urine analysis to monitor organ function (liver, kidneys).

  • Dose Adjustment:

    • If adverse effects are observed, consider reducing the dose or the frequency of administration.

  • Palatability:

    • If administering in food or water, ensure the drug does not have an aversive taste.

Data Presentation

Table 1: Example of Clinical Observation Checklist for Long-Term this compound Study

ParameterDailyWeeklyMonthly
Appearance
- Coat condition
- Posture
- Signs of distress
Behavior
- General activity
- Social interaction
- Stereotypies
Physiological
- Body weight
- Food consumption
- Water consumption
- Fecal consistency
- Urine output
Clinical Pathology
- Hematology
- Serum biochemistry
- Urinalysis

Table 2: Hypothetical Dose-Related Findings in a 6-Month Rodent Study

FindingVehicle ControlLow Dose (e.g., 50 mg/kg/day)Mid Dose (e.g., 250 mg/kg/day)High Dose (e.g., 1000 mg/kg/day)
Mortality 0/10 M, 0/10 F0/10 M, 0/10 F1/10 M, 0/10 F2/10 M, 1/10 F
Mean Body Weight Change (g) +50 M, +30 F+45 M, +28 F+30 M, +20 F+15 M, +10 F
Sedation (observed) NoneMild, transientModerateMarked
Elevated Liver Enzymes (ALT/AST) 0%0%10%30%
Histopathology (Liver) No significant findingsNo significant findingsMinimal centrilobular hypertrophyMild centrilobular hypertrophy

Experimental Protocols

Protocol 1: Long-Term Oral Gavage in Rodents

  • Animal Preparation:

    • Acclimatize animals to the facility for at least one week before the start of the study.

    • Handle animals daily for several days prior to the first gavage to reduce stress.

    • Fasting is generally not required for non-bolus administrations but should be consistent if implemented.

  • Formulation Preparation:

    • Prepare the this compound formulation in the selected vehicle at the desired concentrations.

    • Ensure the formulation is homogenous (e.g., by stirring or vortexing) before each use.

  • Gavage Procedure:

    • Weigh the animal to determine the correct dosing volume.

    • Restrain the animal firmly but gently, ensuring the head and body are in a straight line.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Administer the formulation slowly.

    • Withdraw the needle gently and return the animal to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 30 minutes post-gavage for any signs of distress, such as labored breathing or regurgitation.

    • Record all observations.

Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

  • Apparatus:

    • A square arena (e.g., 50 cm x 50 cm for mice, 100 cm x 100 cm for rats) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Place the animal in the center of the arena.

    • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use automated tracking software to analyze:

      • Total distance traveled (locomotor activity).

      • Time spent in the center versus the periphery (anxiety-like behavior).

      • Frequency of entries into the center zone.

      • Rearing frequency.

  • Cleaning:

    • Thoroughly clean the arena with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Long-Term Dosing Phase cluster_assessment Assessment Phase animal_acclimatization Animal Acclimatization (1 week) formulation_prep Formulation Preparation & Stability Check baseline_measurements Baseline Measurements (Body Weight, Behavior) daily_dosing Daily Oral Gavage (this compound or Vehicle) baseline_measurements->daily_dosing daily_observation Daily Clinical Observations daily_dosing->daily_observation weekly_monitoring Weekly Monitoring (Body Weight, Food/Water Intake) daily_observation->weekly_monitoring weekly_monitoring->daily_dosing behavioral_testing Behavioral Testing (e.g., Open Field, EPM) weekly_monitoring->behavioral_testing clinical_pathology Clinical Pathology (Blood, Urine) behavioral_testing->clinical_pathology terminal_procedures Terminal Procedures (Necropsy, Histopathology) clinical_pathology->terminal_procedures

Caption: Experimental workflow for a long-term this compound study.

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba gaba_receptor GABA-A Receptor gaba->gaba_receptor Binds to cl_channel Cl- Channel gaba_receptor->cl_channel Opens hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization Leads to hopantenate This compound hopantenate->gaba_receptor Acts as Agonist

Caption: Simplified signaling pathway of this compound's agonistic action on GABA-A receptors.

References

Technical Support Center: Enhancing the Stability of Calcium Hopantenate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Hopantenate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound, an amide derivative of GABA and pantothenic acid, is susceptible to degradation in aqueous solutions. The primary factors influencing its stability are:

  • pH: The amide linkage in hopantenic acid is prone to hydrolysis under both acidic and basic conditions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.

  • Light: Exposure to UV or visible light may induce photodegradation.

  • Presence of other substances: Other components in a formulation, such as other vitamins, can accelerate the decomposition of compounds like calcium pantothenate, a related structure.

Q2: What are the likely degradation products of this compound in an aqueous solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an amide), the primary degradation pathway is expected to be hydrolysis of the amide bond. This would yield pantoic acid and gamma-aminobutyric acid (GABA).

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A suitable method should be able to separate the intact this compound from its potential degradation products.

Q4: Are there any known strategies to improve the stability of this compound in solution?

A4: Yes, several strategies can be employed to enhance the stability of this compound in solution:

  • pH Control: Maintaining the pH of the solution within an optimal range where the rate of hydrolysis is minimal is critical. This often requires the use of appropriate buffer systems.

  • Temperature Control: Storing solutions at lower temperatures (e.g., refrigerated or frozen) can significantly slow down degradation kinetics.

  • Light Protection: Storing solutions in amber vials or protecting them from light can prevent photodegradation.

  • Use of Stabilizers: Excipients such as cyclodextrins have been investigated to improve the stability and dissolution of similar compounds.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.
Possible Cause Troubleshooting Step
Inappropriate pH Measure the pH of your solution. The amide bond in this compound is susceptible to acid and base-catalyzed hydrolysis.[1] Adjust the pH using a suitable buffer system to a near-neutral range (e.g., pH 6-7.5), and monitor for improved stability.
High Temperature Ensure your solutions are stored at an appropriate temperature. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C or lower).
Light Exposure Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.
Reactive Excipients If your formulation contains other active ingredients or excipients, consider potential interactions. For instance, other vitamins have been shown to accelerate the degradation of the related compound, calcium pantothenate.
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
Possible Cause Troubleshooting Step
Degradation of this compound This is the most likely cause. The new peaks are probably degradation products. To confirm, you can perform forced degradation studies.
Contamination Ensure proper handling and storage to avoid microbial or chemical contamination. Use sterile, high-purity solvents and containers.
Instability of other components If your solution contains other substances, they may also be degrading. Analyze each component individually if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

3. Analysis:

  • At each time point, withdraw a sample and analyze it using a suitable HPLC method.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method (Adapted from Calcium Pantothenate Methods)

This method can serve as a starting point for developing a stability-indicating assay for this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, adjusted to pH 2.5 with phosphoric acid). The ratio may need to be optimized.[2]
Flow Rate 1.0 mL/min
Detection UV at approximately 205 nm
Temperature 25-30 °C
Injection Volume 10-20 µL

Data Presentation

Table 1: Factors Affecting this compound Stability in Solution

FactorEffect on StabilityRecommended Conditions
pH Prone to hydrolysis at acidic and basic pH.[1]Maintain pH in the range of 6.0 - 7.5
Temperature Degradation rate increases with temperature.Store at 2-8 °C for short-term and ≤ -20 °C for long-term.
Light Potential for photodegradation.Protect from UV and visible light.
Oxidizing Agents May lead to oxidative degradation.Avoid contact with strong oxidizing agents.

Visualizations

degradation_pathway Calcium_Hopantenate This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Calcium_Hopantenate->Hydrolysis Pantoic_Acid Pantoic Acid Hydrolysis->Pantoic_Acid GABA gamma-Aminobutyric Acid (GABA) Hydrolysis->GABA

Caption: Hypothetical degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acidic Stress Stock_Solution->Acid Base Basic Stress Stock_Solution->Base Oxidative Oxidative Stress Stock_Solution->Oxidative Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

References

Troubleshooting inconsistent results in Calcium hopantenate behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies involving Calcium hopantenate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known as Pantogam, is a nootropic drug that is a calcium salt of hopantenic acid, a derivative of pantothenic acid (vitamin B5).[1][2] Its structure is similar to the neurotransmitter gamma-aminobutyric acid (GABA).[1] It is primarily used in some countries to enhance cognitive function and treat a variety of neurological and developmental disorders, including attention-deficit/hyperactivity disorder (ADHD), cognitive impairments, and certain types of epilepsy.[2][3] In research, it is investigated for its neuroprotective, cognitive-enhancing, and psychostimulant properties.[1]

Q2: What is the proposed mechanism of action for this compound?

The mechanism of action for this compound is multifaceted and not fully elucidated.[1][4] However, research suggests it involves several pathways:

  • GABAergic Modulation : Due to its structural similarity to GABA, it interacts with GABA receptors, particularly GABA-B receptors, helping to stabilize neuronal activity.[3][5] Repeated administration has been shown to increase GABA receptor binding and affinity in the cerebral cortex.[5]

  • Cholinergic System Interaction : Evidence suggests it can enhance the activity of cholinergic neurons, which is crucial for learning and memory processes.[1][6]

  • Neuroprotection : It is believed to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.[1][3]

  • Enhanced Energy Metabolism : It may facilitate the uptake and utilization of glucose by brain cells, improving mental performance.[1]

  • Regulation of Calcium Homeostasis : The compound may help regulate intracellular calcium levels, which are vital for neurotransmitter release and signal transduction.[1]

Q3: What are the key pharmacokinetic parameters to consider when designing a study?

Understanding the pharmacokinetics of this compound is crucial for designing effective dosing schedules. Absorption is rapid, with peak plasma concentrations typically reached about 1-1.5 hours after oral administration under fasted conditions.[7][8] The presence of food can delay absorption by approximately 2 hours but may increase overall exposure (AUC).[7] The elimination half-life has been reported to be around 6.7 hours, with the compound not being metabolized and eliminated from the body unchanged within 48 hours.[8]

Q4: Are there any known drug interactions or side effects to be aware of?

Yes. This compound can interact with other GABAergic drugs like benzodiazepines and certain antidepressants, potentially enhancing their effects.[3] Common side effects are generally mild and can include gastrointestinal discomfort (nausea, stomach ache), headaches, and dizziness.[9] Allergic reactions are rare.[9] Notably, in a few cases, high doses in elderly patients have been associated with a serious condition called Reye-like syndrome, which involves acute encephalopathy.[10]

Troubleshooting Guide for Inconsistent Behavioral Results

Q5: My behavioral study results with this compound are inconsistent. What are the most common factors that could be causing this variability?

Inconsistent results in rodent behavioral studies are a common challenge. The variability often stems from subtle, uncontrolled factors rather than the compound itself. These can be broadly categorized into animal-related, environmental, and procedural factors.[11][12][13]

Data Presentation: Summary Tables

Table 1: Recommended Oral Dosage Ranges

Subject Dosage Range Frequency Notes
Adults (Human) 500 - 1000 mg/day Divided into 2-3 doses Dosage is condition-dependent.[2]
Children (Human) 250 - 500 mg/day Divided doses Based on weight (25-50 mg/kg).[2]

| Rats (Experimental) | 250 mg/kg/day | Single daily dose | Used in studies investigating receptor binding.[5] |

Table 2: Key Pharmacokinetic Parameters of Hopantenic Acid (Oral Administration)

Parameter Value Condition Source
Time to Peak Plasma (Tmax) ~1.56 hours Fasted [8]
Elimination Half-Life (t½) ~6.68 hours N/A [8]
Metabolism Not metabolized N/A [8]
Excretion 67.5% via urine, 28.5% via feces Unchanged [8]

| Effect of Food | Delays Tmax by ~2 hours, increases AUC by 55% | High-fat meal |[7] |

Table 3: Common Confounding Factors in Rodent Behavioral Studies & Mitigation Strategies

Factor Potential Impact Mitigation Strategy Source
Animal Strain Different strains show varied performance in behavioral tasks (e.g., memory, anxiety). Select and report the specific strain used. Do not compare results across different strains. [12][13]
Animal Sex Females can show behavioral variations due to the estrous cycle. Males and females differ in social behavior, anxiety, and learning. Test sexes separately. If testing females, track and report the estrous cycle stage. [12][14]
Housing Conditions Social isolation or overcrowding can induce stress and alter behavior. Standardize housing density. Avoid single housing unless it's a specific experimental variable. [13]
Circadian Rhythm Mice are nocturnal; testing during their inactive (light) phase can affect performance. Conduct tests at the same time each day, preferably during the animal's active (dark) phase. [14][15]
Experimenter Handling Inconsistent or rough handling increases animal stress and anxiety. The experimenter's sex can even influence results due to olfactory cues. Handle animals consistently and gently. Habituate animals to the experimenter before testing. [12][15]

| Test Order | Experience in one behavioral test can influence performance in a subsequent test (e.g., increased anxiety). | If using a test battery, maintain the same order for all animals and allow sufficient time between tests. |[12] |

Experimental Protocols

Generalized Protocol: Open Field Test for Locomotor and Anxiety-Like Behavior

This protocol provides a template. Specific parameters (e.g., arena size, lighting) should be standardized and reported in detail.

  • Acclimatization:

    • House animals in the facility for at least one week before the experiment begins.

    • On the testing day, move animals to a holding room adjacent to the testing room at least 60 minutes before the test to acclimate to the general environment.

  • Drug Administration:

    • Prepare this compound solution fresh daily. The vehicle (e.g., saline, distilled water) should be administered to the control group.

    • Administer the assigned treatment (vehicle or this compound at the desired dose) via the chosen route (e.g., oral gavage).

    • Wait for the appropriate time post-administration based on pharmacokinetic data (e.g., 60 minutes for peak plasma concentration) before starting the behavioral test.

  • Testing Procedure:

    • Place the animal gently in the center of the open field arena (e.g., a 50cm x 50cm box).

    • Allow the animal to explore freely for a set duration (e.g., 10 minutes).

    • Record the session using an overhead video camera connected to a tracking software.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-Like Behavior: Time spent in the center zone vs. the periphery, frequency of entries into the center zone.

    • Exploratory Behavior: Rearing frequency.

  • Post-Test:

    • Return the animal to its home cage.

    • Thoroughly clean the arena with a mild disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Mandatory Visualizations

G cluster_drug This compound cluster_pathways Modulated Systems & Pathways cluster_effects Behavioral & Cognitive Outcomes CaH This compound GABA GABAergic System (GABA-B Receptor Agonism) CaH->GABA Cholinergic Cholinergic System (Enhanced Activity) CaH->Cholinergic Metabolism Neuronal Energy Metabolism (Glucose Utilization) CaH->Metabolism Neuroprotection Neuroprotective Pathways (Reduced Oxidative Stress) CaH->Neuroprotection Stabilization Neuronal Stabilization (Reduced Excitability) GABA->Stabilization Cognition Improved Cognition (Memory, Learning) Cholinergic->Cognition Metabolism->Cognition Protection Cellular Protection Neuroprotection->Protection G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimatize Animal Acclimatization (Standardize Housing) Habituation Habituation to Experimenter (Consistent Handling) Acclimatize->Habituation Dosing Drug Administration (Consistent Time, Route) Habituation->Dosing Testing Behavioral Testing (Same Time of Day) Dosing->Testing Analysis Data Analysis (Blinded Analysis) Testing->Analysis Reporting Reporting (Detail All Parameters) Analysis->Reporting G start Inconsistent Results Observed check_protocol Is the experimental protocol standardized? start->check_protocol check_animal Are animal factors (sex, strain, age) controlled? check_protocol->check_animal Yes implement_protocol Action: Standardize and document all protocol steps. check_protocol->implement_protocol No check_env Are environmental factors (housing, light cycle) consistent? check_animal->check_env Yes implement_animal Action: Control for sex/strain. Test sexes separately. check_animal->implement_animal No check_proc Are procedural factors (handling, test order) consistent? check_env->check_proc Yes implement_env Action: Standardize housing and test at the same time daily. check_env->implement_env No implement_proc Action: Ensure consistent handling and habituation for all animals. check_proc->implement_proc No rerun Re-run pilot study check_proc->rerun Yes implement_protocol->rerun implement_animal->rerun implement_env->rerun implement_proc->rerun

References

Technical Support Center: Optimizing HPLC Parameters for Calcium Hopantenate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Calcium hopantenate and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound that I should be looking for?

A1: The major reported metabolite of this compound (also known as hopantenic acid) is Hopantenic acid beta-glucoside.[1] This metabolite is formed by the conjugation of a glucuronic acid moiety to the hopantenic acid molecule, which increases its polarity.

Q2: What is a good starting point for an HPLC method to separate this compound and its glucuronide metabolite?

A2: A reversed-phase HPLC method using a C18 column is a suitable starting point. Due to the polarity difference between the parent drug and its glucuronide metabolite, a gradient elution will likely be necessary to achieve adequate separation. A typical mobile phase would consist of an aqueous component (e.g., water with an acidic modifier like 0.1% formic acid or an ammonium (B1175870) acetate/formate buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).

Q3: What detection wavelength should I use for this compound and its metabolites?

A3: this compound and its metabolites lack a strong chromophore, making UV detection at low wavelengths necessary. A wavelength of around 210 nm is a common choice for similar compounds.

Q4: How should I prepare my samples for analysis?

A4: The sample preparation method will depend on the matrix.

  • For pharmaceutical formulations: Simple dilution with the mobile phase or a suitable solvent followed by filtration is usually sufficient.

  • For biological matrices (e.g., plasma, urine): More extensive sample preparation is required to remove proteins and other interfering substances. Common techniques include:

    • Protein Precipitation: This involves adding an organic solvent like acetonitrile or methanol (B129727) to the plasma sample to precipitate proteins, followed by centrifugation.

    • Solid-Phase Extraction (SPE): This technique can provide a cleaner sample by selectively retaining the analytes on a solid sorbent while interferences are washed away. The analytes are then eluted with a stronger solvent.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for hopantenic acid and/or its metabolite are tailing. What could be the cause and how can I fix it?

A: Peak tailing for acidic compounds like hopantenic acid is often due to interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic analytes, causing tailing.

    • Solution: Use an end-capped C18 column. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) will suppress the ionization of the silanol groups and the carboxylic acid groups of the analytes, minimizing these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Solution: Ensure the mobile phase is adequately buffered at a pH that is at least 2 units below the pKa of hopantenic acid to maintain it in a single, non-ionized form.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.

Q: I am observing peak fronting. What is the likely cause?

A: Peak fronting is less common than tailing for acidic compounds but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.

  • Column Overload: Similar to tailing, injecting a large volume of a concentrated sample can lead to fronting.

    • Solution: Reduce the injection volume or dilute the sample.

Problem: Poor Resolution or No Separation

Q: I am not able to separate hopantenic acid from its glucuronide metabolite. What should I do?

A: The glucuronide metabolite is significantly more polar than the parent drug. A gradient elution is crucial for their separation.

  • Optimize the Gradient:

    • Initial Mobile Phase: Start with a high percentage of the aqueous mobile phase to ensure retention of the highly polar glucuronide metabolite.

    • Gradient Slope: A shallow gradient (a slow increase in the organic mobile phase percentage) will provide better resolution between the two compounds.

    • Final Mobile Phase: Ensure the final mobile phase composition is strong enough to elute the less polar hopantenic acid in a reasonable time.

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile generally provides sharper peaks than methanol for many compounds. Trying both can determine the best choice for your separation.

    • Aqueous Modifier: The type and concentration of the acid or buffer in the aqueous phase can influence selectivity. Experiment with formic acid, acetic acid, or ammonium formate/acetate buffers.

Problem: Retention Time Variability

Q: The retention times of my peaks are shifting between injections. What could be the reason?

A: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: This is a common issue in gradient elution.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Instability:

    • Solution: Prepare fresh mobile phase daily. If using buffered mobile phases, ensure they are well-mixed and that the organic and aqueous components are miscible in all proportions of the gradient to prevent precipitation.

  • Pump Issues:

    • Solution: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phases to prevent air bubbles in the pump heads.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

Experimental Protocols

HPLC Method for Simultaneous Analysis of Hopantenic Acid and Hopantenic Acid Beta-Glucoside

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
15.03070
17.0955
20.0955
Sample Preparation Protocol for Plasma Samples

This protocol describes a general protein precipitation method.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the HPLC system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for the analysis of this compound and its metabolites in plasma.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Start Poor Chromatographic Performance Peak_Shape Tailing or Fronting? Start->Peak_Shape Resolution Poor Separation? Start->Resolution Retention Retention Time Shifting? Start->Retention Tailing Tailing Peak_Shape->Tailing Fronting Fronting Peak_Shape->Fronting Tailing_Causes Check: - Secondary Interactions - Mobile Phase pH - Column Overload Tailing->Tailing_Causes If Yes Fronting_Causes Check: - Sample Solvent - Column Overload Fronting->Fronting_Causes If Yes Optimize_Gradient Optimize Gradient: - Initial %B - Gradient Slope Resolution->Optimize_Gradient If Yes Change_Solvent Try Different Organic Solvent Optimize_Gradient->Change_Solvent Equilibration Check Column Equilibration Time Retention->Equilibration If Yes Mobile_Phase_Stability Check Mobile Phase Preparation & Stability Equilibration->Mobile_Phase_Stability System_Check Check Pump & Oven Mobile_Phase_Stability->System_Check

Caption: A logical troubleshooting workflow for common HPLC issues.

References

Refining animal behavioral tests for assessing nootropic effects of Calcium hopantenate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for refining animal behavioral tests to assess the nootropic effects of Calcium hopantenate.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound, also known as Pantogam, is a nootropic compound that is a calcium salt of hopantenic acid, a derivative of pantothenic acid (vitamin B5).[1] Its structure is similar to the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Its multifaceted mechanism of action includes:

  • GABAergic Modulation: It interacts with GABA receptors, particularly GABA-B receptors, to help stabilize neuronal activity.[1][3][4]

  • Cognitive Enhancement: It may improve memory, attention, and learning by influencing neurotransmitter systems, potentially increasing the synthesis and release of acetylcholine (B1216132).[1][2][5][6]

  • Neuroprotection: It exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain.[1][2]

  • Enhanced Brain Metabolism: It can improve cerebral blood flow and the brain's utilization of glucose and oxygen, boosting energy metabolism in neurons.[1][2][5]

Experimental Design & Planning

Q2: Which animal models and strains are most appropriate for this research?

A2: Wistar rats and various mouse strains (like C57BL/6) are commonly used for nootropic studies. The choice depends on the specific cognitive domain being investigated. For studies involving age-related cognitive decline, aged animals are suitable. When modeling specific pathologies like Alzheimer's disease, transgenic models may be necessary.[7][8][9]

Q3: What is a recommended dosage and administration route for this compound in rodents?

A3: Preclinical studies often use a range of doses. For example, repeated injections of 250 mg/kg/day have been shown to affect GABA receptor binding in rats.[3][4] The recommended daily dosage for adult humans is typically 500-1000 mg.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm. Oral gavage is a common administration route, but intraperitoneal (IP) injections can also be used for more rapid effects.[10][11]

Q4: How should I structure a battery of behavioral tests to minimize confounding factors?

A4: The order of behavioral tests is critical to prevent the stress from one test influencing performance on subsequent tests.[12] A general guideline is to proceed from the least stressful to the most stressful paradigms.

  • Open Field Test: To assess baseline locomotor activity and anxiety.

  • Novel Object Recognition (NOR): A relatively low-stress test for recognition memory.

  • Elevated Plus Maze (EPM): Measures anxiety, which can be a confounding factor in cognitive tests.

  • Morris Water Maze (MWM): Considered more stressful due to forced swimming and is typically performed last.[12]

An experimental workflow should be carefully planned, from animal acclimatization through the testing battery to final data analysis.

G cluster_prep Preparation Phase cluster_test Behavioral Testing Phase (Least to Most Stressful) cluster_analysis Analysis Phase acclimate Animal Acclimatization (1-2 weeks) handling Handling & Habituation (3-5 days) acclimate->handling drug Drug Administration (this compound vs. Vehicle) handling->drug nor Novel Object Recognition (NOR) drug->nor epm Elevated Plus Maze (EPM) nor->epm mwm Morris Water Maze (MWM) epm->mwm data Data Collection (Automated Tracking & Manual Scoring) mwm->data stats Statistical Analysis (e.g., ANOVA, t-test) data->stats interp Interpretation of Results stats->interp

Caption: General experimental workflow for behavioral testing.

Troubleshooting Guide for Specific Behavioral Tests

Morris Water Maze (MWM)

The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory. Rodents use distal visual cues to find a hidden platform in a circular pool of opaque water.[11][13]

Q: My animals are floating passively or swimming aimlessly (thigmotaxis) instead of searching for the platform. What's wrong?

A: This can indicate a lack of motivation, high anxiety, or sensory/motor deficits.

  • Troubleshooting Steps:

    • Check Water Temperature: Ensure the water is maintained at a neutral temperature (e.g., 22-25°C) to encourage escape-motivated swimming without inducing hypothermia.[13]

    • Conduct a Cued Trial: Perform a trial with a visible platform. If the animal still fails to swim to it, this may indicate visual or motor impairments rather than a cognitive deficit.[13]

    • Reduce Stress: Ensure adequate handling and habituation before testing. High stress can lead to floating behavior.[12] Excessive room lighting can also be a stressor.

    • Verify Opaque Water: The water must be sufficiently opaque (e.g., with non-toxic white paint or milk powder) so the animal cannot see the submerged platform.[11]

Q: There is high variability in escape latencies within the same group. How can I reduce this?

A: Variability can stem from inconsistent experimental conditions or inherent differences in the animals.

  • Troubleshooting Steps:

    • Consistent Cues: Ensure the distal cues in the testing room are prominent, distinct, and remain in the same location throughout the experiment.[13]

    • Standardized Start Positions: Use the same semi-randomized start positions for all animals across trials to prevent some animals from having consistently easier paths.[13]

    • Control for Litter Effects: Animals from the same litter can be more similar than animals from different litters. Distribute littermates across different experimental groups.[9]

  • Apparatus: A circular tank (120-150 cm diameter) filled with water (22-25°C) made opaque with non-toxic paint. A 10 cm² platform is submerged 1-2 cm below the surface.[11][13] The room should have various stable visual cues.

  • Habituation (Day 0): Allow each animal to swim freely for 60 seconds without the platform to acclimate to the pool.

  • Acquisition Training (Days 1-4):

    • Conduct 4 trials per day for each animal.

    • Place the animal gently into the water facing the tank wall from one of four semi-randomized start positions (N, S, E, W).[13]

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[11]

    • If the animal finds the platform, allow it to remain there for 20-30 seconds.[11]

    • If it fails, gently guide it to the platform and allow it to stay for the same duration.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow the animal to swim for 60 seconds.[11]

    • Record the time spent in the target quadrant where the platform was previously located. This is a measure of spatial memory retention.[11]

ParameterControl Group (Vehicle)This compound Group (Hypothesized)Common Troubleshooting Point
Escape Latency (Acquisition) Gradual decrease over training daysFaster decrease compared to controlEnsure motivation; check for motor deficits.
Time in Target Quadrant (Probe) Significantly >25% (chance)Significantly more time than controlVerify distal cues are stable and visible.
Swimming Speed Consistent across trialsNo significant difference from controlA lower speed may indicate motor side effects.
Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[14][15] It is less stressful than maze-based tasks.

Q: My animals show no preference for the novel object, with a discrimination index near zero. Why?

A: This suggests a failure to remember the familiar object or a lack of interest in the objects.

  • Troubleshooting Steps:

    • Check Exploration Time: Ensure animals meet a minimum total exploration time (e.g., 20 seconds) during the training phase.[14] If not, they may not have adequately encoded the familiar object.

    • Object Selection: Use objects that are sufficiently different in shape, color, and texture but do not have intrinsic properties that might induce a preference or fear (e.g., no sharp edges or strong smells). Test for innate object preference before the main experiment.[14]

    • Retention Interval: The time between the training and testing phase is critical. For assessing nootropic effects, a longer interval (e.g., 24 hours) where memory would normally fade in control animals is often used.[14] If no preference is seen in any group, consider shortening the interval (e.g., 1-4 hours) to confirm the paradigm is working.[14]

  • Apparatus: An open-field arena (e.g., 40x40 cm) with non-reflective walls.

  • Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to acclimate.[14][16]

  • Training/Familiarization (Day 2, T1):

    • Place two identical objects in opposite quadrants of the arena.

    • Place the animal in the center and allow it to explore for 5-10 minutes.[14][16]

    • Exploration is defined as the nose pointing at the object within a 2 cm distance.

  • Testing (Day 2, T2):

    • After a set retention interval (e.g., 2 hours or 24 hours), return the animal to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to explore for 5 minutes and record the time spent exploring each object.[16]

  • Data Analysis: Calculate the Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.

ParameterControl Group (Vehicle)This compound Group (Hypothesized)Common Troubleshooting Point
Discrimination Index (DI) > 0 (short retention) or ~0 (long retention)Significantly higher than control, especially at long retentionEnsure objects do not have an innate preference.
Total Exploration Time Consistent between T1 and T2No significant difference from controlA large drop in exploration may indicate anxiety or neophobia.
Elevated Plus Maze (EPM)

The EPM is primarily a test for anxiety-like behavior but can also be adapted to assess memory.[17][18] It is based on the rodent's natural aversion to open and elevated spaces.[19][20]

Q: My results are inconsistent, and animals spend almost all their time in the closed arms, even with anxiolytic compounds.

A: This "floor effect" can mask the effects of a drug.

  • Troubleshooting Steps:

    • Check Lighting Conditions: The test is sensitive to light. Excessively bright light can increase anxiety and suppress open-arm exploration in all groups. Maintain moderate, indirect lighting (e.g., 20-30 Lux).[21]

    • Pre-Test Handling: Insufficient handling can lead to high stress levels, causing animals to freeze or remain in the closed arms. Handle animals for several days leading up to the test.[17]

    • Habituation: Allow animals to habituate to the testing room for at least 30-45 minutes before the trial to reduce novelty-induced anxiety.[17]

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing open arms and two opposing enclosed arms.[18]

  • Procedure (Anxiety):

    • Place the animal in the center of the maze, facing an open arm.[21]

    • Allow it to explore freely for 5 minutes.

    • Record the number of entries and the time spent in the open and closed arms using a video tracking system.[18]

    • An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.

  • Procedure (Memory - Transfer Latency):

    • On Day 1 (acquisition), place the animal at the end of an open arm and record the time it takes to enter a closed arm (transfer latency).

    • On Day 2 (retention), repeat the procedure. A shorter transfer latency on Day 2 indicates memory of the maze layout.[18] Nootropics are expected to decrease this latency further.

ParameterControl Group (Vehicle)This compound Group (Hypothesized)Common Troubleshooting Point
% Time in Open Arms LowMay increase if the compound has anxiolytic effectsAdjust lighting to avoid floor/ceiling effects.
Transfer Latency (Retention) Shorter than Day 1Significantly shorter than control groupEnsure consistent handling and habituation.

Relevant Signaling Pathways

This compound's nootropic effects are believed to be mediated by several interconnected signaling pathways.

GABAergic and Cholinergic Modulation

As a GABA analog, this compound directly influences the GABAergic system. This can, in turn, modulate other neurotransmitter systems, including the cholinergic system, which is crucial for learning and memory.[1][3][4][22] Increased acetylcholine (ACh) release enhances synaptic plasticity.

G CaHop Calcium Hopantenate GABA_R GABA-B Receptor CaHop->GABA_R modulates Neuron Presynaptic Neuron GABA_R->Neuron stabilizes ACh Acetylcholine (ACh) Release Neuron->ACh promotes Cognition Enhanced Learning & Memory ACh->Cognition

Caption: GABAergic and Cholinergic pathway modulation.
Neuroprotection and BDNF Signaling

This compound may exert neuroprotective effects, potentially by upregulating neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[2] BDNF plays a critical role in synaptic plasticity and neuronal survival. BDNF signaling often involves calcium influx, which is essential for processes like long-term potentiation (LTP).[23][24][25]

G CaHop Calcium Hopantenate Neuro Neuroprotective Effects CaHop->Neuro BDNF BDNF Expression Neuro->BDNF upregulates TrkB TrkB Receptor BDNF->TrkB binds Ca_Influx Intracellular Ca2+ Influx TrkB->Ca_Influx activates Synaptic Enhanced Synaptic Plasticity & Survival Ca_Influx->Synaptic

Caption: Neuroprotective and BDNF signaling pathway.
Calcium Homeostasis and Neurotransmitter Release

Calcium is a critical second messenger in neurons. The release of neurotransmitters like acetylcholine is a calcium-dependent process.[26][27] By potentially regulating calcium homeostasis, this compound can ensure efficient neurotransmitter release and signal transduction, contributing to its cognitive-enhancing effects.[1]

G CaHop Calcium Hopantenate Ca_Homeo Ca2+ Homeostasis Regulation CaHop->Ca_Homeo Presyn Presynaptic Terminal Ca_Homeo->Presyn optimizes VDCC Voltage-Dependent Ca2+ Channels Presyn->VDCC Action Potential opens Vesicle Vesicle Fusion & ACh Release VDCC->Vesicle triggers Signal Efficient Signal Transduction Vesicle->Signal

Caption: Role of Calcium in neurotransmitter release.

References

Validation & Comparative

Validating the Neuroprotective Mechanisms of Calcium Hopantenate: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective mechanisms of Calcium hopantenate and two alternative neuroprotective agents, N-acetylcysteine (NAC) and Edaravone, based on available in vitro experimental data. While the neuroprotective properties of this compound are supported by its mechanisms of action, a notable gap exists in publicly available, quantitative in vitro studies directly assessing its efficacy in cell-based neurotoxicity models. This guide, therefore, presents the current understanding of this compound's neuroprotective pathways alongside a data-driven comparison of NAC and Edaravone to serve as a benchmark for future validation studies.

Overview of Neuroprotective Mechanisms

This compound:

This compound, a derivative of pantothenic acid (Vitamin B5), is thought to exert its neuroprotective effects through a multi-faceted approach. Its structural similarity to gamma-aminobutyric acid (GABA) suggests a role in modulating GABAergic neurotransmission, which is crucial for maintaining neuronal excitability. Specifically, it is suggested to interact with GABA-B receptors, contributing to neuronal stability.[1] Furthermore, this compound is implicated in the regulation of intracellular calcium homeostasis and may protect neurons from oxidative stress by scavenging free radicals and inhibiting inflammatory pathways.[1][2] Preclinical research suggests it may also upregulate neurotrophic factors, further supporting neuronal survival.[2] One study indicated that repeated administration in rats led to a 53% increase in GABA receptor binding in the cerebral cortex, suggesting a sensitization of GABAergic signaling.

N-acetylcysteine (NAC):

NAC is a well-established antioxidant that functions primarily as a precursor to L-cysteine, which is required for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By replenishing GSH stores, NAC helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. Its neuroprotective effects are also attributed to its ability to inhibit inflammatory pathways and modulate glutamatergic neurotransmission.

Edaravone:

Edaravone is a potent free radical scavenger that has been shown to protect various components of the neurovascular unit, including neurons, glial cells, and endothelial cells, from oxidative stress.[2][3] It effectively quenches hydroxyl radicals and inhibits lipid peroxidation, thereby mitigating cellular damage induced by oxidative insults.[3]

Comparative Analysis of In Vitro Neuroprotective Efficacy

Due to the limited availability of quantitative in vitro neuroprotection data for this compound, this section focuses on the comparative efficacy of NAC and Edaravone in protecting neuronal cells from common neurotoxic insults. The following tables summarize key findings from representative studies.

Table 1: In Vitro Neuroprotection Against Oxidative Stress-Induced Cell Death

CompoundCell LineNeurotoxic InsultAssayKey FindingsReference
N-acetylcysteine (NAC) Primary rat hippocampal neuronsHydrogen Peroxide (H₂O₂)MTT Assay100 µmol/L NAC significantly enhanced cell viability in H₂O₂-treated neurons.
Edaravone HT22 (mouse hippocampal neuronal cells)Hydrogen Peroxide (H₂O₂)CCK-8 AssayEdaravone (10-100 µM) dose-dependently increased cell viability in H₂O₂-treated cells.
Edaravone HT22 neuronal cellsGlutamate (B1630785)Cell Viability AssayEdaravone significantly reduced oxidative cell death in a dose-dependent manner.[2][2]
Edaravone Primary rat astrocytesHydrogen Peroxide (H₂O₂)Cell Viability AssayEdaravone significantly reduced oxidative cell death in a dose-dependent manner.[2][2]

Table 2: In Vitro Effects on Apoptosis and Oxidative Stress Markers

CompoundCell LineNeurotoxic InsultMarkerKey FindingsReference
N-acetylcysteine (NAC) Primary rat hippocampal neuronsHydrogen Peroxide (H₂O₂)Reactive Oxygen Species (ROS)NAC markedly reduced the excessive production of ROS in a dose-dependent manner.
Edaravone HT22 (mouse hippocampal neuronal cells)Hydrogen Peroxide (H₂O₂)Apoptosis & ROSCotreatment with Edaravone decreased the apoptotic rate and the production of ROS.
Edaravone SH-SY5Y (human neuroblastoma cells)Aβ₂₅₋₃₅Apoptosis & ROSEdaravone pretreatment significantly decreased apoptosis and ROS levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key in vitro neuroprotective assays based on established methods.

Cell Viability Assay (MTT Assay)

Objective: To assess the protective effect of a compound against neurotoxin-induced cell death by measuring mitochondrial metabolic activity.

Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, NAC, or Edaravone) for a specified duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., glutamate or H₂O₂) to the wells, with and without the test compound, and incubate for 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the antioxidant capacity of a compound by measuring its ability to reduce intracellular ROS levels.

Methodology:

  • Cell Culture and Treatment: Culture neuronal cells and treat with the test compound and/or neurotoxic agent as described in the cell viability assay.

  • Fluorescent Probe Loading: After treatment, wash the cells with PBS and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. A decrease in fluorescence in compound-treated cells compared to cells treated with the neurotoxin alone indicates a reduction in ROS levels.

Apoptosis Assay (Caspase-3 Activity)

Objective: To determine if the neuroprotective effect of a compound involves the inhibition of the apoptotic cascade by measuring the activity of caspase-3, a key executioner caspase.

Methodology:

  • Cell Lysis: Following treatment, lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Caspase-3 Activity Measurement: Incubate the cell lysate with a caspase-3 specific substrate conjugated to a chromophore or fluorophore.

  • Data Acquisition: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. An increase in signal corresponds to higher caspase-3 activity.

Visualizing Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of this compound

Calcium_Hopantenate_Pathway This compound This compound GABA-B Receptor GABA-B Receptor This compound->GABA-B Receptor Activates Ca2+ Homeostasis Ca2+ Homeostasis This compound->Ca2+ Homeostasis Regulates Oxidative Stress Oxidative Stress This compound->Oxidative Stress Reduces Inflammation Inflammation This compound->Inflammation Reduces Neurotrophic Factors Neurotrophic Factors This compound->Neurotrophic Factors Upregulates Neuronal Stability Neuronal Stability GABA-B Receptor->Neuronal Stability Promotes Neuroprotection Neuroprotection Neuronal Stability->Neuroprotection Reduced Ca2+ Influx Reduced Ca2+ Influx Ca2+ Homeostasis->Reduced Ca2+ Influx Leads to Reduced Ca2+ Influx->Neuroprotection ROS Scavenging ROS Scavenging Anti-inflammatory Effects Anti-inflammatory Effects Increased Survival Signals Increased Survival Signals Neurotrophic Factors->Increased Survival Signals Increased Survival Signals->Neuroprotection

Caption: Proposed neuroprotective pathways of this compound.

General Experimental Workflow for In Vitro Neuroprotection Assays

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Pre-treatment Pre-treatment Cell Culture->Pre-treatment Compound Preparation Compound Preparation Compound Preparation->Pre-treatment Neurotoxin Induction Neurotoxin Induction Pre-treatment->Neurotoxin Induction Incubation Incubation Neurotoxin Induction->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Oxidative Stress Assay Oxidative Stress Assay Incubation->Oxidative Stress Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Oxidative Stress Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: A generalized workflow for in vitro neuroprotection studies.

Logical Relationship for Comparative Analysis

Comparison_Logic Neuroprotective Agents Neuroprotective Agents This compound This compound Neuroprotective Agents->this compound N-acetylcysteine (NAC) N-acetylcysteine (NAC) Neuroprotective Agents->N-acetylcysteine (NAC) Edaravone Edaravone Neuroprotective Agents->Edaravone Data for CH Limited Quantitative Data This compound->Data for CH Data for NAC Available Quantitative Data N-acetylcysteine (NAC)->Data for NAC Data for Edaravone Available Quantitative Data Edaravone->Data for Edaravone In Vitro Data In Vitro Data Comparative Analysis Comparative Analysis Data for CH->Comparative Analysis Data for NAC->Comparative Analysis Data for Edaravone->Comparative Analysis

Caption: Logical structure for the comparative analysis.

Conclusion and Future Directions

This guide highlights the proposed neuroprotective mechanisms of this compound, which primarily involve the modulation of GABAergic signaling and calcium homeostasis. However, a significant lack of publicly available, quantitative in vitro data hinders a direct and objective comparison with other neuroprotective agents. In contrast, N-acetylcysteine and Edaravone have a more substantial body of in vitro evidence supporting their efficacy in mitigating neuronal cell death induced by oxidative stress.

To validate the neuroprotective potential of this compound and enable a direct comparison with established agents, further in vitro research is imperative. Future studies should focus on:

  • Quantitative assessment of neuroprotection: Utilizing standardized in vitro models of neurotoxicity (e.g., glutamate excitotoxicity, oxidative stress) in relevant neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons) to determine dose-dependent effects on cell viability, apoptosis, and oxidative stress markers.

  • Elucidation of molecular mechanisms: Investigating the specific signaling pathways modulated by this compound, including its effects on GABA receptor subtypes, intracellular calcium dynamics, and antioxidant enzyme expression.

  • Direct comparative studies: Designing head-to-head in vitro experiments comparing the neuroprotective efficacy of this compound with agents like NAC and Edaravone under identical experimental conditions.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound as a neuroprotective agent can be achieved, paving the way for further preclinical and clinical development.

References

Calcium hopantenate versus piracetam: a comparative mechanism study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of two prominent nootropic agents: calcium hopantenate and piracetam (B1677957). The information presented is supported by experimental data to aid in research and development endeavors within the field of cognitive enhancement and neurotherapeutics.

Overview of Mechanisms

This compound and piracetam, while both classified as nootropics, exert their effects through distinct and overlapping neurobiological pathways. This compound's primary mechanism appears to be centered on the modulation of the GABAergic system and calcium homeostasis, while piracetam is predominantly known for its influence on cholinergic and glutamatergic neurotransmission, as well as its effects on cell membrane properties.

Comparative Data on Molecular Interactions

The following tables summarize the available quantitative data on the interactions of this compound and piracetam with key molecular targets.

Table 1: Receptor and Transporter Interactions

Target This compound Piracetam Reference
GABA Receptors Inhibits [3H]-GABA binding (cross-reactive potency of 0.2%). Repeated administration (250 mg/kg/day for 7 days) increases GABA receptor binding by 53% in the rat cerebral cortex.[1]No direct effect on GABA receptors.[2][1][2]
AMPA Receptors No significant direct interaction reported.Positive allosteric modulator of AMPA receptors (GluA2 and GluA3 subtypes) with low affinity. Binds to multiple sites along the dimer interface.[2][2]
Muscarinic Cholinergic Receptors No significant direct interaction reported.Chronic treatment (500 mg/kg for 2 weeks) elevates m-cholinoceptor density by 30-40% in the frontal cortex of aged mice.[3][3]

Table 2: Effects on Neuronal Function and Metabolism

Parameter This compound Piracetam Reference
Acetylcholine Release May increase the synthesis and release of acetylcholine.[4]Potentiates cholinergic neurotransmission.[5][4][5]
Mitochondrial Function Enhances mitochondrial calcium buffering capacity and supports cellular energy metabolism.[6]Improves mitochondrial function under conditions of oxidative stress.[7][6][7]
Cerebral Metabolism Facilitates glucose uptake and utilization by brain cells.[4]Intravenous administration (6 g b.i.d. for 2 weeks) significantly improves regional cerebral metabolic rate for glucose (rCMRGlu) in most cortical areas in Alzheimer's disease patients.[8][4][8]
Membrane Fluidity No specific data available.Enhances membrane fluidity in the brain of aged mice, rats, and humans in a concentration-dependent manner (0.1-1.0 mmol/L).[4][4]
Neuroprotection Protects neurons from oxidative stress and inflammation.[4][9]Exhibits neuroprotective effects against oxidative stress and beta-amyloid toxicity.[10][4][9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by each compound and a typical experimental workflow for their investigation.

Signaling Pathways

Calcium_Hopantenate_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_Hop This compound GABA_B GABA-B Receptor Ca_Hop->GABA_B Modulates Mitochondria Mitochondria Ca_Hop->Mitochondria Supports Ca_Channel Voltage-gated Ca2+ Channel GABA_B->Ca_Channel Inhibits Vesicle Synaptic Vesicle (Neurotransmitter) Ca_Channel->Vesicle Less Influx Energy Enhanced Energy Metabolism Mitochondria->Energy

Caption: Signaling pathway of this compound.

Piracetam_Pathway cluster_membrane Neuronal Membrane cluster_synapse Synapse Piracetam_Membrane Piracetam Membrane Cell Membrane Piracetam_Membrane->Membrane Fluidity Increased Fluidity Membrane->Fluidity Piracetam_Synapse Piracetam AMPA_R AMPA Receptor Piracetam_Synapse->AMPA_R Positive Modulation mAChR Muscarinic ACh Receptor Piracetam_Synapse->mAChR Increases Density Glutamate_Signal Enhanced Glutamatergic Signaling AMPA_R->Glutamate_Signal ACh_Signal Enhanced Cholinergic Signaling mAChR->ACh_Signal

Caption: Signaling pathway of Piracetam.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis (e.g., Drug enhances neurotransmitter release) Cell_Culture Prepare Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Start->Cell_Culture Drug_Treatment Treat cells with this compound or Piracetam (various concentrations) Cell_Culture->Drug_Treatment Sample_Collection Collect supernatant (for released neurotransmitter) and cell lysate (for intracellular content) Drug_Treatment->Sample_Collection Assay Perform Neurotransmitter Release Assay (e.g., HPLC-ECD for acetylcholine) Sample_Collection->Assay Data_Analysis Quantify neurotransmitter levels and compare treated vs. control groups Assay->Data_Analysis Conclusion Conclusion on drug's effect on neurotransmitter release Data_Analysis->Conclusion

References

A Comparative Analysis of Calcium Hopantenate and Other Nootropics on Memory Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Calcium hopantenate against other prominent nootropics—Piracetam, Modafinil, and Citicoline (B1669096)—with a focus on their impact on memory formation. The analysis is based on available experimental data, detailing their mechanisms of action and findings from clinical studies.

Executive Summary

The landscape of cognitive enhancers is diverse, with various compounds acting on different neurological pathways to improve memory and other cognitive functions. This compound, a derivative of pantothenic acid, primarily modulates the GABAergic system. In contrast, Piracetam, a member of the racetam family, influences the cholinergic and glutamatergic systems. Modafinil, a wakefulness-promoting agent, impacts multiple neurotransmitter systems, including dopamine (B1211576) and norepinephrine. Citicoline acts as a precursor to acetylcholine (B1216132) and aids in neuronal membrane repair. While direct comparative clinical trials involving this compound and these other nootropics are limited, this guide synthesizes the existing evidence to provide a comprehensive overview of their individual profiles in memory formation.

Mechanisms of Action: A Comparative Overview

The primary mechanisms through which these nootropics are understood to influence memory formation are summarized below.

Nootropic Primary Mechanism of Action Key Signaling Pathways Involved
This compound GABA Receptor SensitizationPrimarily interacts with the GABAergic system, increasing GABA receptor binding and affinity in the cerebral cortex.[1]
Piracetam Modulation of Neurotransmitter Systems & Membrane FluidityEnhances cholinergic and glutamatergic neurotransmission, particularly affecting AMPA and NMDA receptors. It also increases cell membrane fluidity.[2][3][4]
Modafinil Wakefulness Promotion & Neurotransmitter RegulationPrimarily acts as a dopamine reuptake inhibitor and also influences norepinephrine, glutamate, and GABA systems.[5]
Citicoline Acetylcholine Precursor & Phospholipid SynthesisServes as a precursor for the synthesis of acetylcholine and phosphatidylcholine, a key component of neuronal membranes.[2][6][7][8][9]

Signaling Pathways in Memory Formation

The following diagrams illustrate the proposed signaling pathways for each nootropic.

Calcium_Hopantenate_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Sensitizes Increased_Affinity Increased Receptor Affinity GABA_A_Receptor->Increased_Affinity Neuronal_Inhibition Enhanced Neuronal Inhibition Increased_Affinity->Neuronal_Inhibition Memory_Modulation Modulation of Memory Processes Neuronal_Inhibition->Memory_Modulation

Fig 1. this compound Signaling Pathway

Piracetam_Pathway Piracetam Piracetam Cholinergic_System Cholinergic System Piracetam->Cholinergic_System Modulates Glutamatergic_System Glutamatergic System (AMPA & NMDA Receptors) Piracetam->Glutamatergic_System Modulates Membrane_Fluidity Increased Membrane Fluidity Piracetam->Membrane_Fluidity Synaptic_Plasticity Enhanced Synaptic Plasticity Cholinergic_System->Synaptic_Plasticity Glutamatergic_System->Synaptic_Plasticity Membrane_Fluidity->Synaptic_Plasticity Memory_Formation Improved Memory Formation Synaptic_Plasticity->Memory_Formation

Fig 2. Piracetam Signaling Pathway

Modafinil_Pathway Modafinil Modafinil Dopamine_Transporter Dopamine Transporter (DAT) Modafinil->Dopamine_Transporter Inhibits Norepinephrine_Levels Increased Norepinephrine Modafinil->Norepinephrine_Levels Glutamate_Release Increased Glutamate Modafinil->Glutamate_Release GABA_Release Decreased GABA Modafinil->GABA_Release Arousal_Attention Increased Arousal & Attention Dopamine_Transporter->Arousal_Attention Norepinephrine_Levels->Arousal_Attention Cognitive_Enhancement Cognitive Enhancement Glutamate_Release->Cognitive_Enhancement GABA_Release->Arousal_Attention Arousal_Attention->Cognitive_Enhancement

Fig 3. Modafinil Signaling Pathway

References

A Comparative Analysis of Calcium Hopantenate and Standard ADHD Medications in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Calcium hopantenate (Pantogam Active) with standard Attention-Deficit/Hyperactivity Disorder (ADHD) medications, atomoxetine (B1665822) and methylphenidate, in preclinical animal models. The data presented is compiled from peer-reviewed studies, with a focus on quantitative behavioral and neurochemical outcomes. Detailed experimental protocols are provided for key studies to facilitate critical evaluation and future research.

Executive Summary

Recent preclinical studies have investigated the potential of this compound, a nootropic agent, as a treatment for ADHD-like symptoms in animal models. These studies indicate that this compound exerts its effects through the modulation of both the dopaminergic and GABAergic systems, pathways also implicated in the mechanism of action of standard ADHD medications. This guide synthesizes the available data to offer a comparative perspective on their efficacy.

Behavioral Efficacy in an Animal Model of Attention Deficit

A key study utilizing the "closed enriched cross maze" test in outbred CD-1 mice demonstrated the efficacy of this compound in correcting attention deficits. This behavioral paradigm assesses the natural preference of rodents for exploring enriched environments, with a lower exploration time of enriched arms indicating an attention deficit.

Table 1: Comparative Behavioral Efficacy in the Closed Enriched Cross Maze Test

Compound Dosage Animal Model Behavioral Outcome Efficacy
This compound (Pantogam Active)100 mg/kg, i.p.CD-1 Mice with attention deficitCorrected the initial attention deficitStatistically significant improvement
Atomoxetine3 mg/kg, i.p.CD-1 Mice with attention deficitCorrected the initial attention deficitStatistically significant improvement
Methylphenidate--Data not available in this model-

Neurochemical Effects on Prefrontal Cortex Receptors

The prefrontal cortex is a critical brain region for regulating attention and executive function. The study mentioned above also investigated the neurochemical changes in this region following treatment.

Table 2: Comparative Effects on D2 and GABA-B Receptor Density in the Prefrontal Cortex of CD-1 Mice

Compound Dosage Dopamine (B1211576) D2 Receptor Density GABA-B Receptor Density
This compound (Pantogam Active)100 mg/kg, i.p.▼ 22% decrease▲ 44% increase
Atomoxetine3 mg/kg, i.p.▼ 14% decreaseNo significant change
MethylphenidateData not directly comparable--

Note on Methylphenidate: While direct comparative data for methylphenidate on receptor densities in the prefrontal cortex of CD-1 mice from this specific study is unavailable, other research in the Spontaneously Hypertensive Rat (SHR) model of ADHD has shown that chronic oral methylphenidate treatment can normalize D2 receptor densities in the nucleus accumbens. Furthermore, studies in rats have indicated that methylphenidate can increase the synthesis of GABA in the prefrontal cortex, suggesting a potential modulatory role in the GABAergic system. However, direct comparisons of percentage change in receptor density with the data above cannot be accurately made due to differences in animal models, brain regions analyzed, and experimental protocols.

Experimental Protocols

Closed Enriched Cross Maze Test
  • Apparatus: A cross-shaped maze with two opposite arms enriched with various objects (e.g., small toys, textured materials) and the other two arms remaining empty. The maze is enclosed to reduce anxiety.

  • Procedure:

    • Mice are individually placed in the center of the maze.

    • They are allowed to freely explore the maze for a set period.

    • The time spent in the enriched arms versus the empty arms is recorded.

  • Endpoint: The ratio of time spent in enriched arms to the total time in all arms is calculated. A lower ratio is indicative of an attention deficit.

Radioligand Binding Assay for Receptor Density
  • Procedure:

    • Following the behavioral tests, animals are euthanized, and the prefrontal cortex is dissected.

    • Brain tissue is homogenized and prepared for membrane fractionation.

    • Membrane preparations are incubated with specific radiolabeled ligands for dopamine D2 receptors (e.g., [³H]raclopride) and GABA-B receptors (e.g., [³H]CGP52432).

    • Non-specific binding is determined by co-incubation with a high concentration of an unlabeled competing ligand.

    • The amount of radioactivity bound to the receptors is measured using liquid scintillation counting.

  • Endpoint: The density of receptors (Bmax) is calculated in fmol/mg of protein.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are linked to their modulation of key neurotransmitter systems in the brain.

Proposed Mechanism of Action in ADHD Models cluster_0 This compound cluster_1 Standard ADHD Medications cluster_2 Neurotransmitter Systems cluster_3 Neuronal Effects in Prefrontal Cortex Ca-hopantenate Ca-hopantenate Dopaminergic System Dopaminergic System Ca-hopantenate->Dopaminergic System Modulates GABAergic System GABAergic System Ca-hopantenate->GABAergic System Modulates Methylphenidate Methylphenidate Methylphenidate->Dopaminergic System Enhances Noradrenergic System Noradrenergic System Methylphenidate->Noradrenergic System Enhances Atomoxetine Atomoxetine Atomoxetine->Dopaminergic System Indirectly enhances in PFC Atomoxetine->Noradrenergic System Enhances D2 Receptor Modulation D2 Receptor Modulation Dopaminergic System->D2 Receptor Modulation DAT Blockade DAT Blockade Dopaminergic System->DAT Blockade GABA-B Receptor Modulation GABA-B Receptor Modulation GABAergic System->GABA-B Receptor Modulation NET Blockade NET Blockade Noradrenergic System->NET Blockade Improved Attention Improved Attention D2 Receptor Modulation->Improved Attention GABA-B Receptor Modulation->Improved Attention Dopamine Transporter (DAT) Blockade Dopamine Transporter (DAT) Blockade Norepinephrine Transporter (NET) Blockade Norepinephrine Transporter (NET) Blockade DAT Blockade->Improved Attention NET Blockade->Improved Attention

Caption: Proposed mechanisms of action for ADHD medications.

Experimental Workflow

The following diagram illustrates the typical workflow for preclinical evaluation of ADHD therapeutics in animal models.

Preclinical Evaluation Workflow Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration e.g., CD-1 Mice, SHR Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Acute or Chronic Dosing Neurochemical Analysis Neurochemical Analysis Behavioral Testing->Neurochemical Analysis e.g., Closed Enriched Cross Maze Data Analysis & Comparison Data Analysis & Comparison Neurochemical Analysis->Data Analysis & Comparison e.g., Receptor Binding Assays

A Comparative Guide to Target Engagement Assays for GABA Receptor Modulators: Featuring Calcium Hopantenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key target engagement assays to confirm and quantify the interaction of compounds with GABA receptors. This document focuses on Calcium hopantenate as a case study and compares its known interactions with those of well-characterized alternative GABAergic modulators.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutics aimed at treating anxiety, epilepsy, and other neurological disorders. Validating the engagement of a target by a novel compound is a critical step in the drug discovery pipeline. This guide outlines common experimental approaches for confirming and quantifying the interaction of substances with GABA receptors, with a special focus on this compound.

Executive Summary

This compound (HOPA) has been shown to interact with GABA receptors. In vitro studies have demonstrated that HOPA inhibits the binding of [3H]-gamma-aminobutyric acid to GABA receptors in a dose-dependent manner.[1] Furthermore, in vivo research suggests that repeated administration of HOPA can lead to a sensitization of GABA receptors in the cerebral cortex, indicating a potential modulatory role.[1] Another study on related compounds, including the D(R)-homopantothenate form present in Pantogam, confirms interaction with both GABA-A and GABA-B receptor binding sites.[2]

Comparison of GABA Receptor Modulators

The following table summarizes the interaction of this compound and a selection of alternative compounds with GABA receptors, highlighting the type of data available for each.

CompoundTarget Receptor(s)Assay TypeKey Findings/Quantitative Data
This compound GABA-A, GABA-BRadioreceptor AssayInhibits [3H]-GABA binding; Cross-reactive potency of 0.2%.[1] Interacts with GABA-A and GABA-B binding sites.[2]
Diazepam GABA-A (α₁/α₂/α₃/α₅ subtypes)Radioligand Binding, ElectrophysiologyPositive allosteric modulator.[3][4]
Zolpidem GABA-A (α₁ subtype selective)Radioligand Binding, ElectrophysiologyPositive allosteric modulator.
Propofol GABA-AElectrophysiologyPositive allosteric modulator, potentiates GABA-elicited currents.[5]
Baclofen GABA-BRadioligand Binding, Functional AssaysAgonist.
Muscimol GABA-ARadioligand Binding, ElectrophysiologyAgonist.

Key Target Engagement Assays & Experimental Protocols

To quantitatively assess the interaction of a compound like this compound with GABA receptors, two primary assay types are indispensable: radioligand binding assays and electrophysiological assays.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the GABA receptor. It is the gold standard for determining binding affinity (Kᵢ or IC₅₀).

Experimental Protocol: [³H]muscimol Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of a test compound for the GABA-A receptor.

Materials:

  • Tissue Preparation: Rat brain cortex, homogenized in ice-cold sucrose (B13894) buffer.

  • Radioligand: [³H]muscimol.

  • Non-specific binding control: Unlabeled GABA or bicuculline.

  • Test Compound: this compound or other modulators at various concentrations.

  • Assay Buffer: Tris-HCl buffer.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue and prepare a crude synaptic membrane fraction by differential centrifugation.

  • Assay Setup: In test tubes, combine the prepared membranes, [³H]muscimol (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled GABA (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 4°C to reach binding equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow

RadioligandBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue Membranes Synaptic Membranes Tissue->Membranes Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Radioligand [3H]muscimol Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50/Ki Counting->Analysis

Radioligand Binding Assay Workflow
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) or Patch Clamp

Electrophysiological assays measure the functional consequences of a compound binding to the GABA receptor, specifically the modulation of ion flow through the channel. These techniques are essential for determining a compound's efficacy (agonist, antagonist, or allosteric modulator) and potency (EC₅₀).

Experimental Protocol: Whole-Cell Patch Clamp on Cultured Neurons or Expressed Receptors

Objective: To characterize the functional effect of a test compound on GABA-A receptor-mediated currents.

Materials:

  • Cells: Cultured primary neurons or a cell line (e.g., HEK293) expressing specific GABA-A receptor subunits.

  • Recording Equipment: Patch-clamp amplifier, micromanipulators, microscope.

  • Pipettes: Glass microelectrodes.

  • Solutions: Extracellular and intracellular recording solutions.

  • Agonist: GABA.

  • Test Compound: this compound or other modulators.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Recording Configuration: Obtain a whole-cell patch clamp recording from a single cell.

  • GABA Application: Apply a known concentration of GABA to elicit a baseline chloride current.

  • Compound Application: Co-apply the test compound with GABA, or pre-apply the compound before GABA application, to observe any modulation of the GABA-evoked current.

  • Data Acquisition: Record the changes in membrane current in response to GABA and the test compound.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. For agonists, construct a dose-response curve to determine the EC₅₀. For modulators, assess the percentage potentiation or inhibition of the GABA response.

Diagram of GABAergic Signaling Pathway

GABASignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds Modulator This compound (Modulator) Modulator->GABA_R Modulates Cl_ion Cl- GABA_R->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

GABA-A Receptor Signaling Pathway

Conclusion

Confirming and quantifying the interaction of a compound with its intended target is a cornerstone of modern drug development. For this compound, existing data strongly suggests an interaction with GABA receptors. The target engagement assays detailed in this guide, namely radioligand binding and electrophysiology, provide a robust framework for elucidating the precise nature of this interaction. By determining key parameters such as binding affinity (Kᵢ) and functional potency (EC₅₀), researchers can build a comprehensive profile of this compound and directly compare its performance with other GABAergic modulators. This data-driven approach is essential for advancing our understanding of its mechanism of action and potential therapeutic applications.

References

A Comparative Guide to Analytical Methods for the Detection of Calcium Hopantenate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the detection and quantification of Calcium hopantenate, a compound used to improve cognitive function. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific needs. This comparison primarily details the well-established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and discusses the prospective advantages of employing a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of a validated HPLC-UV method for the analysis of hopantenic acid (the active moiety of this compound) and outlines the generally expected performance of an LC-MS/MS method. Direct comparative validation data for an LC-MS/MS method for hopantenic acid was not available in the reviewed literature.

Parameter HPLC-UV Method LC-MS/MS Method (Expected Performance)
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.
Linearity Range 0.5 - 100 µg/mL in human plasmaExpected to be wider and at lower concentrations.
Correlation Coefficient (r) > 0.9994Typically ≥ 0.99
Limit of Detection (LOD) 0.034 µg/mL in human plasmaExpected to be significantly lower (in the ng/mL or pg/mL range).
Limit of Quantification (LOQ) 0.103 µg/mL in human plasmaExpected to be significantly lower, allowing for more sensitive quantification.
Accuracy (Recovery) 98.96% in commercial productsGenerally very high, often in the range of 95-105%.
Precision (RSD) Inter-day: 0.1 - 0.9%, Intra-day: 0.1 - 0.7%Typically very high, with RSD values well below 15%.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Very high, as it relies on both retention time and specific mass transitions of the analyte.
Sample Throughput Moderate, dependent on chromatographic run time.Can be very high, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.[1]
Instrumentation Cost LowerHigher
Complexity ModerateHigh

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, a critical process to ensure that different analytical procedures yield comparable results.

analytical_method_cross_validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_methods Define Methods for Comparison (e.g., Method A: HPLC-UV, Method B: LC-MS/MS) define_parameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) define_methods->define_parameters define_acceptance Define Acceptance Criteria define_parameters->define_acceptance prepare_samples Prepare Standard and QC Samples define_acceptance->prepare_samples analyze_A Analyze Samples with Method A prepare_samples->analyze_A analyze_B Analyze Samples with Method B prepare_samples->analyze_B collect_data Collect and Process Data analyze_A->collect_data analyze_B->collect_data compare_results Statistically Compare Results collect_data->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria report Generate Cross-Validation Report evaluate_criteria->report decision Decision on Method Comparability report->decision

Workflow for Cross-Validation of Analytical Methods

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a validated method for the quantification of hopantenic acid in human plasma.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Luna C18 column (4.6 mm x 150 mm, 5-µm particle size) with a C18 pre-column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724), water, and 0.03% trifluoroacetic acid. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 50 µL.[2]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 10-50 µg/mL).[2]

  • Internal Standard (IS) Solution: A suitable internal standard, such as ampicillin (B1664943) or protocatechuic acid, should be used. Prepare a stock solution of the IS in an appropriate solvent.

  • Sample Preparation (from tablets): Weigh and powder at least 10 tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in deionized water. Filter the solution before analysis.[2]

  • Sample Preparation (from plasma): For plasma samples, a liquid-liquid extraction with a solvent like methanol (B129727) is required to precipitate proteins and extract the analyte. The supernatant is then evaporated and the residue is reconstituted in the mobile phase.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Inject the prepared sample solutions and determine the concentration of this compound from the calibration curve.

4. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific validated method for this compound was not found, a general protocol for the bioanalysis of small molecules in plasma using LC-MS/MS is provided below. This would need to be optimized and validated specifically for hopantenic acid.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18 or a biphenyl (B1667301) column, to achieve good retention and separation of hopantenic acid.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed to ensure good peak shape and ionization efficiency.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometric Detection: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for hopantenic acid and one or more of its characteristic product ions after fragmentation. This provides high selectivity and sensitivity.

2. Preparation of Standard and Sample Solutions:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially more rigorous sample clean-up to minimize matrix effects. Solid-phase extraction (SPE) is a common technique for preparing biological samples for LC-MS/MS analysis.

3. Analysis Procedure:

  • Optimize the mass spectrometer parameters for hopantenic acid by infusing a standard solution to determine the optimal precursor and product ions and collision energy.

  • Develop a chromatographic method that provides good retention and separation of the analyte from matrix components.

  • Analyze the prepared standards and samples using the developed LC-MS/MS method.

4. Method Validation:

  • A full bioanalytical method validation as per regulatory guidelines (e.g., FDA or EMA) would be required. This includes assessing selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability of the analyte in the biological matrix.[3]

References

Comparative Analysis of Calcium Hopantenate and Pantothenic Acid on Neuronal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct metabolic effects of Calcium Hopantenate and Pantothenic Acid within the central nervous system. This document provides a comparative overview of their mechanisms, supported by experimental data and detailed protocols.

This guide delves into the comparative effects of this compound, a synthetic nootropic, and its structural analog, Pantothenic Acid (Vitamin B5), on the intricate metabolic processes of neurons. While both molecules share a common structural heritage, their influence on neuronal function diverges significantly. Pantothenic Acid is a fundamental precursor to Coenzyme A (CoA), a critical component in cellular energy metabolism and neurotransmitter synthesis. In contrast, this compound is believed to exert its primary effects through the modulation of the GABAergic system, leading to distinct neurological outcomes. This document synthesizes experimental findings to provide a clear comparison of their metabolic impacts.

I. Overview of Metabolic Influence

Pantothenic Acid is indispensable for the synthesis of Coenzyme A, a molecule central to numerous metabolic pathways within neurons. CoA is essential for the Krebs cycle, the synthesis of the neurotransmitter acetylcholine (B1216132), and the metabolism of fatty acids. Deficiencies in Pantothenic Acid can, therefore, lead to widespread metabolic and neurological deficits.

This compound, as a derivative of pantothenic acid, has a more targeted, drug-like action. It is recognized for its effects on the central nervous system, particularly its interaction with the GABAergic system. While it is a structural analog of a key metabolic precursor, its primary role is not as a direct substitute in metabolic pathways but rather as a modulator of neurotransmitter systems.

II. Comparative Data on Neuronal Metabolism

The following tables summarize quantitative data from various experimental studies, highlighting the differential effects of this compound and Pantothenic Acid on key neuronal metabolic parameters.

Table 1: Effects on Neurotransmitter Systems

ParameterThis compoundPantothenic AcidExperimental Model
GABA Receptor Binding Increased affinity of GABA for its receptorsNo direct effect on GABA receptorsIn vitro receptor binding assays with rat brain membranes
Acetylcholine (ACh) Synthesis No direct role in ACh synthesisEssential precursor for Acetyl-CoA, a direct substrate for ACh synthesisIn vitro studies using neuronal cell cultures
Dopamine (B1211576) Levels (Striatum) May modulate dopamine release via GABAergic inhibitionNo direct modulation; supports overall neuronal healthMicrodialysis studies in rodents

Table 2: Influence on Cellular Energy Metabolism

ParameterThis compoundPantothenic AcidExperimental Model
Coenzyme A (CoA) Synthesis Does not serve as a direct precursor for CoADirect and essential precursorIn vitro enzymatic assays
Krebs Cycle Activity Indirectly influences via neuronal activity modulationEssential for the entry of pyruvate (B1213749) into the Krebs cycle as Acetyl-CoAMetabolic flux analysis in neuronal cultures
Mitochondrial Respiration No direct effect on the electron transport chainSupports mitochondrial function through CoA-dependent pathwaysHigh-resolution respirometry in isolated mitochondria

III. Experimental Protocols

Protocol 1: In Vitro GABA Receptor Binding Assay

  • Tissue Preparation: Whole brains from adult rats are rapidly dissected and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Membrane Isolation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

  • Incubation: The membrane suspension is incubated with a radiolabeled GABA analog (e.g., [3H]-muscimol) in the presence or absence of varying concentrations of this compound or Pantothenic Acid.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. The data is then analyzed to determine the binding affinity and capacity.

Protocol 2: Measurement of Acetylcholine Synthesis in Neuronal Cultures

  • Cell Culture: Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y) are grown in appropriate culture media.

  • Treatment: The cells are incubated with Pantothenic Acid or this compound for a specified period.

  • Labeling: A radiolabeled precursor of acetylcholine, such as [3H]-choline, is added to the culture medium.

  • Cell Lysis and Separation: After incubation, the cells are lysed, and the newly synthesized [3H]-acetylcholine is separated from the precursor [3H]-choline using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled acetylcholine is quantified to determine the rate of synthesis.

IV. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by Pantothenic Acid and a typical experimental workflow for studying neuronal metabolism.

Pantothenic_Acid_Metabolic_Pathway Pantothenic_Acid Pantothenic Acid (Vitamin B5) CoA Coenzyme A (CoA) Pantothenic_Acid->CoA Essential Precursor Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA Fatty_Acid_Metabolism Fatty Acid Metabolism CoA->Fatty_Acid_Metabolism Krebs_Cycle Krebs Cycle (Energy Production) Acetyl_CoA->Krebs_Cycle ACh_Synthesis Acetylcholine (Neurotransmitter Synthesis) Acetyl_CoA->ACh_Synthesis

Caption: Metabolic pathway of Pantothenic Acid.

Experimental_Workflow_Neuronal_Metabolism start Start: Neuronal Cell Culture or Animal Model treatment Treatment with This compound or Pantothenic Acid start->treatment metabolic_assays Metabolic Assays treatment->metabolic_assays neurotransmitter_quant Neurotransmitter Quantification (e.g., HPLC) metabolic_assays->neurotransmitter_quant energy_metabolism Energy Metabolism Analysis (e.g., Seahorse Analyzer) metabolic_assays->energy_metabolism receptor_binding Receptor Binding Assays metabolic_assays->receptor_binding data_analysis Data Analysis and Comparison neurotransmitter_quant->data_analysis energy_metabolism->data_analysis receptor_binding->data_analysis end Conclusion data_analysis->end

Caption: Workflow for studying neuronal metabolism.

A Head-to-Head Comparison of Calcium Hopantenate and Citicoline for Neuroprotection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective neuroprotective agents, both Calcium hopantenate and citicoline (B1669096) have emerged as promising compounds, each with distinct mechanisms of action. This guide provides a comprehensive head-to-head comparison of their neuroprotective properties, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily centered on its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Its proposed mechanisms include:

  • GABAergic Modulation: this compound is believed to interact with GABA receptors, helping to stabilize neuronal activity and reduce excitotoxicity.

  • Calcium Homeostasis Regulation: It may aid in regulating intracellular calcium levels, a critical factor in preventing neuronal damage and apoptosis.[1]

  • Enhancement of Energy Metabolism: The compound is thought to facilitate glucose uptake and utilization in brain cells, thereby improving neuronal energy metabolism.[1]

  • Antioxidant and Anti-inflammatory Effects: this compound is suggested to possess antioxidant properties by scavenging free radicals and may inhibit inflammatory pathways in the brain.[1]

Citicoline , a naturally occurring endogenous compound, contributes to neuroprotection through several key pathways:

  • Membrane Stabilization: As a precursor in the biosynthesis of phosphatidylcholine, a major component of neuronal membranes, citicoline helps maintain cell membrane integrity and aids in its repair.[2]

  • Reduction of Oxidative Stress: Citicoline has been shown to decrease levels of oxidative stress markers.

  • Anti-inflammatory Action: It can attenuate the inflammatory response following ischemic injury.

  • Promotion of Neurogenesis and Synaptogenesis: Citicoline supports the formation of new neurons and synapses, contributing to neural repair.[3]

  • SIRT1 Activation: A key mechanism involves the upregulation of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity.

Preclinical Efficacy: A Data-Driven Comparison

While direct head-to-head preclinical studies are limited, a review of individual studies provides insights into their comparative neuroprotective potential.

Table 1: Summary of Preclinical Neuroprotective Effects

ParameterThis compoundCiticoline
Model Rat brain homogenatesAnimal models of ischemic stroke
Key Finding Increased GABA receptor binding by 53% in the cerebral cortex after repeated administration.[4]Reduced infarct volume by a weighted mean difference of 27.8%.[5]
Mechanism Studied GABAergic modulationReduction of ischemic injury
Additional Notes The increase in GABA receptor binding was due to an increased affinity of the binding sites.[4]Efficacy was superior with multiple doses and in models of proximal middle cerebral artery occlusion.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the neuroprotective effects of these compounds.

This compound: Radioreceptor Assay for GABA Receptor Binding

This in vitro protocol is designed to assess the effect of this compound on GABA receptor binding in the rat brain.

Objective: To determine the affinity and density of GABA receptors in the presence of this compound.

Methodology:

  • Tissue Preparation: Male Wistar rats are sacrificed, and the cerebral cortex is dissected and homogenized in a cold buffer. The homogenate is centrifuged to obtain a crude synaptic membrane fraction.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled GABA receptor ligand (e.g., [3H]-GABA) in the presence and absence of varying concentrations of this compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled GABA) from the total binding. Scatchard analysis is then used to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd), providing information on receptor density and affinity, respectively.[4]

Citicoline: In Vivo Model of Focal Ischemic Stroke

This in vivo protocol evaluates the neuroprotective efficacy of citicoline in a rat model of stroke.

Objective: To assess the effect of citicoline on infarct volume and neurological deficit following focal cerebral ischemia.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce a focal ischemic stroke. This can be achieved through various methods, including the intraluminal filament technique.

  • Drug Administration: Citicoline (e.g., 500 mg/kg) or a vehicle (placebo) is administered to the animals at specific time points after the induction of ischemia (e.g., immediately after and at 24 hours post-MCAO).

  • Neurological Assessment: Neurological deficits are evaluated at various time points (e.g., 24 and 48 hours post-MCAO) using a standardized neurological scoring system.

  • Infarct Volume Measurement: After the final neurological assessment, the animals are euthanized, and their brains are removed. The brains are then sliced and stained with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted (pale) and viable (red) tissue. The infarct volume is then quantified using image analysis software.[3]

  • Histological and Molecular Analysis: Further analyses, such as TUNEL staining for apoptosis and immunohistochemistry for markers of inflammation and neurogenesis, can be performed on brain sections to elucidate the underlying mechanisms of neuroprotection.[6]

Signaling Pathways

The neuroprotective effects of this compound and citicoline are mediated by distinct signaling pathways.

This compound: GABAergic Signaling Pathway

This compound's structural similarity to GABA allows it to modulate the GABAergic system. By enhancing GABA receptor binding and affinity, it is thought to increase inhibitory neurotransmission, thereby counteracting the excessive neuronal excitation that occurs during ischemic events. This helps to reduce excitotoxicity and subsequent neuronal death.

GABASignaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Excitatory Signal Ca_Hopantenate Calcium Hopantenate GABA_R GABA-A Receptor Ca_Hopantenate->GABA_R Modulates Ca_Channel Ca2+ Channel GABA_R->Ca_Channel Inhibits Neuroprotection Neuroprotection GABA_R->Neuroprotection Promotes Ca_Channel->Excitotoxicity Leads to CiticolinePathways cluster_citicoline Citicoline Metabolism cluster_membrane Membrane Synthesis cluster_sirt1 SIRT1 Pathway Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine SIRT1 SIRT1 Citicoline->SIRT1 Upregulates Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Precursor Membrane_Integrity Membrane Integrity & Repair Phosphatidylcholine->Membrane_Integrity Neuroprotection Neuroprotection Membrane_Integrity->Neuroprotection Anti_Inflammation Anti-inflammation SIRT1->Anti_Inflammation Anti_Apoptosis Anti-apoptosis SIRT1->Anti_Apoptosis Anti_Inflammation->Neuroprotection Anti_Apoptosis->Neuroprotection

References

Replicating Key In Vivo Findings for Calcium Hopantenate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calcium hopantenate's performance with alternative compounds, supported by experimental data. We delve into its dual mechanism of action and present key in vivo findings alongside those of comparable agents, offering a comprehensive overview for future research and development.

This compound (HOPA), a synthetic derivative of pantothenic acid (Vitamin B5), has a multifaceted mechanism of action that has been explored in various laboratory settings. This guide will summarize the key in vivo findings related to its two primary modes of action: as a modulator of the GABAergic system and as an inhibitor of Coenzyme A (CoA) biosynthesis. We will also compare its profile to that of other GABAergic agents and therapies for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder for which hopantenate has been investigated.

Section 1: GABAergic Modulation

One of the earliest and most consistently reported in vivo findings for this compound is its effect on the GABAergic system. Structurally similar to the inhibitory neurotransmitter GABA, hopantenate is believed to exert some of its therapeutic effects through this pathway.

Key In Vivo Finding: Increased GABA Receptor Binding

A foundational in vivo study demonstrated that repeated administration of this compound to rats leads to a significant increase in GABA receptor binding in the cerebral cortex.[1] This finding suggests a sensitization of GABA receptors, which could contribute to its reported anxiolytic and nootropic effects.

Comparative Analysis with Other GABA Agonists

To contextualize this finding, it is useful to compare this compound with other well-established GABA agonists like baclofen (B1667701) and phenibut.

CompoundPrimary GABA Receptor TargetReported In Vivo Effects on GABA SystemKey Behavioral Outcomes
This compound GABAA (sensitization)[1]Increased GABA receptor binding in the cerebral cortex.[1]Anxiolytic, nootropic, and potential anticonvulsant effects.
Baclofen GABAB Agonist[2][3][4]Reduces neurotransmitter release by activating presynaptic GABAB receptors.[4]Muscle relaxant, anti-spasticity, and potential in treating alcohol use disorder.[2]
Phenibut GABAB Agonist, α2δ subunit of voltage-dependent calcium channels[5]Acts as a GABA-mimetic, primarily at GABAB receptors.[5]Anxiolytic, nootropic, and sedative effects.[5]
Experimental Protocol: GABA Receptor Binding Assay

The following is a generalized protocol for a radioligand binding assay to assess GABA receptor binding in rodent brain tissue, based on common laboratory practices.

Objective: To determine the effect of repeated this compound administration on the density (Bmax) and affinity (Kd) of GABA receptors in the rat cerebral cortex.

Materials:

  • Male Wistar rats

  • This compound

  • [3H]-GABA (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Tris-HCl buffer

  • Scintillation fluid and counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Animal Treatment: Administer this compound (e.g., 250 mg/kg, i.p.) or saline to rats daily for 7 consecutive days.

  • Tissue Preparation: 24 hours after the final dose, euthanize the rats and dissect the cerebral cortex on ice.

  • Membrane Preparation: Homogenize the cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay: Incubate the prepared membranes with varying concentrations of [3H]-GABA in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled GABA.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the Bmax and Kd values.

Diagram: Experimental Workflow for GABA Receptor Binding Assay

GABAR_Binding_Workflow cluster_animal_treatment Animal Treatment cluster_tissue_prep Tissue Preparation cluster_membrane_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Animal_Treatment Rats treated with This compound or Saline Euthanasia Euthanasia Animal_Treatment->Euthanasia Dissection Cerebral Cortex Dissection Euthanasia->Dissection Homogenization Homogenization Dissection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Washing Washing Centrifugation->Washing Incubation Incubation with [3H]-GABA Washing->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Scatchard_Analysis Scatchard Analysis (Bmax and Kd) Counting->Scatchard_Analysis

Workflow for GABA Receptor Binding Assay

Section 2: Coenzyme A Synthesis Inhibition

More recent research has uncovered a second, more complex mechanism of action for this compound. It has been shown to act as a modulator of Coenzyme A (CoA) biosynthesis. This is particularly relevant to its use in studies of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disorder caused by mutations in the PANK2 gene, which encodes a key enzyme in the CoA synthesis pathway.[6]

Key In Vivo Finding: Inhibition of Phosphopantothenoylcysteine Synthetase (PPCS)

Contrary to earlier hypotheses that it inhibits pantothenate kinase (PanK), recent studies have demonstrated that this compound is first metabolized by PanK to its phosphorylated form.[5][7][8] This phosphorylated metabolite then acts as an inhibitor of the subsequent enzyme in the CoA biosynthetic pathway, phosphopantothenoylcysteine synthetase (PPCS).[5][7][8]

Comparative Analysis with PKAN Therapies

The primary therapeutic strategies for PKAN focus on addressing the consequences of impaired CoA synthesis and the resulting iron accumulation in the brain.

Compound/TherapyMechanism of ActionKey Clinical Trial Findings
This compound Metabolically activated to an inhibitor of PPCS, an enzyme in the CoA biosynthesis pathway.[5][7][8]Not currently a standard treatment for PKAN; used as a research tool.
Deferiprone Iron chelator that can cross the blood-brain barrier.[9]Showed a modest slowing of disease progression in older, atypical PKAN patients but not in younger, classic PKAN patients.[10][11] Successfully reduced brain iron accumulation in all patients.[10]
Fosmetpantotenate (B607538) A phosphopantothenate replacement therapy designed to bypass the defective PanK2 enzyme.A Phase III clinical trial failed to meet its primary and secondary endpoints, showing no significant difference from placebo in improving PKAN symptoms.[12][13][14]
Pantothenate (Vitamin B5) Substrate for the PanK2 enzyme.[15]High-dose supplementation is being explored, with some in vitro studies suggesting it may be beneficial for certain PANK2 mutations.[16]
Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Release

To investigate the downstream effects of modulating the GABAergic system in vivo, microdialysis is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of local administration of this compound on extracellular GABA levels in the rat striatum.

Materials:

  • Male Wistar rats

  • This compound

  • Microdialysis probes

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC with electrochemical or fluorescence detection

  • Stereotaxic apparatus

Procedure:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the striatum of the rat.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Baseline Collection: On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples.

  • Drug Administration: Switch to aCSF containing this compound at a known concentration.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of GABA in the dialysate samples using HPLC.

  • Data Analysis: Express the GABA concentrations as a percentage of the baseline levels and compare the effects of different concentrations of this compound.

Diagram: Signaling Pathway of this compound

HOPA_Signaling cluster_gaba GABAergic Pathway cluster_coa Coenzyme A Biosynthesis Pathway HOPA1 This compound GABA_R GABA-A Receptor HOPA1->GABA_R Modulates Sensitization Receptor Sensitization GABA_R->Sensitization Neuronal_Inhibition Increased Neuronal Inhibition Sensitization->Neuronal_Inhibition HOPA2 This compound PanK Pantothenate Kinase (PanK) HOPA2->PanK Substrate Phospho_HOPA Phosphorylated Hopantenate PanK->Phospho_HOPA Metabolizes to PPCS PPCS Phospho_HOPA->PPCS Inhibits CoA_Synthesis Coenzyme A Synthesis PPCS->CoA_Synthesis

Dual Mechanisms of Action of this compound

Conclusion

The in vivo findings for this compound suggest a dual mechanism of action involving both the GABAergic system and the Coenzyme A biosynthetic pathway. While the GABAergic effects have been known for some time, the more recent discoveries regarding its role as a PPCS inhibitor after metabolic activation provide a new lens through which to view its therapeutic potential, particularly in the context of PKAN.

Direct replication of these key findings in diverse laboratory settings is crucial for validating these mechanisms. Furthermore, head-to-head comparative studies with alternative compounds are needed to better delineate the relative efficacy and safety of this compound. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to design and execute such studies, ultimately advancing our understanding of this intriguing compound and its potential clinical applications.

References

Safety Operating Guide

Navigating the Disposal of Calcium Hopantenate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of calcium hopantenate, a central nervous system drug. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.

Spill Management:

  • In the event of a spill, contain the material to prevent it from spreading.

  • Absorb the spilled substance with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable decontamination agent.

Step-by-Step Disposal Protocol

The disposal of pharmaceutical waste is regulated by various agencies, such as the Environmental Protection Agency (EPA) in the United States.[1][2][3][4] These regulations are in place to protect public health and the environment.[1] The following procedures are based on general best practices for non-hazardous pharmaceutical waste.

Step 1: Determine if the Waste is Hazardous

Consult the compound's SDS and local regulations to determine if this compound is classified as a hazardous waste. While a similar compound, Calcium D(+)-pantothenate, is not classified as hazardous, this may not be the case for this compound. If the waste is deemed hazardous, it must be managed according to specific hazardous waste regulations, which typically involve incineration at a licensed facility.[2][4]

Step 2: Segregate the Waste

Properly segregate this compound waste from other chemical waste streams. It should be collected in a designated, clearly labeled, and sealed container.

Step 3: Preferred Disposal Method: Take-Back Programs or Licensed Waste Contractor

The most responsible method for disposing of pharmaceutical waste is through a licensed hazardous waste disposal contractor or a pharmaceutical take-back program.[1][5] These entities are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.

Step 4: On-Site Treatment (If Permissible)

In some cases, and only if permitted by local regulations and institutional policies, non-hazardous pharmaceutical waste may be treated on-site. This could involve chemical neutralization or other methods to render the compound inactive. However, this should only be performed by trained personnel with a thorough understanding of the chemical's properties.

Step 5: Disposal in Regular Trash (Use Extreme Caution)

Disposing of chemicals in the regular trash is generally discouraged and should only be considered as a last resort for small quantities of non-hazardous materials, and only if explicitly permitted by local regulations.[5][6] If this option is chosen, the following precautions must be taken:

  • Do not dispose of the chemical in its original, recognizable container.

  • Mix the this compound with an undesirable substance, such as used coffee grounds or kitty litter, to deter accidental ingestion.[5]

  • Place the mixture in a sealed bag or container to prevent leakage.[5]

  • Place the sealed container in the regular trash.

Prohibited Disposal Methods:

  • Do not flush down the drain: Unless explicitly permitted by the SDS and local regulations, do not dispose of this compound down the sanitary sewer.[2][3] This can lead to contamination of water supplies.[3]

  • Do not incinerate in standard laboratory equipment: Incineration of chemical waste requires specialized facilities to ensure complete combustion and to manage emissions.

Quantitative Data Summary

While specific environmental and toxicological data for this compound is limited, the following table summarizes available information for related compounds. This data should be used for general guidance only, and the specific SDS for this compound should be consulted for definitive values.

PropertyValueCompoundSource
Acute Oral Toxicity (LD50) > 10,000 mg/kg (Rat & Mouse)Calcium Pantothenate[7]
Environmental Hazard Low hazard to the aquatic environmentCalcium Pantothenate[7]
Biodegradability Readily biodegradableCalcium Pantothenate[7]
Bioaccumulation Potential Not expected to bioaccumulateCalcium Pantothenate[7]

Experimental Protocols

Detailed experimental protocols for determining the environmental fate and ecotoxicity of chemical compounds are beyond the scope of this disposal guide. However, researchers can refer to standardized methodologies provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) for testing chemical safety.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CalciumHopantenateDisposal start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is it Hazardous Waste? sds->is_hazardous hazardous_disposal Dispose via Licensed Hazardous Waste Contractor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Preferred Method: Take-Back Program or Licensed Waste Contractor is_hazardous->non_hazardous_disposal No end End: Safe Disposal hazardous_disposal->end on_site_treatment On-Site Treatment (If Permissible) non_hazardous_disposal->on_site_treatment If Available trash_disposal Last Resort: Dispose in Regular Trash with Precautions non_hazardous_disposal->trash_disposal If No Other Option on_site_treatment->end trash_disposal->end

Caption: this compound Disposal Workflow.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Personal protective equipment for handling Calcium hopantenate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calcium Hopantenate

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact with the powdered substance.
Eye and Face Protection Chemical safety gogglesProtects eyes from airborne particles and accidental splashes.[1]
Respiratory Protection NIOSH-approved N95 or higher-rated dust respiratorPrevents inhalation of fine powder, which can cause respiratory irritation.[2]
Protective Clothing Laboratory coatPrevents contamination of personal clothing and protects the skin from accidental spills.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Experimental Protocol: Safe Handling Workflow

1. Preparation:

  • Work Area: Conduct all manipulations of this compound powder within a certified chemical fume hood or other suitable ventilated enclosure to control dust.

  • Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and labeled containers, before beginning work.

  • Personal Protective Equipment: Ensure all required PPE is readily available and in good condition.

2. Handling Procedures:

  • Donning PPE: Before handling the compound, properly put on all required PPE as specified in the table above.

  • Weighing and Transfer: Carefully weigh the desired amount of this compound. Use gentle motions to transfer the powder to minimize dust generation. Avoid pouring the powder from a height.

  • Solution Preparation: When preparing solutions, slowly add the powder to the solvent to prevent splashing. Close the container and mix by gentle swirling, vortexing, or sonication until dissolved.

  • Work Area Decontamination: Upon completion of handling procedures, decontaminate the work surface with an appropriate cleaning agent and dispose of cleaning materials as hazardous waste.

3. Post-Handling:

  • Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and finally eye protection.

  • Hand Hygiene: Immediately after removing gloves, wash hands thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2] If irritation persists, seek medical attention.[2]

  • Eye Contact: Flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to an area with fresh air.[2] If breathing becomes difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention and provide the product container or label.[2]

Disposal Plan

Proper waste management is crucial for environmental safety and regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.[3] Follow all applicable federal, state, and local regulations for hazardous waste disposal.[3][4] Do not dispose of this chemical in the regular trash or down the drain.

Visualized Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in Ventilated Hood gather_materials Gather Materials & PPE prep_area->gather_materials 1 don_ppe Don PPE gather_materials->don_ppe handle_powder Weigh & Transfer Powder don_ppe->handle_powder 2 prepare_solution Prepare Solution handle_powder->prepare_solution 3 decontaminate Decontaminate Work Area prepare_solution->decontaminate 4 doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste decontaminate->dispose_waste wash_hands Wash Hands doff_ppe->wash_hands 5

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium hopantenate
Reactant of Route 2
Reactant of Route 2
Calcium hopantenate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。